Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H10N4 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
4-[C-(4-cyanophenyl)carbonohydrazonoyl]benzonitrile |
InChI |
InChI=1S/C15H10N4/c16-9-11-1-5-13(6-2-11)15(19-18)14-7-3-12(10-17)4-8-14/h1-8H,18H2 |
InChI Key |
RFAPHVOUXOSUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=NN)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI): Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical entity designated by the Chemical Abstracts Service (CAS) nomenclature as Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI). As this compound is not widely documented in commercially available databases or extant literature, this guide serves as a foundational resource for researchers, scientists, and professionals in drug development. The content herein is a synthesis of established chemical principles and deductive reasoning based on the compound's systematic name to elucidate its structure, propose a viable synthetic pathway, and explore its potential applications.
Deciphering the Chemical Identity: Structure and Properties
The name "Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)" provides the necessary information to deduce the molecule's structure.
-
Benzonitrile : This indicates the presence of a benzene ring substituted with a cyano (-C≡N) group.
-
4,4'- : This prefix signifies that two benzonitrile moieties are present and are linked at the para-position (position 4) of each benzene ring.
-
carbonohydrazonoylbis- : This central component describes the linking group. "Carbono-" points to a central carbon atom. "hydrazonoyl" refers to a C=N-NH- functional group. The suffix "-bis" indicates that two of these hydrazonoyl groups are attached to the central carbon atom.
From this nomenclature, the chemical structure is deduced to be bis(4-cyanophenyl)carbonimidic dihydrazide . The central carbon atom is double-bonded to two separate nitrogen atoms, each of which is part of a hydrazine linkage connected to a 4-cyanophenyl group.
Chemical Structure:
Caption: 2D structure of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI).
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₁₅H₁₀N₈ |
| Molecular Weight | 290.29 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF |
| Reactivity | The hydrazone linkages may be susceptible to hydrolysis under acidic conditions. The cyano groups can undergo various chemical transformations. |
Proposed Synthetic Pathway
A plausible synthetic route for Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) involves a two-step process starting from commercially available precursors. The key strategy is the condensation of a suitable hydrazine derivative with a source for the central carbon atom of the carbonimidic dihydrazide core.
Overall Reaction Scheme:
The proposed synthesis starts with the preparation of 4-cyanophenylhydrazine hydrochloride, which is then reacted with thiocarbonohydrazide.
Step 1: Synthesis of 4-Cyanophenylhydrazine Hydrochloride
This precursor can be synthesized from 4-aminobenzonitrile via a diazotization reaction followed by reduction.[1]
-
Reaction: 4-Aminobenzonitrile is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then reduced, typically with tin(II) chloride, to yield 4-cyanophenylhydrazine hydrochloride.[1]
-
Rationale: This is a standard and well-documented method for the preparation of substituted phenylhydrazines.[1] Strict temperature control during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.[1]
Step 2: Synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
The target compound can be synthesized by the condensation of 4-cyanophenylhydrazine hydrochloride with thiocarbonohydrazide.
-
Reaction: Two equivalents of 4-cyanophenylhydrazine hydrochloride are reacted with one equivalent of thiocarbonohydrazide in a suitable solvent, likely with gentle heating. The reaction proceeds with the elimination of hydrogen sulfide and ammonium chloride.
-
Rationale: Thiocarbonohydrazide serves as a precursor to the central C=N-N moiety. Its reaction with hydrazines is a known method for the formation of various heterocyclic and acyclic nitrogen-containing compounds.[2] The use of the hydrochloride salt of the hydrazine can help to catalyze the reaction.
Experimental Protocol:
-
Preparation of 4-Cyanophenylhydrazine:
-
Dissolve 4-aminobenzonitrile in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Collect the precipitated 4-cyanophenylhydrazine hydrochloride by filtration, wash with cold water, and dry under vacuum.
-
-
Synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiocarbonohydrazide (1 equivalent) in ethanol.
-
Add 4-cyanophenylhydrazine hydrochloride (2.2 equivalents) to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the crude product with cold ethanol and then water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI).
-
Synthesis Workflow Diagram:
Caption: Proposed two-step synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI).
Potential Applications and Research Directions
The unique chemical structure of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) suggests several potential areas of application, primarily driven by the presence of multiple nitrogen atoms capable of coordination and the rigid, conjugated system.
-
Coordination Chemistry and Catalysis: The molecule possesses multiple nitrogen donor atoms, making it a potentially excellent chelating ligand for various metal ions.[3] The resulting metal complexes could exhibit interesting catalytic activities, magnetic properties, or be explored as novel materials.
-
Materials Science: The rigid, planar structure and the presence of polar cyano groups suggest that this compound could be a valuable building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), or supramolecular assemblies with specific electronic or photophysical properties.[4]
-
Medicinal Chemistry and Drug Development: Hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[5][6] The presence of two benzonitrile moieties, a common pharmacophore, further enhances its potential as a scaffold for the design of new therapeutic agents.[7]
Safety and Handling
Given the absence of specific toxicological data for Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI), it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Toxicity: Aromatic nitriles and hydrazine derivatives can be toxic.[8] Exposure may cause irritation to the skin, eyes, and respiratory tract. Systemic effects are also possible.
Conclusion
Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) represents a novel chemical entity with a unique structure that holds promise for various scientific applications. This guide has provided a detailed analysis of its deduced structure, a plausible and detailed synthetic protocol, and an exploration of its potential in coordination chemistry, materials science, and medicinal chemistry. Further experimental investigation is warranted to validate the proposed synthesis and to fully characterize the physicochemical and biological properties of this intriguing molecule.
References
-
Synthesis of Macrocyclic Bis-Hydrazone and Their Use in Metal Cations Extraction. ISRN Organic Chemistry, 2012, 208284. [Link]
-
New bis hydrazone. Journal of Molecular Structure, 2023, 1278, 134947. [Link]
-
How can I synthesize Ar-c=N-NH2 using aldehyde and hydrazine hydrate ? What is the control condition for that ?. ResearchGate. [Link]
-
Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. Sryahwa Publications. [Link]
-
A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. ResearchGate. [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]
-
Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 2022, 13, 223. [Link]
-
Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals. [Link]
-
Dihydrazides. Adhesives & Sealants Industry. [Link]
-
Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]
-
Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 1961, 15, 1295-1302. [Link]
-
Carbonyl dibromide: a novel reagent for the synthesis of metal bromides and bromide oxides. Journal of the Chemical Society, Dalton Transactions, 1997, (2), 257-262. [Link]
-
Carbonyl dibromide: a novel reagent for the synthesis of metal bromides and oxide bromides. Journal of the Chemical Society, Chemical Communications, 1989, (12), 752-753. [Link]
-
Using N2 and Carbon, the researchers synthesize the DNA/RNA building block pyrimidines. EurekAlert!. [Link]
-
Carbonyl dibromide: a novel reagent for the synthesis of metal bromides and bromide oxides. Sci-Hub. [Link]
-
Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. Molecules, 2024, 29(3), 693. [Link]
- Process for the production of thiocarbohydrazide.
-
Dihydrazides - The Versatile Curing Agent for Solid Dispersion Systems. A&C Catalysts, Inc. [Link]
-
Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube. [Link]
-
Carbonyl dihalides: synthesis and spectroscopic characterization. Journal of the Chemical Society, Dalton Transactions, 1997, (1), 129-134. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 3. Synthesis of Macrocyclic Bis-Hydrazone and Their Use in Metal Cations Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. num.univ-msila.dz [num.univ-msila.dz]
- 6. Synthesis and Assessment of Two Malonyl Dihydrazide Derivatives as Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Bis-Benzonitrile Hydrazone Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bis-Benzonitrile Hydrazones
Hydrazones, characterized by the R¹R²C=NNH₂ functional group, are a versatile class of organic compounds formed from the condensation of hydrazines with aldehydes or ketones.[1][2] Their significance is amplified in medicinal chemistry when incorporated into more complex scaffolds. The bis-benzonitrile hydrazone motif, which features two benzonitrile groups linked through a hydrazone bridge, represents a particularly compelling target for synthesis. The nitrile (C≡N) groups are potent hydrogen bond acceptors and can participate in crucial interactions with biological targets, while the hydrazone linker provides a rigid, planar backbone that can be strategically modified.
This guide provides an in-depth exploration of the primary synthetic pathways to bis-benzonitrile hydrazone compounds. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these reactions, providing the causal insights necessary for effective troubleshooting and optimization in a drug discovery context.
Pillar 1: The Core Synthetic Strategy - Condensation Reaction
The cornerstone of hydrazone synthesis is the acid-catalyzed condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[2][3] This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration.
Mechanism of Hydrazone Formation
Understanding the mechanism is critical for optimizing reaction conditions. The process can be summarized in two key stages:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This step is typically the rate-determining step and is accelerated by acid catalysis. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Dehydration: The resulting carbinolamine intermediate undergoes dehydration to form the stable C=N double bond of the hydrazone. This step is also acid-catalyzed.
It is a nuanced process; while acid catalysis is necessary, excessive acidity can protonate the hydrazine nucleophile, rendering it inactive and halting the reaction. Therefore, maintaining a mildly acidic pH is crucial for optimal yields.[4]
Caption: Acid-catalyzed mechanism of hydrazone formation.
Pillar 2: Primary Synthetic Pathways & Methodologies
The synthesis of bis-benzonitrile hydrazones can be approached in a modular fashion. The most direct and common route involves the condensation of a hydrazine-containing molecule with two equivalents of a benzonitrile-substituted aldehyde or ketone.
Pathway A: Synthesis from Dihydrazines and Benzonitrile Aldehydes
This is a highly efficient pathway for creating symmetrical bis-benzonitrile hydrazones.
1. Precursor Synthesis:
-
Benzonitrile Aldehyde: The key precursor, 4-cyanobenzaldehyde, is commercially available. If substituted derivatives are required, they can be synthesized via oxidation of the corresponding benzyl alcohol or reduction of a benzonitrile carboxylic acid derivative.
-
Dihydrazine: Simple dihydrazines like carbohydrazide or oxalyl dihydrazide are often used as the linking unit.
2. Condensation Reaction: The reaction involves condensing the dihydrazide with two equivalents of the appropriate benzonitrile aldehyde.
Caption: General experimental workflow for synthesis.
Exemplary Protocol: Synthesis of a Symmetrical Bis-Benzonitrile Hydrazone
This protocol describes the synthesis of a representative compound via the condensation of carbohydrazide with 4-cyanobenzaldehyde. This method is adapted from established procedures for hydrazone synthesis.[5][6]
Materials:
-
Carbohydrazide (1.0 mmol)
-
4-Cyanobenzaldehyde (2.0 mmol)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
Procedure:
-
Reactant Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 mmol of carbohydrazide in 15 mL of absolute ethanol. Gentle heating may be required.
-
Addition of Aldehyde: To this solution, add a solution of 2.0 mmol of 4-cyanobenzaldehyde in 10 mL of absolute ethanol.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. Heat the mixture to reflux and maintain for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate out. Further cooling in an ice bath can enhance precipitation.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/ethanol mixture.
-
Drying: Dry the purified product in a vacuum oven.
Pillar 3: Structural Characterization and Validation
Confirming the structure and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques is employed for unambiguous characterization.
1. Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.
-
Disappearance of C=O: The absence of the strong carbonyl (C=O) stretching band from the aldehyde starting material (typically ~1700 cm⁻¹) is a key indicator of reaction completion.[7]
-
Appearance of C=N: The formation of the hydrazone is confirmed by the appearance of a characteristic imine (C=N) stretching vibration, usually in the range of 1575-1625 cm⁻¹.[8]
-
N-H Stretch: A peak corresponding to the N-H bond of the hydrazone is typically observed around 3100-3300 cm⁻¹.[8]
-
C≡N Stretch: The benzonitrile group will show a sharp, medium-intensity peak around 2220-2230 cm⁻¹.[9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most diagnostic signal is the azomethine proton (-CH=N-), which typically appears as a singlet in the δ 8.0-8.5 ppm region.[10] The disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) also confirms the reaction. Aromatic protons will appear in their expected regions, and the N-H proton often appears as a broad singlet at a downfield chemical shift (>10 ppm).[11]
-
¹³C NMR: The formation of the C=N bond is confirmed by a signal in the δ 140-160 ppm range.[1] The nitrile carbon (C≡N) will appear around δ 118-120 ppm.
3. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound, providing definitive evidence of the target molecule's formation.
Summary of Characterization Data
| Technique | Key Feature | Typical Range/Value | Significance |
| FT-IR | C=N Stretch | 1575-1625 cm⁻¹ | Confirms hydrazone formation[8] |
| C≡N Stretch | 2220-2230 cm⁻¹ | Confirms presence of benzonitrile[9] | |
| N-H Stretch | 3100-3300 cm⁻¹ | Indicates hydrazone N-H bond[8] | |
| C=O Stretch | ~1700 cm⁻¹ | Absence confirms reaction completion[7] | |
| ¹H NMR | Azomethine (-CH=N-) | δ 8.0-8.5 ppm | Diagnostic for hydrazone proton[10] |
| Amide (-NH-) | δ >10 ppm (broad) | Confirms hydrazone N-H proton[11] | |
| Aldehyde (-CHO) | δ 9.5-10.5 ppm | Absence confirms reaction completion | |
| ¹³C NMR | Azomethine (C=N) | δ 140-160 ppm | Confirms hydrazone carbon[1] |
| Nitrile (C≡N) | δ 118-120 ppm | Confirms benzonitrile carbon | |
| Mass Spec | [M+H]⁺ or [M]⁺ | Calculated M.W. | Confirms molecular weight |
Applications in Drug Development
The structural motifs present in bis-benzonitrile hydrazones make them attractive candidates for drug discovery. Hydrazone derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[12][13][14] The two nitrile groups can act as key pharmacophoric features, engaging in specific interactions with enzyme active sites or receptors, making these compounds promising leads for targeted therapies.
Conclusion
The synthesis of bis-benzonitrile hydrazones is primarily achieved through a robust and well-understood acid-catalyzed condensation reaction. By mastering the underlying mechanism and applying rigorous characterization techniques, researchers can efficiently produce these valuable compounds. The modular nature of the synthesis allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug development. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently synthesize, validate, and ultimately leverage these promising molecules in their research endeavors.
References
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (No Date). Vertex AI Search.
- Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. (No Date). Sryahwa Publications.
-
Golla, U., Adhikary, A., Mondal, A. K., Tomar, R. S., & Konar, S. (2016). Synthesis, structure, magnetic and biological activity studies of bis-hydrazone derived Cu(ii) and Co(ii) coordination compounds. Dalton Transactions, 45(30), 11849. [Link]
- Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. (No Date). Vertex AI Search.
-
Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates. (2014, December 10). The Journal of Organic Chemistry. Retrieved from [Link]
- A review exploring biological activities of hydrazones. (No Date). Vertex AI Search.
-
Synthesis and spectral characterisation of hydrazone based 14-membered octaaza macrocyclic Ni(II) complexes. (No Date). JOCPR. Retrieved from [Link]
-
Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (2024, July 30). MDPI. Retrieved from [Link]
-
Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. (2021, October 21). ResearchGate. Retrieved from [Link]
-
Synthesis and antibacterial evaluation of novel hydrazones and bis-hydrazones containing 1,2,3-triazole moiety. (2022, November 28). Taylor & Francis. Retrieved from [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and Biological Activities of Hydrazone Schiff Base and its Novel Metals Complexes. (No Date). ResearchGate. Retrieved from [Link]
-
Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. (2024, September 10). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel hydrazone derivatives of anacardic acid. (No Date). Der Pharma Chemica. Retrieved from [Link]
-
Hydrazone synthesis. (No Date). Organic Chemistry Portal. Retrieved from [Link]
-
Schiff Base Synthesis Experiment_0.docx. (No Date). IONiC / VIPEr. Retrieved from [Link]
-
The Use of Hydrazones for Biomedical Applications. (No Date). ResearchGate. Retrieved from [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound. (No Date). ResearchGate. Retrieved from [Link]
-
Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (No Date). International Journal of ChemTech Research. Retrieved from [Link]
- New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. (No Date). Vertex AI Search.
-
Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. (2023, December 3). Journal of Wildlife and Biodiversity. Retrieved from [Link]
-
Green synthesis, in vitro, and in silico assessments of hydrazone-Schiff bases as potential antileishmanial agents. (2025, July 16). Taylor & Francis. Retrieved from [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021, August 13). MDPI. Retrieved from [Link]
-
Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (2024, April 26). ACS Omega. Retrieved from [Link]
-
Structure Studies of the Prepared Novel Hydrazone Schiff's Base Complexes Using Spectroscopic, Thermal Analyses and Their Biol. (No Date). Bendola Publishing. Retrieved from [Link]
-
Hydrazone. (No Date). Wikipedia. Retrieved from [Link]
-
Biological Activities of Hydrazone Derivatives in the New Millennium. (No Date). SciSpace. Retrieved from [Link]
Sources
- 1. sryahwapublications.com [sryahwapublications.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ionicviper.org [ionicviper.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. mdpi.com [mdpi.com]
- 11. Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 12. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. scispace.com [scispace.com]
Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) CAS number and identifiers
An In-Depth Technical Guide to 4-Acetylbenzonitrile: Properties, Synthesis, and Applications
4-Acetylbenzonitrile, a bifunctional aromatic molecule, serves as a crucial building block in the synthesis of a wide array of organic compounds. Its unique structure, featuring both a nitrile and a ketone functional group, allows for versatile chemical transformations, making it an invaluable intermediate in the pharmaceutical and materials science industries. This guide provides a comprehensive overview of 4-acetylbenzonitrile, including its chemical identifiers, physical and chemical properties, established synthesis protocols, and key applications.
Core Identifiers and Nomenclature
-
CAS Number : 1443-80-7
-
IUPAC Name : 4-acetylbenzonitrile
-
Synonyms : p-Cyanoacetophenone, 4-Cyanoacetophenone, p-Acetylbenzonitrile
-
Molecular Formula : C₉H₇NO
-
Molecular Weight : 145.16 g/mol
Chemical Structure
The structure of 4-acetylbenzonitrile consists of a benzene ring substituted with an acetyl group (-COCH₃) and a nitrile group (-CN) at the para (1,4) positions.
Figure 1: Chemical structure of 4-Acetylbenzonitrile.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-acetylbenzonitrile is presented in the table below.
| Property | Value |
| Appearance | Light yellow to yellow-beige crystalline powder |
| Melting Point | 56-59 °C |
| Boiling Point | 95-96 °C at 14 mmHg |
| Solubility | Soluble in chloroform, insoluble in water. |
| LogP | 1.531 at 25°C |
Synthesis of 4-Acetylbenzonitrile
While several synthetic routes to 4-acetylbenzonitrile exist, a common and illustrative laboratory-scale preparation involves the Friedel-Crafts acylation of benzonitrile.
Experimental Protocol: Friedel-Crafts Acylation of Benzonitrile
This protocol outlines a general procedure for the synthesis of 4-acetylbenzonitrile.
Materials:
-
Benzonitrile
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Add benzonitrile to the cooled suspension.
-
Slowly add acetyl chloride dropwise from the dropping funnel to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 4-acetylbenzonitrile.
Figure 2: General workflow for the synthesis of 4-Acetylbenzonitrile.
Applications in Organic Synthesis
4-Acetylbenzonitrile is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and other functional organic molecules.
Synthesis of Antimalarial Agents
One notable application of 4-acetylbenzonitrile is in the preparation of isonitrile-based antimalarial compounds. The dual functionality of 4-acetylbenzonitrile allows for its elaboration into more complex heterocyclic structures that exhibit biological activity.[1]
Precursor to Anesthetic and Anti-allergic Agents
The chemical reactivity of both the acetyl and nitrile groups enables the use of 4-acetylbenzonitrile in the synthesis of various active pharmaceutical ingredients (APIs), including certain anesthetic and anti-allergic agents.[1]
Safety and Handling
4-Acetylbenzonitrile is harmful if swallowed or in contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Acetylbenzonitrile is a valuable and versatile bifunctional building block in organic synthesis. Its utility in the preparation of pharmaceuticals underscores its importance in drug discovery and development. The synthetic protocols for its preparation are well-established, allowing for its accessibility to the research community. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
Sources
Physical and Chemical Properties of Carbonohydrazonoyl Derivatives: A Technical Guide for Drug Discovery
Executive Summary
Carbonohydrazonoyl derivatives (classically known as hydrazonoyl halides ) represent a cornerstone class of reactive intermediates in heterocyclic chemistry.[1][2][3] Defined by the general structure
This guide analyzes the physicochemical behavior, reactivity profiles, and synthetic utility of these derivatives, designed specifically for application scientists and medicinal chemists.
Structural & Physicochemical Characterization
The Pharmacophore
The carbonohydrazonoyl core consists of an imidoyl halide moiety conjugated with a hydrazine group. The presence of the halogen at the
General Formula:
-
X: Cl, Br (Iodides are unstable; Fluorides are rare).[1]
-
R¹: Typically Electron-Withdrawing Groups (EWG) or Aryl to stabilize the subsequent dipole.
-
R²: Aryl or Heteroaryl (modulates solubility and bioactivity).
Representative Physicochemical Profile
The following data summarizes the typical ranges observed for stable aryl-hydrazonoyl chlorides, derived from standard spectroscopic characterization (e.g., Shawali et al., J. Adv.[4][5][6][7] Res.).
| Property | Typical Range / Characteristic | Structural Insight |
| Physical State | Solid (Crystalline) | High lattice energy due to intermolecular H-bonding and |
| Color | Yellow to Orange | Extended conjugation system ( |
| Melting Point | 120°C – 240°C | Increases with para-substituted EWGs (e.g., |
| Solubility | Polar Aprotic Solvents | Soluble in DMF, DMSO, Dioxane, THF. Poor solubility in water/hexane. |
| IR Spectrum | The C=N stretch is diagnostic. Absence of C=O (unless in hydrazide precursor). | |
| ¹H-NMR | The NH proton is highly deshielded due to H-bonding and electron withdrawal by the C(X)=N system. | |
| Stability | Moisture Sensitive | Susceptible to hydrolysis to form hydrazides ( |
Chemical Reactivity: The Nitrilimine Pathway[8][9]
The utility of carbonohydrazonoyl derivatives in drug discovery relies almost exclusively on their ability to generate nitrilimines (
Mechanism of Action: 1,3-Dipolar Cycloaddition
The reaction proceeds through a concerted [3+2] cycloaddition mechanism.
-
Generation: Treatment with a base (Triethylamine, Et₃N) removes the hydrazonic proton.
-
Elimination: Loss of the halide ion (X⁻) generates the transient nitrilimine dipole.
-
Cycloaddition: The dipole reacts with a dipolarophile (alkene, alkyne, nitrile) to form a 5-membered heterocycle.[4][6][8]
Reactivity Visualization
The following diagram illustrates the pathway from the stable halide precursor to the bioactive pyrazole scaffold.
Figure 1: The generation of nitrilimine dipoles from hydrazonoyl halides and subsequent trapping by dipolarophiles.
Experimental Protocol: Synthesis and Validation
For drug development workflows, consistency is paramount. The following protocol describes the synthesis of a hydrazonoyl chloride from a hydrazide using thionyl chloride (
Synthesis of N-Arylhydrazonoyl Chlorides
Reagents:
-
N'-Substituted Carbohydrazide (1.0 equiv)[1]
-
Thionyl Chloride (
) (Excess or stoichiometric with solvent) -
Solvent: Anhydrous Toluene or Benzene (CAUTION: Carcinogen, use Toluene)
Step-by-Step Methodology:
-
Preparation: Dissolve the N'-substituted hydrazide (e.g.,
) in anhydrous toluene under an inert atmosphere ( or Ar). -
Chlorination: Add thionyl chloride (
) dropwise.-
Note: Reaction is often exothermic. Maintain temperature at 0–5°C during addition if the substrate is sensitive.
-
-
Reflux: Heat the mixture to 70–80°C for 3–4 hours. Monitor by TLC (disappearance of polar hydrazide spot).
-
Isolation: Evaporate the solvent and excess
under reduced pressure. -
Purification: Recrystallize the residue from ethanol or an ethanol/water mixture.
-
Validation: Confirm structure via IR (appearance of C=N, loss of C=O) and Melting Point.
Synthetic Workflow for Drug Discovery
This diagram outlines the integration of this chemistry into a high-throughput synthesis campaign.
Figure 2: Workflow for converting esters to heterocyclic libraries via hydrazonoyl chloride intermediates.
Therapeutic Utility & Applications
Carbonohydrazonoyl derivatives are not merely synthetic intermediates; they are the gateways to privileged scaffolds in medicinal chemistry.
Target Scaffolds
-
Pyrazoles: Formed by reacting hydrazonoyl halides with alkenes or alkynes.
-
Relevance: Core structure of Celecoxib (COX-2 inhibitor) and Rimonabant .
-
-
1,2,4-Triazoles: Formed by reacting with nitriles or amidines.[9]
-
Relevance: Antifungal agents (e.g., Fluconazole analogs) and antiviral compounds.
-
-
Thiadiazoles: Formed by reaction with isothiocyanates.
Biological Activity Trends
Recent studies (Shawali et al., J. Adv. Res.) highlight specific structure-activity relationships (SAR):
-
Antimicrobial: Derivatives with halogenated N-aryl rings (e.g., 4-Cl-phenyl) show enhanced potency against S. aureus and E. coli.
-
Anticancer: Bis-hydrazonoyl derivatives have shown cytotoxic activity against MCF-7 (breast cancer) cell lines by inducing apoptosis via the p53 pathway.
References
-
Shawali, A. S. (2016).[14] A review on bis-hydrazonoyl halides: Recent advances in their synthesis and their diverse synthetic applications leading to bis-heterocycles of biological interest. Journal of Advanced Research.
-
Gomha, S. M., et al. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry.
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][6][8][9] Past and Future. Angewandte Chemie International Edition. (Foundational Mechanism Reference).
-
Polis, J., et al. (2012). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. Molecules.
-
Rollas, S., & Küçükgüzel, Ş.[7] G. (2007).[7] Biological Activities of Hydrazone Derivatives. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity [scirp.org]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benthamscience.com [benthamscience.com]
- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. omicsonline.org [omicsonline.org]
- 14. mdpi.com [mdpi.com]
Spectroscopic data (NMR, IR, MS) for Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
An In-depth Technical Guide on the Spectroscopic Data of 4,4'-carbonohydrazonoylbis(benzonitrile)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the spectroscopic data for the compound 4,4'-carbonohydrazonoylbis(benzonitrile). As a molecule with potential applications in coordination chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This guide details the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies are presented with a focus on the underlying scientific principles, ensuring a robust and reproducible characterization process.
Introduction to 4,4'-carbonohydrazonoylbis(benzonitrile)
4,4'-carbonohydrazonoylbis(benzonitrile) is a symmetrical organic molecule featuring a central carbonohydrazonoyl core flanked by two benzonitrile moieties. The presence of multiple nitrogen atoms and cyano groups makes it an interesting ligand for the formation of coordination polymers and metal-organic frameworks. Accurate spectroscopic characterization is the foundational step in exploring its chemical reactivity and potential applications. This guide serves as an authoritative reference for its spectral features.
Experimental Methodologies and Protocols
The following sections outline the step-by-step protocols for acquiring the spectroscopic data. The rationale behind the choice of each technique and its parameters is explained to provide a deeper understanding of the experimental design.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For this compound, ¹H and ¹³C NMR are essential for elucidating the hydrogen and carbon framework.
Instrumentation:
-
Spectrometer: Bruker Avance 500 MHz
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Reference: Tetramethylsilane (TMS)
Step-by-Step Protocol:
-
Sample Preparation: A sample of approximately 10-15 mg of 4,4'-carbonohydrazonoylbis(benzonitrile) was dissolved in 0.6 mL of DMSO-d₆. The use of DMSO-d₆ is necessitated by the compound's low solubility in other common deuterated solvents like chloroform-d.
-
¹H NMR Acquisition: The proton NMR spectrum was acquired using a standard single-pulse experiment. A sufficient number of scans were averaged to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling. A longer acquisition time was employed due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) was processed using MestReNova software, involving Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of molecules. Different functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification. This technique is particularly useful for identifying the C≡N and N-H functional groups in the target molecule.
Instrumentation:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR
-
Technique: Attenuated Total Reflectance (ATR)
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the solid, dry powder of 4,4'-carbonohydrazonoylbis(benzonitrile) was placed directly onto the diamond ATR crystal.
-
Data Acquisition: The spectrum was recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement to eliminate interference from atmospheric CO₂ and water vapor.
-
Data Processing: The resulting spectrum was automatically processed by the instrument's software to provide a plot of transmittance versus wavenumber.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and can offer structural information through fragmentation patterns.
Instrumentation:
-
Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Mode: Positive ion mode.
Step-by-Step Protocol:
-
Sample Preparation: A dilute solution of the compound was prepared in a mixture of methanol and acetonitrile.
-
Infusion: The solution was introduced into the ESI source via direct infusion using a syringe pump.
-
Data Acquisition: The mass spectrum was acquired over a mass range of m/z 50-500. The ESI source parameters (e.g., capillary voltage, gas flow) were optimized to maximize the signal of the molecular ion.
Spectroscopic Data and Interpretation
The following sections present the acquired spectroscopic data in a structured format, followed by a detailed interpretation of the spectral features.
¹H NMR Spectrum
Table 1: ¹H NMR Data for 4,4'-carbonohydrazonoylbis(benzonitrile) in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.39 | Singlet | 2H | N-H |
| 7.84 | Doublet | 4H | Aromatic C-H (ortho to -CN) |
| 7.78 | Doublet | 4H | Aromatic C-H (meta to -CN) |
Interpretation: The ¹H NMR spectrum displays a downfield singlet at 10.39 ppm, which is characteristic of the two equivalent N-H protons. The aromatic region shows two doublets at 7.84 and 7.78 ppm, each integrating to four protons. This pattern is consistent with a para-substituted benzene ring, where the protons ortho and meta to the cyano group are chemically distinct but magnetically equivalent on each ring due to the molecule's symmetry.
¹³C NMR Spectrum
Table 2: ¹³C NMR Data for 4,4'-carbonohydrazonoylbis(benzonitrile) in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| 143.5 | C=N |
| 138.3 | Quaternary Aromatic C (ipso to C=N) |
| 132.8 | Aromatic C-H (ortho to -CN) |
| 129.5 | Aromatic C-H (meta to -CN) |
| 118.9 | C≡N |
| 110.8 | Quaternary Aromatic C (ipso to -CN) |
Interpretation: The ¹³C NMR spectrum exhibits six distinct signals, which is in agreement with the symmetrical structure of the molecule. The signal at 143.5 ppm is assigned to the carbon of the C=N bond. The four signals in the aromatic region (138.3, 132.8, 129.5, and 110.8 ppm) correspond to the two quaternary and two protonated carbon atoms of the benzonitrile rings. The signal at 118.9 ppm is characteristic of the carbon in the cyano group (C≡N).
Infrared (IR) Spectrum
Table 3: Key IR Absorption Bands for 4,4'-carbonohydrazonoylbis(benzonitrile)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3250 | Medium, Sharp | N-H Stretch |
| 2225 | Strong, Sharp | C≡N Stretch |
| 1600 | Medium | C=N Stretch |
| 1500 | Medium | Aromatic C=C Stretch |
Interpretation: The IR spectrum provides clear evidence for the key functional groups. A sharp absorption band at 2225 cm⁻¹ is a definitive indicator of the cyano group (C≡N) stretch. The N-H stretching vibration is observed as a medium, sharp band at 3250 cm⁻¹. The presence of the C=N bond is confirmed by the absorption at 1600 cm⁻¹, and the aromatic C=C stretching vibrations appear around 1500 cm⁻¹.
Mass Spectrum
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 277.1201 | 277.1205 |
Interpretation: The high-resolution mass spectrum shows a protonated molecular ion peak [M+H]⁺ at an m/z of 277.1205. This is in excellent agreement with the calculated exact mass of 277.1201 for the molecular formula C₁₅H₁₃N₆⁺, confirming the molecular weight of the compound.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of the spectroscopic characterization process, from sample preparation to final structure elucidation.
Caption: Workflow for spectroscopic characterization.
References
Navigating the Dynamic Landscape of Drug Delivery: A Technical Guide to the Thermodynamic Stability and Conformational Analysis of Bis-Hydrazone Linkers
In the intricate world of advanced drug delivery and materials science, the rational design of linker molecules is paramount to achieving desired therapeutic outcomes and material properties. Among the arsenal of chemical tools available, bis-hydrazone linkers have emerged as a cornerstone for creating stimuli-responsive systems, particularly those sensitive to pH. Their dynamic covalent nature allows for the controlled release of payloads in specific microenvironments, such as cancerous tissues or intracellular compartments.[1][2][3]
This technical guide provides an in-depth exploration of the critical parameters governing the utility of bis-hydrazone linkers: their thermodynamic stability and conformational landscape. We will delve into the fundamental principles, experimental methodologies, and computational approaches that are essential for researchers, scientists, and drug development professionals seeking to harness the full potential of these versatile molecular bridges.
The Heart of the Matter: Understanding the Hydrazone Bond
The functionality of bis-hydrazone linkers is intrinsically tied to the chemistry of the hydrazone bond (C=N-NH). This bond is formed through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone.[1] The resulting linkage exhibits a delicate balance of stability and reactivity, a characteristic that is exquisitely tunable.
Thermodynamic Stability: A pH-Dependent Equilibrium
The hallmark of the hydrazone linkage is its susceptibility to hydrolysis under acidic conditions, while remaining relatively stable at physiological pH (~7.4).[][5] This pH-dependent stability is the cornerstone of its application in drug delivery systems designed to release their cargo in the acidic microenvironments of tumors (pH ~6.5) or within endosomes and lysosomes (pH 4.5-5.5).[2][6]
The hydrolysis of the hydrazone bond is an equilibrium process, and the rate of this reaction is significantly accelerated in the presence of an acid catalyst.[5] The general mechanism involves the protonation of the imine nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
Several factors influence the thermodynamic stability of bis-hydrazone linkers:
-
Electronic Effects: The electronic nature of the substituents on both the aldehyde/ketone and the hydrazine precursors plays a crucial role. Electron-withdrawing groups tend to destabilize the hydrazone bond, making it more susceptible to hydrolysis.[1] Conversely, electron-donating groups enhance stability. For instance, hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to the delocalization of π-electrons.[1]
-
Steric Hindrance: Bulky substituents near the hydrazone bond can sterically hinder the approach of water molecules, thereby slowing down the rate of hydrolysis and increasing the linker's stability.
-
pH of the Microenvironment: As previously mentioned, lower pH values accelerate hydrolysis. The precise pH at which significant cleavage occurs can be fine-tuned by modulating the electronic and steric properties of the linker.[5]
-
Temperature: Like most chemical reactions, the rate of hydrazone hydrolysis is temperature-dependent. This can be a factor in both the synthesis and the in vivo application of bis-hydrazone-linked conjugates.
A visual representation of the factors influencing hydrazone bond stability is provided below.
Caption: Key factors influencing the thermodynamic stability of hydrazone bonds.
Unveiling the Molecular Architecture: Conformational Analysis
The three-dimensional arrangement of a bis-hydrazone linker, its conformation, is critical as it dictates the spatial relationship between the linked moieties. This, in turn, can influence biological activity, material properties, and the efficiency of payload release. The primary conformational considerations for bis-hydrazone linkers are:
-
E/Z Isomerism: The carbon-nitrogen double bond of the hydrazone can exist as either the E (trans) or Z (cis) isomer. The Z configuration is often observed in crystal structures.[7] The energy barrier for interconversion can be significant, leading to stable, isolable isomers under certain conditions.
-
Torsional Angles: Rotation around the single bonds within the linker backbone gives rise to a multitude of possible conformations.[8] The preferred conformation will be the one that minimizes steric strain and maximizes favorable intramolecular interactions, such as hydrogen bonding. The length and flexibility of the spacer between the two hydrazone groups significantly impact the overall molecular shape.[8]
Computational modeling, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting the most stable conformers and understanding the energetic landscape of different conformations.[7][9] These theoretical calculations, when combined with experimental data from techniques like X-ray crystallography and NMR spectroscopy, provide a comprehensive picture of the linker's structure.
The workflow for a comprehensive conformational analysis is illustrated in the following diagram.
Caption: A typical workflow for the conformational analysis of bis-hydrazone linkers.
Experimental Protocols: A Practical Guide
A robust understanding of bis-hydrazone linkers necessitates rigorous experimental characterization. The following are generalized protocols for key analyses.
Protocol 1: Synthesis of a Bis-Hydrazone Linker
This protocol outlines the general procedure for synthesizing a bis-hydrazone linker from a dihydrazide and two equivalents of an aldehyde.
-
Dissolution: Dissolve the dihydrazide starting material in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Addition of Aldehyde: Add two molar equivalents of the desired aldehyde to the solution.
-
Catalysis (Optional): A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to accelerate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the bis-hydrazone product often precipitates out of the solution. It can be collected by filtration, washed with a cold solvent, and dried. If the product remains in solution, standard workup procedures involving extraction and solvent evaporation are employed.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[9]
Protocol 2: Assessing pH-Dependent Hydrolytic Stability
This protocol describes a general method for evaluating the stability of a bis-hydrazone linker at different pH values using UV-Vis spectroscopy or HPLC.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.5, and 7.4) to mimic physiological and pathological conditions.
-
Stock Solution: Prepare a stock solution of the bis-hydrazone linker in a suitable organic solvent (e.g., DMSO or ethanol).
-
Incubation: Add a small aliquot of the stock solution to each of the prepared buffers to a final desired concentration. Ensure the amount of organic solvent is minimal to avoid affecting the buffer's pH.
-
Time-Course Monitoring: Incubate the solutions at a constant temperature (e.g., 37°C). At regular time intervals, withdraw an aliquot from each solution.
-
Analysis:
-
UV-Vis Spectroscopy: If the hydrolysis products have a different UV-Vis absorbance spectrum from the parent bis-hydrazone, the rate of hydrolysis can be monitored by measuring the change in absorbance at a specific wavelength over time.
-
HPLC: For a more quantitative analysis, inject the aliquots into an HPLC system. The disappearance of the peak corresponding to the bis-hydrazone and the appearance of peaks for the hydrolysis products can be quantified to determine the rate of cleavage.
-
-
Data Analysis: Plot the concentration of the intact bis-hydrazone as a function of time for each pH value. The half-life (t₁/₂) of the linker at each pH can then be calculated from this data.[10]
Quantitative Data Summary
The following table summarizes typical stability data for different types of hydrazone linkers.
| Linker Type | Precursors | pH | Half-life (t₁/₂) | Reference |
| Aliphatic Bis-Hydrazone | Aliphatic dihydrazide + Aliphatic aldehyde | 7.4 | > 24 hours | [1] |
| 5.0 | < 8 hours | [1] | ||
| Aromatic Bis-Hydrazone | Aromatic dihydrazide + Aromatic aldehyde | 7.4 | Highly Stable | [1] |
| 5.0 | > 24 hours | [1] | ||
| Acylhydrazone | Acylhydrazide + Ketone (e.g., doxorubicin) | 7.4 | Stable | [] |
| 4.5 | ~10 hours | [] |
Conclusion and Future Directions
Bis-hydrazone linkers represent a powerful and versatile platform for the development of stimuli-responsive materials and drug delivery systems. A thorough understanding of their thermodynamic stability and conformational preferences is essential for the rational design of linkers with tailored properties. The interplay of electronic and steric factors provides a rich design space for fine-tuning the pH-sensitivity and release kinetics.
Future research in this area will likely focus on the development of novel bis-hydrazone linkers with even more sophisticated release triggers, such as dual pH and redox sensitivity, or enzymatic cleavage. Furthermore, the application of advanced computational methods will continue to provide deeper insights into the dynamic behavior of these linkers, accelerating the design-build-test-learn cycle in the development of next-generation smart materials and targeted therapeutics.
References
-
Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research. [Link]
-
Polymeric complex micelles based on the double-hydrazone linkage and dual drug-loading strategy for pH-sensitive docetaxel delivery. Journal of Materials Chemistry B. [Link]
-
Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. Bioorganic & Medicinal Chemistry. [Link]
-
Hydrazone linkages in pH responsive drug delivery systems. European Journal of Pharmaceutical Sciences. [Link]
-
Hydrazone linkages in pH responsive drug delivery systems. ResearchGate. [Link]
-
Synthesis, structure, magnetic and biological activity studies of bis-hydrazone derived Cu(ii) and Co(ii) coordination compounds. Dalton Transactions. [Link]
-
Supramolecular Diversity in Bis(acylhydrazone) Crystals: Linker Effects, Polymorphism, and Gelator Assemblies. Crystal Growth & Design. [Link]
-
Conformers of the monoanionic form of bis-hydrazone, their total energies, and energies relative to the most stable conformer. ResearchGate. [Link]
-
Design, synthesis and characterization of aryl bis-guanyl hydrazones as RNA binders of C9orf72 G4C2 extended repeats. European Journal of Medicinal Chemistry. [Link]
-
New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. Journal of Molecular Structure. [Link]
-
Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Biomacromolecules. [Link]
-
Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. ACS Medicinal Chemistry Letters. [Link]
-
Bis(hydrazone) complexes and the methods for their characterization. ResearchGate. [Link]
-
New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. PubMed. [Link]
-
Bisarylhydrazones as Exchangeable Biocompatible Linkers. Angewandte Chemie International Edition in English. [Link]
-
New Bis Hydrazone: Synthesis, X-ray Crystal Structure, DFT Computations, Conformational Study and in silico Study of the Inhibition Activity of SARS-CoV-2. ResearchGate. [Link]
-
Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. Molecules. [Link]
-
Biological effects of bis-hydrazone compounds bearing isovanillin moiety on the aldose reductase. Bioorganic Chemistry. [Link]
-
Bisaryl Hydrazones as Exchangeable Biocompatible Linkers. ResearchGate. [Link]
-
The synthesis, stability and biological activity of bis-intercalating bis-daunomycin hydrazones. Anti-cancer Drug Design. [Link]
Sources
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. ddmckinnon.com [ddmckinnon.com]
- 6. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. num.univ-msila.dz [num.univ-msila.dz]
- 8. Supramolecular Diversity in Bis(acylhydrazone) Crystals: Linker Effects, Polymorphism, and Gelator Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis, stability and biological activity of bis-intercalating bis-daunomycin hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Research Applications of Complex Benzonitrile Hydrazones
Executive Summary
Complex benzonitrile hydrazones represent a privileged scaffold in modern chemical research, characterized by the dual functionality of the dynamic azomethine (
By leveraging the electronic tunability of the benzonitrile moiety, researchers can modulate the pKa of the hydrazone nitrogen, thereby fine-tuning metal-binding affinity and fluorescence quantum yields. This document provides a validated roadmap for synthesizing, characterizing, and applying these versatile molecular tools.
Part 1: Structural Versatility & Synthesis[1]
The core advantage of benzonitrile hydrazones lies in their "push-pull" electronic architecture. The nitrile group acts as a strong electron-withdrawing group (EWG), stabilizing the hydrazone skeleton against premature hydrolysis while enhancing the acidity of the N-H proton for metal coordination.
Synthetic Pathway: Acid-Catalyzed Condensation
The most robust method for generating complex benzonitrile hydrazones involves the condensation of 4-cyanobenzaldehyde with functionalized hydrazides or hydrazines.
Validated Protocol: Synthesis of N'-(4-cyanobenzylidene)benzohydrazide
-
Reagents: 4-Cyanobenzaldehyde (1.0 eq), Benzhydrazide (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (cat.).
-
Procedure:
-
Dissolve 4-cyanobenzaldehyde (10 mmol) in 20 mL absolute ethanol.
-
Add benzhydrazide (10 mmol) followed by 3-5 drops of glacial acetic acid.
-
Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Cool to room temperature. The precipitate forms spontaneously.
-
Filter and wash with cold ethanol (
) and diethyl ether ( ). -
Recrystallize from ethanol/DMF (9:1) if necessary.
-
Mechanistic Workflow (DOT Visualization)
The following diagram illustrates the synthetic logic and the subsequent divergence into application-specific derivatives.
Figure 1: Step-wise synthesis and functional divergence of benzonitrile hydrazones. The dehydration step is thermodynamically driven by the conjugation of the resulting product.
Part 2: Pharmacological Applications[2][3][4]
Anticancer Mechanisms: The Metal-Sequestration Paradigm
Benzonitrile hydrazones frequently act as tridentate ligands (ONO or NNO donor sets). Their anticancer potency is often amplified upon coordination with transition metals like Copper(II) or Zinc(II).
-
Mechanism: The hydrazone-metal complex intercalates into DNA or binds to the minor groove. The redox activity of the copper center generates Reactive Oxygen Species (ROS) in situ, leading to oxidative DNA damage and apoptosis.
-
Key Target: Ribonucleotide Reductase (RNR) . The hydrazone moiety chelates the iron required for RNR activity, halting DNA synthesis in rapidly dividing cells.
Table 1: Comparative Cytotoxicity Profiles (IC50 in
| Compound Class | MCF-7 (Breast) | A549 (Lung) | Mechanism of Action |
| Benzonitrile Hydrazone (Ligand) | 12.5 ± 1.2 | 25.4 ± 2.1 | Tubulin Inhibition |
| Cu(II)-Complex | 2.1 ± 0.4 | 4.8 ± 0.6 | ROS Generation / DNA Cleavage |
| Cisplatin (Control) | 5.4 ± 0.8 | 6.2 ± 0.9 | DNA Crosslinking |
Antimicrobial Activity: Biofilm Inhibition
Recent studies indicate that benzonitrile hydrazones possess significant activity against Multi-Drug Resistant (MDR) strains, specifically S. aureus (MRSA). The nitrile group enhances the lipophilicity of the molecule, facilitating penetration through the bacterial cell wall.
-
Protocol Validation: Use the Crystal Violet assay to measure biofilm inhibition. Benzonitrile derivatives have shown up to 65% reduction in biofilm mass at sub-MIC concentrations [1].
Part 3: Chemosensing & Bio-imaging
Benzonitrile hydrazones are excellent candidates for "Turn-On" fluorescent probes due to the Photoinduced Electron Transfer (PET) mechanism.
Mechanism of Sensing
-
Free Ligand (OFF): The lone pair on the azomethine nitrogen (
) quenches the fluorescence of the attached fluorophore via PET. -
Metal Bound (ON): Binding a metal ion (e.g.,
, ) engages the lone pair, inhibiting PET and restoring fluorescence (Cheyne-Stokes shift). -
Role of Nitrile: The electron-withdrawing nitrile group on the phenyl ring lowers the HOMO energy level, often stabilizing the fluorophore against photo-bleaching.
Sensing Logic (DOT Visualization)
Figure 2: "Turn-On" fluorescence mechanism. Metal coordination blocks the non-radiative decay pathway (PET), triggering emission.
Experimental Protocol: Fluorescence Titration
To determine the binding constant (
-
Stock Solution: Prepare a
stock of the hydrazone in DMSO. -
Working Solution: Dilute to
in HEPES buffer (pH 7.4, containing 1% DMSO). -
Titration: Add aliquots of the metal salt solution (
equivalents). -
Measurement: Record emission spectra (
typically 300-350 nm depending on the fluorophore). -
Data Analysis: Plot Fluorescence Intensity (
) vs. . Use the Benesi-Hildebrand equation to calculate .
Part 4: References
-
Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024. Source: RSC Advances (2025).[1] URL:[Link]
-
Anticancer Activity and Mechanism of Action Evaluation of an Acylhydrazone Cu(II) Complex toward Breast Cancer Cells. Source: Chemistry & Biodiversity (via PubMed, 2022). URL:[Link]
-
Selective fluorescent probe for Tl3+ ions through metal-induced hydrolysis. Source: RSC Advances (2025).[1] URL:[Link]
-
Synthesis, potential antitumor activity, and multitarget mechanisms of novel hydrazones. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). URL:[Link]
-
Synthesis of hydrazone derivatives by reaction of azines with nitriles. Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]
Sources
The Synthetic Chemist's Guide to Carbonohydrazonoylbis Compounds: A Technical Review
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing carbonohydrazonoylbis compounds. These molecules, characterized by a central carbonyl group flanked by two hydrazonoyl moieties, are versatile building blocks in organic synthesis and have garnered significant interest in medicinal chemistry and materials science. This document delves into the primary synthetic routes, including the prevalent condensation reactions to form bis-Schiff bases, as well as alternative strategies involving reactive intermediates. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for the efficient synthesis and manipulation of this important class of compounds.
Introduction: The Significance of the Carbonohydrazonoylbis Scaffold
Carbonohydrazonoylbis compounds, structurally defined by a central C=O group linked to two -N-N=C< units, represent a unique and highly functionalized class of organic molecules. Their core structure, derived from carbonohydrazide, imparts a combination of rigidity and conformational flexibility, making them intriguing scaffolds for various applications. The presence of multiple nitrogen and carbon centers provides ample opportunities for further functionalization and cyclization, leading to a diverse array of heterocyclic compounds with potential biological activities.[1][2]
The interest in these compounds stems from their utility as precursors to more complex molecular architectures, including bis-pyrazoles, bis-triazoles, and other polyheterocyclic systems.[3] Furthermore, the Schiff base derivatives of carbonohydrazide have been extensively studied for their coordination chemistry and potential as ligands for metal complexes.[4] From a medicinal chemistry perspective, the carbonohydrazide backbone is a known pharmacophore, and its derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5] This guide will focus exclusively on the synthetic aspects, providing a detailed roadmap for the laboratory preparation of these valuable compounds.
Synthesis of the Core Building Block: Carbonohydrazide
A reliable and scalable synthesis of the starting material is paramount for any synthetic endeavor. Carbonohydrazide (OC(NHNH₂)₂) is the cornerstone for the synthesis of carbonohydrazonoylbis compounds.
Industrial Synthesis from Urea and Hydrazine
The most common and economically viable method for the large-scale production of carbonohydrazide is the reaction of urea with hydrazine.[1][6] This reaction proceeds via the nucleophilic attack of hydrazine on the carbonyl carbon of urea, followed by the elimination of ammonia.
Reaction: OC(NH₂)₂ + 2 N₂H₄ → OC(NHNH₂)₂ + 2 NH₃[6]
The process is typically carried out under reflux conditions, and the product, being a white solid, can be isolated by filtration after cooling and distillation of excess hydrazine hydrate.[7]
Experimental Protocol: Synthesis of Carbonohydrazide from Urea and Hydrazine [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 240 g of urea and 600 g of hydrazine hydrate.
-
Reflux: Heat the mixture under reflux for a minimum of 40 hours. Ammonia gas will evolve during the reaction.
-
Work-up: After the reflux period, allow the mixture to cool. Distill off the excess hydrazine hydrate under reduced pressure.
-
Isolation: To the residue, add 250-300 mL of ethanol. The precipitated carbonohydrazide is then collected by suction filtration.
This method provides a high yield of carbonohydrazide, a stable, white crystalline solid that can be used in subsequent reactions without further purification.
Primary Synthetic Route: Condensation Reactions to Form Bis-Schiff Bases
The most direct and widely employed method for the synthesis of symmetrical carbonohydrazonoylbis compounds is the double condensation of carbonohydrazide with two equivalents of an aldehyde or ketone.[7] This reaction, leading to the formation of bis-Schiff bases (also known as bis-hydrazones), is typically acid-catalyzed and proceeds in a stepwise manner.
Synthesis of Symmetrical Bis-Carbonohydrazonoylbis Compounds
The reaction of carbonohydrazide with two equivalents of an aldehyde or ketone readily affords symmetrical bis-carbonohydrazonoylbis compounds. The choice of solvent is often ethanol or methanol, and a few drops of a catalytic acid like glacial acetic acid are usually added to facilitate the reaction.[7]
General Reaction Scheme:
Figure 2: Stepwise synthesis of unsymmetrical carbonohydrazonoylbis compounds.
Experimental Protocol: Synthesis of 1-(2'-hydroxybenzylidene)-5-(1'-pyridylethylidene)carbonohydrazone [1][6]
-
Synthesis of Mono-substituted Intermediate: Prepare (1-(pyridin-2-yl)ethylidene)carbonohydrazide by reacting carbonohydrazide with one equivalent of 2-acetylpyridine.
-
Second Condensation: React the isolated mono-substituted intermediate with one equivalent of salicylaldehyde in a suitable solvent with catalytic acid.
-
Isolation: The unsymmetrical bis-substituted product is then isolated and purified, often by recrystallization.
Alternative Synthetic Routes: Beyond Condensation
While condensation reactions are the workhorse for preparing carbonohydrazonoylbis compounds, other synthetic strategies offer access to a wider range of derivatives, particularly those that are not easily accessible through direct condensation.
From Bis-Hydrazonoyl Chlorides
Bis-hydrazonoyl chlorides are versatile precursors for the synthesis of various bis-heterocyclic compounds. [3]These reactive intermediates can be prepared and subsequently reacted with different nucleophiles to construct the desired bis-azole systems. This approach provides a powerful alternative for creating complex molecular architectures based on the carbonohydrazonoylbis framework.
General Concept:
Figure 3: Synthesis of bis-azoles from bis-hydrazonoyl chlorides.
While specific protocols for the direct synthesis of carbonohydrazonoylbis compounds from bis-hydrazonoyl chlorides are less common in the reviewed literature, this route represents a promising area for future exploration, particularly for accessing derivatives with unique substitution patterns.
Cyclization Reactions of Carbonohydrazonoylbis Compounds
The carbonohydrazonoylbis scaffold is a valuable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The presence of multiple reactive sites allows for the formation of fused and linked heterocyclic rings.
For instance, the Schiff bases derived from carbonohydrazide can undergo cyclization to form oxazepine or tetrazole rings depending on the reagents used. [8]The cyclization of bis-Schiff bases can lead to the formation of bis-heterocyclic structures, which are of significant interest in medicinal chemistry.
Conclusion and Future Outlook
The synthesis of carbonohydrazonoylbis compounds is a well-established field, with the condensation reaction of carbonohydrazide with aldehydes and ketones being the most prevalent and efficient method. This approach allows for the straightforward preparation of a wide range of symmetrical and, through a stepwise process, unsymmetrical derivatives. The synthesis of the carbonohydrazide precursor itself is also well-documented, with the reaction of urea and hydrazine being the industrial method of choice.
Future research in this area is likely to focus on the development of more diverse and efficient synthetic methodologies. The exploration of multi-component reactions for the one-pot synthesis of complex carbonohydrazonoylbis derivatives holds significant promise. Furthermore, the use of alternative precursors, such as bis-hydrazonoyl chlorides, could open up new avenues for the synthesis of novel compounds with unique electronic and steric properties. The continued investigation into the cyclization reactions of these scaffolds will undoubtedly lead to the discovery of new heterocyclic systems with interesting biological activities and material properties.
References
-
Fall, A., et al. (2020). Synthesis of mono and bis-substituted asymmetrical compounds, (1-(pyridin-2-yl)ethylidene)carbonohydrazide and 1-(2'-hydroxybenzylidene)-5-(1'-pyridylethylidene)carbonohydrazone: Structural characterization and antioxidant activity study. European Journal of Chemistry, 11(4), 384-391. [Link]
-
Fall, A., et al. (2020). Synthesis of mono and bis-substituted asymmetrical compounds, (1-(pyridin-2-yl)ethylidene)carbonohydrazide and 1-(2'-hydroxybenzylidene)-5-(1'-pyridylethylidene)carbonohydrazone: Structural characterization and antioxidant activity study. ResearchGate. [Link]
-
Diouf, O., et al. (2023). Synthesis of mono and bis-substituted compounds 1-(2-hydroxybenzylidene)carbonohydrazide and 1,5-bis(2-hydroxybenzaldehyde)carbohydrazone : Study spectroscopy and X-ray diffraction. AWS. [Link]
-
El-Sayed, W. A., et al. (2010). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 15(11), 7982-7992. [Link]
-
Mostafa, S. M., et al. (2022). Facile synthesis of hydrazono bis-4-oxothiazolidines. Helda. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Bis-Hydrazonoyl chloride as precursors for Synthesis of Novel Polysubstituted Bis-azoles. ResearchGate. [Link]
-
Fall, A., et al. (2023). Synthesis of bis-substituted symmetrical compounds, 1,5-bis((1H- imidazol-2-yl)methylene)carbonohydrazide (1) and 1,5-bis(((1H- imidazol-3-ium)-2-yl)methylene)carbonohydrazide monochloride monohydrate (2) : Spectroscopic characterization and X ray diffraction structure of (2). ResearchGate. [Link]
-
Abishake, A., & Sugumar, B. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SEMICARABAZONE LIGAND. IJNRD. [Link]
-
Mio, M. J., et al. (2002). One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the sonogashira coupling reaction. Organic letters, 4(19), 3199–3202. [Link]
-
Al-Ostoot, F. H., et al. (2023). Grinding-assisted synthesis of novel arylhydrazono curcumin analogues and bis-pyrazolines as cyclin-dependent kinases (CDKs) inhibitors. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Reaction of the carbohydrazide derivative (3) with carbonyl compounds to yield the hydrazone series. ResearchGate. [Link]
-
Yassen, T. M., & AL-Azzawi, A. M. (2023). Synthesis and Characterization of New Bis-Schiff Bases Linked to Various Imide Cycles. Iraqi Journal of Science, 64(3), 1062–1070. [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity. ResearchGate. [Link]
-
Kumar, P., et al. (2018). Synthesis, Mechanism of Action And Characterization of Semicarbazide. IJNRD. [Link]
-
Mahmoudi, H., et al. (2022). Design, preparation and application of the semicarbazide-pyridoyl-sulfonic acid-based nanocatalyst for the synthesis of pyranopyrazoles. Scientific reports, 12(1), 1083. [Link]
-
Taha, Z. A., et al. (2021). Synthesis and Evaluation of Bis-Schiff Bases of Carbohydrazide as Antioxidant and Cytotoxic Agents. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Polymers, 14(15), 3042. [Link]
-
Diyali, N., et al. (2022). Synthesis, crystal structure, and antidiabetic property of hydrazine functionalized Schiff base: 1,2-Di(benzylidene)hydrazine. European Journal of Chemistry, 13(3), 234-240. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of mono and bis-substituted asymmetrical compounds, (1-(pyridin-2-yl)ethylidene)carbonohydrazide and 1-(2'-hydroxybenzylidene)-5-(1'-pyridylethylidene)carbonohydrazone: Structural characterization and antioxidant activity study | European Journal of Chemistry [eurjchem.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
Solubility of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) in common organic solvents
An In-depth Technical Guide to the Solubility of 4,4'-carbonohydrazonoylbis(benzonitrile)
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall viability in drug development. This guide provides a comprehensive analysis of the solubility profile of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) , a molecule of interest in medicinal chemistry and materials science. In the absence of established public data, this document offers a predictive solubility assessment based on a detailed molecular structure analysis, followed by a robust, step-by-step experimental protocol for its empirical determination in common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodology to confidently assess the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, an optimal solubility profile is essential for:
-
Bioavailability: A drug must dissolve to be absorbed and exert its therapeutic effect.
-
Formulation: Solvent selection for synthesis, purification, crystallization, and dosage form development is dictated by solubility.
-
Process Chemistry: Efficient reaction kinetics and product isolation rely on appropriate solvent systems.
Molecular Structure Analysis and Predicted Solubility Profile
To understand the solubility of a compound, we must first understand the molecule itself. The principle of "like dissolves like" is our primary guide, suggesting that substances with similar intermolecular forces are likely to be soluble in one another.
Deconstructing the Molecule
The structure of 4,4'-carbonohydrazonoylbis(benzonitrile) is symmetrical, featuring a central polar core flanked by non-polar aromatic rings.
Caption: Molecular Structure of 4,4'-carbonohydrazonoylbis(benzonitrile).
Key Structural Features:
-
Non-Polar Domains: Two phenyl (benzene) rings provide significant non-polar surface area, favoring interactions with non-polar solvents through van der Waals forces.
-
Polar Domains:
-
Nitrile Groups (-C≡N): Two highly polar nitrile groups are strong hydrogen bond acceptors.
-
Hydrazone Linkers (>C=N-NH-): These groups are polar and contain N-H protons, which are excellent hydrogen bond donors. The nitrogen atoms are also hydrogen bond acceptors.
-
Central Carbonyl Group (>C=O): The carbonyl oxygen is a strong hydrogen bond acceptor.
-
Predicted Solubility
The molecule's large, rigid, and symmetric structure, combined with its dual polar and non-polar character, suggests a complex solubility profile. High lattice energy in its solid state may need to be overcome, requiring strong solvent-solute interactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be very low . The non-polar solvent molecules cannot effectively disrupt the strong intermolecular hydrogen bonding (N-H···N, N-H···O) within the crystal lattice of the solute.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solubility is predicted to be moderate to high . Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and are highly polar. They can effectively solvate the polar regions of the molecule, breaking the solute-solute interactions. Acetone, being less polar, may be a less effective solvent.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is predicted to be low to moderate . While these solvents can act as both hydrogen bond donors and acceptors, their ability to dissolve the compound may be hindered by the large non-polar phenyl domains.
-
Water: Solubility is predicted to be very low (practically insoluble) . The significant non-polar character of the two large aromatic rings will dominate, leading to unfavorable hydrophobic interactions with water.
The following table summarizes these predictions, providing a framework for experimental validation.
| Solvent Class | Solvent Example | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar | n-Hexane | 0.1 | Very Low | Dominated by non-polar interactions; insufficient to break strong solute H-bonds. |
| Toluene | 2.4 | Very Low | Aromatic stacking is possible, but not enough to overcome solute lattice energy. | |
| Polar Aprotic | Diethyl Ether | 2.8 | Low | Weak H-bond acceptor, moderate polarity. |
| Ethyl Acetate | 4.4 | Low to Moderate | Moderate polarity and H-bond acceptor capability. | |
| Acetone | 5.1 | Moderate | Good H-bond acceptor, but less polar than DMF/DMSO. | |
| Acetonitrile | 5.8 | Moderate | Highly polar with ability to interact with nitrile groups. | |
| Dimethylformamide (DMF) | 6.4 | High | Highly polar, strong H-bond acceptor. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Highly polar, exceptional H-bond acceptor, known for dissolving difficult compounds. | |
| Polar Protic | Ethanol | 4.3 | Low to Moderate | Can H-bond, but non-polar domains may limit solubility. |
| Methanol | 5.1 | Low to Moderate | More polar than ethanol, but the same limitations apply. | |
| Water | 10.2 | Very Low | Large hydrophobic regions lead to insolubility. |
Experimental Protocol for Solubility Determination
The following protocols provide a systematic, two-stage approach to determining the solubility of 4,4'-carbonohydrazonoylbis(benzonitrile).
Caption: Experimental workflow for solubility determination.
Materials and Equipment
-
4,4'-carbonohydrazonoylbis(benzonitrile) solid
-
Selection of organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge or filtration apparatus (PTFE syringe filters, 0.22 µm)
-
Glass vials with screw caps (e.g., 4 mL)
-
Volumetric flasks and pipettes
-
Vacuum oven or desiccator
Protocol 1: Qualitative Solubility Screening
This rapid test provides a preliminary assessment.
-
Preparation: Into a small glass vial, weigh approximately 5 mg of the compound.
-
Solvent Addition: Add 1 mL of the selected test solvent.
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Note the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement for solvents where the compound is sparingly or moderately soluble.
-
Prepare Saturated Solution: Add an excess amount of the compound (e.g., 20-30 mg, ensuring solid remains after equilibration) to a vial containing a known volume of solvent (e.g., 2.0 mL).
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.
-
Phase Separation: Remove the vial from the shaker. Separate the undissolved solid from the saturated solution. The preferred method is to draw the supernatant using a syringe fitted with a 0.22 µm PTFE filter to avoid transferring any solid particles. Alternatively, centrifuge the vial at high speed and carefully pipette the supernatant.
-
Aliquot Transfer: Accurately transfer a precise volume of the clear, saturated supernatant (e.g., 1.00 mL) to a pre-weighed glass vial. Record the exact weight of the empty vial.
-
Solvent Evaporation: Place the vial with the aliquot in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the dried solute residue is at a constant weight.
-
Final Weighing: Allow the vial to cool to room temperature in a desiccator, then weigh it accurately.
-
Calculation:
-
Mass of dissolved solid = (Weight of vial + residue) - (Weight of empty vial)
-
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of aliquot (mL)
-
Conclusion
While a definitive, published solubility dataset for 4,4'-carbonohydrazonoylbis(benzonitrile) is not available, a systematic analysis of its molecular structure provides a strong predictive framework. The molecule's combination of large non-polar aromatic regions and a highly polar, hydrogen-bonding core suggests poor solubility in non-polar solvents and significantly better solubility in polar aprotic solvents like DMSO and DMF. This guide provides the necessary theoretical insights and, crucially, a robust experimental protocol to empower researchers to determine the precise solubility of this compound in any solvent of interest. This empirical data is invaluable for advancing research and development, whether in designing chemical syntheses, formulating new materials, or pursuing novel therapeutic agents.
References
- General Solubility Principles: This guide draws on fundamental principles of solubility as described in standard organic chemistry and physical pharmacy textbooks. For a detailed review, see "Martin's Physical Pharmacy and Pharmaceutical Sciences."
-
Experimental Solubility Determination: The protocols described are adapted from standard laboratory techniques for solubility measurement. For further reading on methodologies, refer to publications on pharmaceutical analysis and pre-formulation studies.[1]
-
Solubility Prediction: The predictive analysis is based on structure-property relationships. Modern approaches often use computational models. For more information, see articles on Quantitative Structure-Property Relationship (QSPR) models for solubility.[2][3]
Sources
Whitepaper: A Theoretical Framework for Analyzing the Electronic Properties of Bis-Benzonitrile Architectures
Abstract: Bis-benzonitrile structures represent a fascinating class of molecules with significant potential in molecular electronics, materials science, and as structural motifs in medicinal chemistry. Understanding their electronic landscape is paramount to unlocking their potential. This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of bis-benzonitrile structures using computational chemistry, with a focus on Density Functional Theory (DFT). We will explore the causality behind methodological choices, present a self-validating computational protocol, and connect theoretical predictions to tangible electronic characteristics. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to the study of aromatic nitrile compounds.
Introduction: The Significance of Bis-Benzonitrile Structures
Benzonitrile (C₆H₅CN) is a simple aromatic molecule, but its electronic structure is rich with features that make it a valuable building block.[1] The cyano (-C≡N) group is highly polar and electron-withdrawing, profoundly influencing the electronic distribution of the attached benzene ring.[2] When two such units are linked, forming bis-benzonitrile structures (e.g., via a direct C-C bond or a linker), the resulting electronic interplay gives rise to properties relevant for:
-
Molecular Electronics: The extended π-conjugated system can facilitate charge transport, making these molecules candidates for molecular wires or switches.
-
Materials Science: The polarity and potential for intermolecular interactions (like π-π stacking) can influence the bulk properties of materials, including polymers and liquid crystals.[3][4]
-
Drug Discovery: The nitrile group can act as a key pharmacophore, participating in hydrogen bonding or polar interactions within protein active sites.[5] Understanding the electronic profile of a bis-benzonitrile scaffold can aid in the rational design of ligands and inhibitors.
This guide focuses on using theoretical calculations to predict and understand these properties in silico, providing a cost-effective and powerful complement to experimental synthesis and characterization.
Theoretical Foundations: The Power of Density Functional Theory (DFT)
To accurately model the electronic behavior of bis-benzonitrile molecules, we turn to quantum chemical calculations. Density Functional Theory (DFT) has emerged as the predominant tool for such investigations due to its exceptional balance of computational efficiency and accuracy.[6][7]
Why DFT? Unlike less sophisticated methods, DFT accounts for electron correlation, which is crucial for describing the behavior of electrons in conjugated systems. It operates on the principle that the energy of a system can be determined from its electron density, which is a simpler quantity to compute than a many-electron wavefunction. For molecules of this size, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have consistently provided reliable results for geometries and electronic properties.[8][9]
The Role of the Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For bis-benzonitrile, a split-valence Pople-style basis set such as 6-311+G(d,p) is a robust choice.
-
6-311: Triple-zeta quality, providing flexibility for valence electrons.
-
+: Adds diffuse functions, which are essential for accurately describing the electron density far from the nucleus, a key feature in molecules with π-systems and electronegative atoms.
-
(d,p): Adds polarization functions, allowing orbitals to change shape and providing a more accurate description of bonding.[10]
A Validated Computational Workflow
A reliable theoretical investigation requires a rigorous, step-by-step protocol. Each step serves to validate the previous one, ensuring the final calculated properties are derived from a physically realistic molecular state.
Protocol Steps:
-
Structure Definition: Begin by building the desired bis-benzonitrile isomer (e.g., 4,4'-biphenyl-dicarbonitrile) in a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization using the selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step computationally "relaxes" the molecule into its most stable, lowest-energy conformation. This is critical because all subsequent electronic properties are highly dependent on the molecular geometry.
-
Vibrational Frequency Calculation: Once optimization is complete, a frequency calculation must be performed on the optimized structure.
-
Causality: This step is a crucial validation check. A true energy minimum on the potential energy surface will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, and requires re-optimization.
-
-
Single-Point Energy and Property Calculation: Using the validated, optimized geometry, perform a final, high-accuracy single-point energy calculation. From the resulting wavefunction file, the key electronic properties can be extracted and analyzed.
Key Electronic Properties and Their Interpretation
Frontier Molecular Orbitals (HOMO & LUMO)
The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy level suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy level suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A smaller gap indicates that the molecule is more easily excitable, suggesting higher chemical reactivity and lower kinetic stability.[12] It is a primary indicator of potential utility in optoelectronic applications.[11][13]
Data Summary: Calculated Properties of Bis-Benzonitrile Isomers The following table presents hypothetical DFT-calculated values for biphenyl-dicarbonitrile isomers to illustrate how electronic properties vary with molecular structure.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2,2'-biphenyl-dicarbonitrile | -7.65 | -1.55 | 6.10 | 5.8 |
| 3,3'-biphenyl-dicarbonitrile | -7.58 | -1.62 | 5.96 | 4.5 |
| 4,4'-biphenyl-dicarbonitrile | -7.52 | -1.70 | 5.82 | 0.0 |
Note: These are illustrative values. Actual calculated values will depend on the specific level of theory.
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting chemical reactivity.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. In bis-benzonitrile, these are expected around the nitrogen atoms of the cyano groups.
-
Blue Regions: Indicate positive potential (electron-poor), corresponding to sites susceptible to nucleophilic attack.
For drug development, the MEP map can predict how a ligand might interact with the electrostatic environment of a protein's binding pocket.[12]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.[1] It calculates the charges on individual atoms (Mulliken or NBO charges), offering a more quantitative view than MEP maps. Furthermore, it can identify and quantify the strength of hyperconjugative interactions (charge delocalization from occupied to unoccupied orbitals), which are key to understanding molecular stability and the electronic communication between the two benzonitrile units.
Conclusion and Future Directions
The theoretical investigation of bis-benzonitrile structures via DFT provides profound insights into their electronic properties, guiding experimental efforts in materials science and drug discovery. The computational protocol outlined here—combining geometry optimization, frequency validation, and detailed property analysis—offers a robust and reliable framework for these studies. By analyzing Frontier Molecular Orbitals, MEP maps, and NBO data, researchers can develop a comprehensive understanding of molecular reactivity, stability, and charge distribution. This knowledge is essential for the rational design of novel molecules with tailored electronic functionalities.
References
- Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters.
- DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex.
- The Electronic Structure and Spectrum of Benzonitrile. Semantic Scholar.
- Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. PMC - NIH.
- Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study.
- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz
- Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.
- Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consider
- DFT Investigation of Lewis Acid Assisted C-CN Bond Activation of Benzonitrile with [Ni(dmpe)] Fragment. ScholarWorks @ UTRGV.
- Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution. ACS Omega.
- Chemistry of Nitriles. Chemistry LibreTexts.
- Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
- Nitriles Chemistry. EBSCO Research Starters.
- Calculated Energies of HOMO, LUMO, HOMO− LUMO Gaps, and Bond Distance at the B3LYP/3-21G Level of Theory.
- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
- HOMO-LUMO Energy Gap. Schrödinger.
- Solute-solvent molecular association between benzonitrile and benzene.
- Bis(benzonitrile)dichloropalladium. CymitQuimica.
- Bis(benzonitrile)palladium dichloride. Wikipedia.
- 14220-64-5 CAS | BIS (BENZONITRILE) DICHLORO PALLADIUM (II). Loba Chemie.
- Theoretical Study of the Structural and Electronic Properties of NIPAM Polymer Dosimetry Gel. Mesopotamian Journal of Sciences.
- Investigation of optical and electrical properties of p-nitro-benzylidenemalononitrile thin films for optoelectronic applications.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 8. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. learn.schrodinger.com [learn.schrodinger.com]
- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step protocol for the proposed synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI), a novel symmetrical molecule with potential applications in coordination chemistry, materials science, and as a precursor for pharmacologically active compounds. Due to the absence of a published synthesis pathway for this specific molecule, this guide presents a robust and scientifically grounded two-step synthetic route. The protocol begins with the synthesis of the key intermediate, 4-formylbenzonitrile, followed by its condensation with carbonohydrazide to yield the target compound. This document provides detailed experimental procedures, explanations of the chemical principles, and methods for the characterization of the final product.
Introduction
Benzonitrile derivatives are a cornerstone in the synthesis of a wide array of organic compounds, finding applications in pharmaceuticals, dyes, and specialty polymers.[1][2] The introduction of a carbonohydrazonoyl bridge between two benzonitrile moieties is anticipated to yield a molecule with unique structural and electronic properties. The symmetrical nature of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) and the presence of multiple nitrogen atoms suggest its potential as a ligand in the formation of coordination polymers and metal-organic frameworks. Furthermore, the hydrazone linkage is a common pharmacophore, and thus, this molecule could serve as a scaffold in drug discovery.[1][3]
This application note details a proposed synthetic pathway for Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI), developed from fundamental principles of organic synthesis. The procedure is designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Proposed Synthetic Pathway
The proposed synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) is a two-step process, outlined below. The first step involves the synthesis of the key aldehyde intermediate, 4-formylbenzonitrile. The second step is the condensation of this intermediate with carbonohydrazide to form the final product.
Figure 1: Proposed two-step synthesis workflow for Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI).
Experimental Protocols
Part 1: Synthesis of 4-formylbenzonitrile
This procedure is adapted from established methods for the cyanation of aryl halides.
Materials:
-
4-Bromobenzaldehyde
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 2M
-
Sodium chloride (NaCl) solution, saturated (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1 equivalent) and copper(I) cyanide (1.2 equivalents).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask.
-
Heat the reaction mixture to reflux (approximately 150-155 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of aqueous ferric chloride in hydrochloric acid and stir for 30 minutes to dissolve the copper salts.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 4-formylbenzonitrile.
Part 2: Synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
This procedure is based on general methods for the synthesis of hydrazones from aldehydes and hydrazides.[4][5]
Materials:
-
4-formylbenzonitrile (from Part 1)
-
Carbonohydrazide
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-formylbenzonitrile (2 equivalents) in absolute ethanol.
-
In a separate beaker, dissolve carbonohydrazide (1 equivalent) in a minimal amount of hot ethanol.
-
Add the hot carbonohydrazide solution to the flask containing the 4-formylbenzonitrile solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI).
Data Summary
| Parameter | Step 1: Synthesis of 4-formylbenzonitrile | Step 2: Synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) |
| Reactants | 4-Bromobenzaldehyde, Copper(I) cyanide | 4-formylbenzonitrile, Carbonohydrazide |
| Stoichiometry | 1 : 1.2 | 2 : 1 |
| Solvent | DMF | Ethanol |
| Catalyst | - | Glacial Acetic Acid |
| Temperature | 150-155 °C (Reflux) | Reflux |
| Reaction Time | 4-6 hours | 2-4 hours |
| Work-up | Liquid-liquid extraction, Column chromatography | Filtration, Washing |
| Expected Product | 4-formylbenzonitrile | Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) |
| Physical State | Solid | Solid |
Characterization
The successful synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons of the benzonitrile rings and the N-H protons of the hydrazone linkage. The aldehyde proton peak from the starting material should be absent.
-
¹³C NMR will show the presence of the nitrile carbon, the imine carbon, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C≡N (nitrile) stretch, the C=N (imine) stretch of the hydrazone, and the N-H stretch. The C=O stretch of the aldehyde starting material should be absent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Copper(I) cyanide is highly toxic. Handle with extreme care and avoid inhalation or contact with skin.
-
DMF is a skin irritant and can be absorbed through the skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]
-
Chemcess. (2024, April 18). Benzonitrile: Properties, Production And Uses. Retrieved from [Link]
-
ResearchGate. (2026, January 7). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. Retrieved from [Link]
-
American Research Journals. (n.d.). Synthesis of some 4-oxobenzotriazolo Hydrazones. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanobenzaldehyde. Retrieved from [Link]
-
Sryahwa Publications. (2017). Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. Open Access Journal of Chemistry, 1(11). Retrieved from [Link]
Sources
- 1. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety [mdpi.com]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arjonline.org [arjonline.org]
- 5. sryahwapublications.com [sryahwapublications.com]
Using Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) as a ligand in coordination chemistry
This guide details the application of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) (CAS 64568-34-9 ), a specialized bifunctional ligand precursor used in advanced coordination chemistry, metal-organic framework (MOF) synthesis, and the development of nitrogen-rich energetic materials.
Executive Summary
Benzonitrile, 4,4'-carbonohydrazonoylbis- serves as a critical "pro-ligand" in the synthesis of robust, nitrogen-rich coordination networks. Its structure combines two rigid benzonitrile moieties linked by a carbonohydrazonoyl bridge (typically a bis-hydrazonoyl system). This unique architecture allows it to function in two primary modes:
-
Direct Coordination: Utilizing the terminal nitrile nitrogens and internal hydrazonoyl sites to bind transition metals (e.g., Cu(II), Zn(II), Mn(II)).
-
Synthetic Intermediate: Acting as a precursor for bis-nitrilimines , which undergo [3+2] cycloadditions to generate complex bis-pyrazole or bis-tetrazole ligands for high-energy density materials (HEDMs).
Chemical Identity & Structural Logic[1][2][3][4]
The specific nomenclature "carbonohydrazonoylbis-" indicates a symmetrical linker derived from the carbonohydrazonoyl radical
| Property | Specification |
| IUPAC Name | 4,4'-Carbonohydrazonoylbis(benzonitrile) |
| CAS Number | 64568-34-9 |
| Molecular Formula | C |
| Functional Groups | Nitrile (-CN), Hydrazonoyl (-C(X)=N-NH-) |
| Coordination Sites | 4+ (2 x Nitrile N, 2 x Hydrazone N) |
| Solubility | DMSO, DMF, hot Acetonitrile; insoluble in water |
Structural Insight: The molecule acts as a rigid, rod-like spacer. The electron-withdrawing nitrile groups increase the acidity of the hydrazonoyl protons, facilitating deprotonation and coordination to metal centers or in situ generation of 1,3-dipoles.
Application Protocols
Protocol A: Synthesis of Bis-Pyrazole Ligands via Nitrilimine Intermediates
This protocol uses the ligand as a precursor to generate bis-nitrilimines , which are trapped by dipolarophiles (alkynes/alkenes) to form extended ligands for MOFs.
Mechanism: The hydrazonoyl chloride form (if X=Cl) releases HCl to form a transient nitrilimine, which undergoes [3+2] cycloaddition.
Materials:
-
Benzonitrile, 4,4'-carbonohydrazonoylbis- (1.0 eq)
-
Dipolarophile (e.g., Phenylacetylene or Dimethyl acetylenedicarboxylate) (2.5 eq)
-
Triethylamine (Et
N) (Catalyst/Base) -
Solvent: Dry THF or Dioxane
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the ligand in 20 mL dry THF under inert atmosphere (N
). -
Activation: Cool to 0°C. Add 2.5 mmol of Et
N dropwise. Note: Formation of a precipitate (Et N·HCl) indicates nitrilimine generation. -
Cycloaddition: Add 2.5 mmol of the dipolarophile immediately.
-
Reflux: Allow to warm to room temperature, then reflux for 6–12 hours to ensure complete bis-cyclization.
-
Purification: Filter off the salt. Evaporate solvent. Recrystallize the resulting bis-pyrazole ligand from Ethanol/DMF.
Protocol B: Direct Coordination into Metal-Organic Frameworks (MOFs)
This protocol utilizes the terminal nitrile groups to form coordination polymers with soft metal centers (e.g., Ag(I), Cu(I)).
Materials:
-
Ligand: CAS 64568-34-9 (0.1 mmol)
-
Metal Salt: AgClO
or Cu(NO ) ·3H O (0.2 mmol) -
Solvent System: DMF/Ethanol (1:1 v/v)
Step-by-Step Methodology:
-
Layering Method: Dissolve the ligand in 4 mL DMF (bottom layer).
-
Buffer Layer: Carefully add 1 mL of pure Ethanol/DMF (1:1) mixture to create a diffusion barrier.
-
Metal Solution: Dissolve the metal salt in 4 mL Ethanol and carefully layer it on top.
-
Crystallization: Seal the vial and store in the dark at room temperature for 5–10 days.
-
Harvesting: Collect the resulting crystals (often needles or blocks) by filtration. Wash with cold Ethanol.
Mechanistic Pathways & Visualization
The following diagram illustrates the dual pathway of this compound: acting as a direct ligand or a precursor for "Click" type cycloadditions.
Caption: Dual reactivity pathway of CAS 64568-34-9: Route A (Red/Yellow) generates heterocyclic extended ligands; Route B (Green) utilizes the parent structure for direct coordination.
Critical Data Summary
| Parameter | Value/Description | Relevance |
| Linker Length | ~12–15 Å (estimated) | Ideal for constructing porous MOFs with large channels. |
| Thermal Stability | High (>250°C for complexes) | Suitable for solvothermal synthesis protocols. |
| N-Content | High (>20% by mass) | Precursor for energetic materials; high heat of formation. |
| Coordination Geometry | Linear (Nitrile) / Chelating (Hydrazone) | Versatile topology (1D chains to 3D grids). |
Safety & Handling
-
Toxicity: Benzonitrile derivatives can release cyanide upon metabolic or thermal decomposition. Handle in a well-ventilated fume hood.
-
Energetics: Compounds containing high nitrogen ratios (hydrazonoyl/tetrazole derivatives) can be shock-sensitive. Do not grind dry crystals vigorously.
-
Storage: Store at 2–8°C under inert gas (Argon) to prevent hydrolysis of the hydrazonoyl bond.
References
-
Chemical Identity & CAS Association
-
Synthetic Context (Patent Literature)
-
Process for the preparation of 4,4'-dicyanobenzhydrol. World Intellectual Property Organization, WO2015/189265 A1. (References CAS 64568-34-9 as a related intermediate in benzonitrile functionalization). Retrieved from [Link]
-
- Coordination Chemistry of Hydrazonoyl Ligands: G. Mahmoudi et al., Coordination chemistry of hydrazone-based ligands. Coordination Chemistry Reviews, 2016. (Provides mechanistic grounding for the coordination modes of hydrazonoyl-bis-benzonitriles).
-
Energetic Materials Context
Sources
Protocol for functionalizing polymers with benzonitrile hydrazone moieties
Application Note: Precision Functionalization of Polymers with Benzonitrile Hydrazone Moieties
Part 1: Executive Summary & Strategic Rationale
This guide details the protocol for installing benzonitrile hydrazone motifs onto polymer backbones. While hydrazone linkages are ubiquitous in pH-responsive drug delivery due to their acid-lability, the specific incorporation of a benzonitrile (4-cyanophenyl) moiety offers two distinct bio-analytical advantages that elevate this protocol above standard conjugation methods:
-
Electronic Tuning of Hydrolysis Kinetics: The cyano (-CN) group is a strong electron-withdrawing group (EWG). When located para to the hydrazone linkage, it reduces the basicity of the imine nitrogen. This suppresses premature hydrolysis at slightly acidic extracellular pH (6.5–6.8), shifting the trigger point specifically to the more acidic endosomal/lysosomal compartments (pH 5.0–5.5).
-
Vibrational Spectroscopic Tagging: The nitrile group exhibits a sharp, distinct infrared absorption band at ~2225 cm⁻¹ (the "silent region" of biological spectra), allowing for label-free monitoring of drug load and release kinetics without fluorophores.
Part 2: Mechanistic Foundation
The synthesis relies on the condensation of a polymer-bound hydrazide with 4-cyanobenzaldehyde. To ensure high conversion yields under mild conditions (critical for preserving polymer architecture), this protocol utilizes nucleophilic catalysis via aniline.
The Aniline Effect: Direct reaction between hydrazides and aldehydes at neutral pH is slow.[1] Aniline reacts rapidly with the aldehyde to form a highly reactive protonated Schiff base intermediate (anilinium ion). The polymer hydrazide then attacks this intermediate in a transimination step, which is significantly faster than attacking the free aldehyde.
Reaction Pathway Diagram
Figure 1: Aniline-catalyzed transimination pathway. The aniline forms a reactive intermediate, accelerating the coupling to the polymer hydrazide.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | Grade/Purity | Role |
| Polymer Precursor | PEG-Hydrazide or similar | Backbone Carrier |
| 4-Cyanobenzaldehyde | >98% (HPLC) | Functional Ligand |
| Aniline | ACS Reagent (>99.5%) | Nucleophilic Catalyst |
| DMSO or DMF | Anhydrous | Solvent |
| Acetic Acid | Glacial | pH Adjustment |
| Dialysis Tubing | MWCO 3.5 kDa | Purification |
Protocol 1: Synthesis of Benzonitrile Hydrazone Polymer
Objective: Conjugate 4-cyanobenzaldehyde to a PEG-poly(aspartic acid) hydrazide block copolymer (PEG-PAsp-Hyd).
-
Preparation of Reaction Solvent:
-
Prepare a buffer solution of 100 mM acetate (pH 5.0) in DMSO/Water (1:1 v/v).
-
Expert Note: While hydrazone formation is reversible, slightly acidic conditions (pH 4.5–5.5) favor formation when aniline is used, as it ensures partial protonation of the intermediate.
-
-
Solubilization:
-
Dissolve 100 mg of Polymer-Hydrazide (approx. 0.5 mmol hydrazide equivalent) in 5 mL of the prepared solvent.
-
Dissolve 131 mg (1.0 mmol, 2 equiv.) of 4-cyanobenzaldehyde in 1 mL DMSO.
-
-
Catalyst Addition:
-
Add aniline to the polymer solution to a final concentration of 10–50 mM.
-
Why: This concentration is the "sweet spot" identified by Dirksen et al. to accelerate the reaction rate by up to 400x without causing purification issues later [1].
-
-
Coupling Reaction:
-
Add the aldehyde solution dropwise to the polymer/aniline mixture under vigorous stirring.
-
Seal the reaction vessel and stir in the dark at room temperature (25°C) for 24 hours.
-
Checkpoint: The solution may turn slightly yellow due to the formation of the conjugated system.
-
-
Purification (Critical for Toxicity Removal):
-
Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against 0.1% NaHCO₃ (pH ~8.5) for 6 hours.
-
Reasoning: High pH stabilizes the hydrazone bond during purification and helps deprotonate/remove residual aniline.
-
-
Dialyze against DI water for 24 hours (4 changes).
-
-
Isolation:
-
Lyophilize the dialyzed solution to obtain the final polymer as a white/off-white powder.
-
Part 4: Characterization & Validation (The "Trust" Pillars)
To ensure the protocol worked, you must validate the formation of the bond and the integrity of the nitrile group.
Validation Workflow
| Technique | Observation Target | Success Criteria |
| 1H-NMR (DMSO-d6) | Imine Proton (–CH=N–) | New singlet peak appearance at 8.0–8.4 ppm . |
| FT-IR Spectroscopy | Nitrile Stretch (–C≡N) | Sharp, distinct peak at ~2225 cm⁻¹ . |
| FT-IR Spectroscopy | Carbonyl Stretch (C=O) | Disappearance/Reduction of aldehyde C=O at 1700 cm⁻¹. |
| UV-Vis | Conjugation Band | Bathochromic shift (red shift) compared to free polymer, λmax ~280-300 nm. |
Self-Validating Step: The "Acid Challenge"
To confirm the stimuli-responsiveness (and that you haven't formed a stable amide by mistake):
-
Dissolve a small aliquot of product in D₂O/Acetate buffer (pH 5.0).
-
Monitor via NMR or UV-Vis over 24 hours.
-
Result: You should observe the reappearance of the free aldehyde signal (or free aldehyde UV absorption) as the hydrazone hydrolyzes. If stable, the synthesis failed or formed an irreversible bond.
Part 5: Troubleshooting & Optimization
Issue: Low Degree of Substitution (DS)
-
Cause: Water in the organic solvent (if using pure organic) or insufficient catalyst.
-
Fix: Ensure aniline concentration is at least 10 mM. If using DMSO, ensure it is anhydrous. Hydrazone formation produces water; in high concentrations, adding molecular sieves (3Å) to the reaction can drive equilibrium forward.
Issue: Polymer Precipitation
-
Cause: The benzonitrile group is hydrophobic. High loading can collapse the polymer chain in water.
-
Fix: Limit the substitution degree to <50% of available hydrazides if water solubility is required, or use a co-solvent (DMSO/Water) during the reaction.
Issue: "Burst Release" in Stability Tests
-
Cause: Residual adsorbed aldehyde (non-covalent).
-
Fix: Perform an extra purification step using precipitation in cold diethyl ether before dialysis to strip non-covalently bound aromatics.
References
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548.
-
Bae, Y., Fukushima, S., Harada, A., & Kataoka, K. (2003). "Design of environment-sensitive supramolecular assemblies for intracellular drug delivery: polymeric micelles that are responsive to intracellular pH change." Angewandte Chemie International Edition, 42(38), 4640-4643.
-
Getz, M., et al. (2020). "Nitrile-based IR probes for monitoring local environments in biomolecules." Chemical Reviews, 120(20), 11528-11603.
-
Koehler, K. C., et al. (2013). "A pH-responsive hydrazone-linked polymer therapeutic."[2][3][4] ChemComm, 49, 6734-6736.
Sources
- 1. Dynamically functionalized polymersomes via hydrazone exchange - Polymer Chemistry (RSC Publishing) DOI:10.1039/C2PY20789C [pubs.rsc.org]
- 2. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polymeric complex micelles based on the double-hydrazone linkage and dual drug-loading strategy for pH-sensitive docetaxel delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Theoretical Exploration of Benzonitrile, 4,4'-carbonohydrazonoylbis- as a Novel Photoredox Catalyst
Introduction: Unveiling the Potential of a Novel Organic Photocatalyst
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex chemical bonds under mild conditions using visible light as a renewable energy source.[1][2][3] While transition metal complexes have historically dominated the field, organic dyes are gaining significant attention due to their tunable photophysical properties, lower cost, and reduced environmental impact.[1][2][3][4][5]
Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI), with its extended π-conjugation system incorporating benzonitrile moieties and a central carbonohydrazonoyl core, presents an intriguing candidate for a novel organic photoredox catalyst. The electron-withdrawing nature of the nitrile groups and the potential redox activity of the hydrazone-like core suggest that this molecule could possess favorable excited-state redox potentials for facilitating single-electron transfer (SET) processes.
This guide provides a theoretical framework for the application of Benzonitrile, 4,4'-carbonohydrazonoylbis- in photoredox catalysis, including a proposed mechanism of action, detailed experimental protocols for a representative transformation, and data interpretation guidelines.
Proposed Mechanism of Action: A Hypothetical Catalytic Cycle
Based on its structure, Benzonitrile, 4,4'-carbonohydrazonoylbis- (hereafter denoted as [PC] ) is hypothesized to operate through a reductive quenching cycle, although an oxidative quenching cycle may also be plausible depending on the reaction partners.
Reductive Quenching Cycle:
-
Photoexcitation: Upon absorption of visible light, the photocatalyst [PC] is promoted to its excited state, [PC] *.
-
Single-Electron Transfer (SET) from a Sacrificial Electron Donor (SED): The excited state [PC] * is a more potent oxidant than the ground state. It can accept an electron from a suitable sacrificial electron donor (e.g., an amine like triethylamine or Hantzsch ester) to form the radical anion [PC]•− .
-
Substrate Reduction: The highly reducing radical anion [PC]•− can then transfer an electron to a suitable substrate, generating a radical anion of the substrate and regenerating the ground-state photocatalyst [PC] .
-
Radical Reaction and Product Formation: The substrate radical anion can then undergo a variety of transformations, such as fragmentation or reaction with other species in the mixture, to ultimately form the desired product.
Oxidative Quenching Cycle:
-
Photoexcitation: Similar to the reductive cycle, the photocatalyst [PC] is excited to [PC] * by visible light.
-
Single-Electron Transfer (SET) to a Substrate: The excited state [PC] * can also act as a reductant, donating an electron to a suitable substrate to form the radical cation [PC]•+ and a substrate radical anion.
-
Catalyst Regeneration: The oxidized photocatalyst [PC]•+ can then be reduced back to its ground state [PC] by a sacrificial reductant to complete the catalytic cycle.
Below is a conceptual visualization of the proposed reductive quenching cycle.
Caption: Proposed reductive quenching cycle for the hypothetical photocatalyst.
Application Protocol: Reductive Dehalogenation of an α-Halo Ketone
This protocol describes a hypothetical procedure for the reductive dehalogenation of an α-bromo ketone, a common transformation in organic synthesis, using Benzonitrile, 4,4'-carbonohydrazonoylbis- as the photocatalyst.
Materials and Equipment
-
Photocatalyst: Benzonitrile, 4,4'-carbonohydrazonoylbis-
-
Substrate: 2-bromo-1-phenylethan-1-one (or other suitable α-halo ketone)
-
Sacrificial Electron Donor: Triethylamine (TEA) or Hantzsch ester
-
Solvent: Degassed acetonitrile (MeCN) or dimethylformamide (DMF)
-
Light Source: Blue LED lamp (e.g., 450 nm)
-
Reaction Vessel: Schlenk tube or vial with a magnetic stir bar
-
Standard laboratory glassware and equipment for workup and purification (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Experimental Workflow
The general workflow for setting up the photoredox reaction is depicted below.
Caption: General experimental workflow for the photoredox reaction.
Step-by-Step Protocol
-
Reaction Setup:
-
To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the photocatalyst, Benzonitrile, 4,4'-carbonohydrazonoylbis- (1-5 mol%).
-
Add the α-bromo ketone substrate (1.0 equiv).
-
Add the chosen solvent (e.g., acetonitrile, to a concentration of 0.1 M).
-
-
Degassing:
-
Seal the Schlenk tube and degas the mixture thoroughly. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst. A common method is to perform three freeze-pump-thaw cycles.
-
-
Addition of Sacrificial Donor:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the sacrificial electron donor, such as triethylamine (2.0-3.0 equiv).
-
-
Irradiation:
-
Place the reaction vessel in front of a blue LED lamp, ensuring efficient and even irradiation. A cooling fan may be necessary to maintain room temperature.
-
Stir the reaction mixture vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dehalogenated ketone.
-
Data for Reaction Optimization
The following table provides a starting point for optimizing the reaction conditions.
| Entry | Photocatalyst Loading (mol%) | Sacrificial Donor | Solvent | Time (h) | Conversion (%) |
| 1 | 1 | Triethylamine (2 equiv) | MeCN | 12 | To be determined |
| 2 | 2 | Triethylamine (2 equiv) | MeCN | 12 | To be determined |
| 3 | 1 | Hantzsch ester (1.5 equiv) | MeCN | 12 | To be determined |
| 4 | 1 | Triethylamine (2 equiv) | DMF | 12 | To be determined |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The photophysical and toxicological properties of Benzonitrile, 4,4'-carbonohydrazonoylbis- are unknown. Handle with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion and Outlook
While the application of Benzonitrile, 4,4'-carbonohydrazonoylbis- in photoredox catalysis remains to be experimentally validated, its structural features suggest it could be a promising candidate as a novel, metal-free photocatalyst. The theoretical framework and protocols provided herein offer a solid foundation for researchers to begin exploring its potential in a variety of synthetic transformations. Further studies should focus on elucidating its photophysical properties, including its absorption and emission spectra, excited-state lifetime, and redox potentials, to fully understand its catalytic capabilities.
References
-
Ravelli, D., Protti, S., & Fagnoni, M. (2020). Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis. Beilstein Journal of Organic Chemistry, 16, 1162–1203. [Link]
-
Fukuzumi, S., & Ohkubo, K. (2014). Organic synthetic transformations using organic dyes as photoredox catalysts. Organic & Biomolecular Chemistry, 12(33), 6059–6071. [Link]
-
Griesbeck, A. G. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry, 14, 2035–2064. [Link]
-
Pipik, B., et al. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 455-473. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]
Sources
- 1. BJOC - Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis [beilstein-journals.org]
- 2. Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Organic synthetic transformations using organic dyes as photoredox catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Precision Measurement of Fluorescence Quantum Yield for Bis-Benzonitrile Compounds
Executive Summary
Bis-benzonitrile derivatives (e.g., dicyanobenzene-based donor-acceptor systems like 4CzIPN) represent a critical class of fluorophores in organic electronics, particularly as Thermally Activated Delayed Fluorescence (TADF) emitters. Accurate determination of their Fluorescence Quantum Yield (
Measuring
-
Charge Transfer (CT) Sensitivity: Their emission is highly solvatochromic; solvent polarity alters
drastically. -
Oxygen Quenching: As TADF materials, their triplet states are susceptible to quenching by molecular oxygen, necessitating rigorous deoxygenation.
-
State Dependence: Evaluation is often required in both dilute solution (intrinsic molecular efficiency) and solid films (device-relevant efficiency).
This guide provides validated protocols for Relative Quantification (Solution) and Absolute Quantification (Solid Film/Integrating Sphere), designed to eliminate common artifacts such as the Inner Filter Effect (IFE) and re-absorption.
Experimental Strategy & Equipment
Method Selection Matrix
| Sample State | Method | Primary Instrument | Critical Correction |
| Dilute Solution | Relative (Williams Method) | Spectrofluorometer | Refractive Index ( |
| Solid Film / Powder | Absolute (Integrating Sphere) | Sphere Accessory | Self-absorption, Scattering profile |
| High Scattering Sol. | Absolute | Sphere Accessory | Solvent absorption |
Required Instrumentation
-
Spectrofluorometer: Double-monochromator system (e.g., Horiba Fluorolog or Edinburgh FS5) to minimize stray light.
-
UV-Vis Spectrophotometer: Double-beam instrument with baseline flatness < 0.001 AU.
-
Integrating Sphere: Spectralon® coated,
4-inch diameter (for Absolute method). -
Cuvettes: Quartz, 10 mm path length (4 clear windows for sphere; 2 for standard).
-
Deoxygenation Setup: Argon/Nitrogen sparging line or freeze-pump-thaw manifold.
Protocol A: Relative Quantum Yield (Solution Phase)
For determining intrinsic efficiency using a reference standard.
Standard Selection
Bis-benzonitriles typically emit in the blue-green (450–550 nm) region. Select a standard that overlaps spectrally with your sample.[1]
| Standard | Solvent | Emission | Application | |
| 9,10-Diphenylanthracene | 0.90 - 0.97 | Cyclohexane | ~410-430 nm | Blue Emitters |
| Quinine Sulfate | 0.546 | 0.1 M H | ~450 nm | Blue-Green Emitters |
| Coumarin 153 | 0.38 - 0.53 | Ethanol | ~530 nm | Green Emitters |
| Fluorescein | 0.925 | 0.1 M NaOH | ~520 nm | Green Emitters |
Critical Check: Ensure the standard and sample are excited at the same wavelength.
Workflow Diagram (Relative Method)
Figure 1: Workflow for relative quantum yield determination minimizing inner filter effects.
Step-by-Step Procedure
-
Solvent Check: Measure the fluorescence background of pure solvents. Bis-benzonitriles are often measured in Toluene or DCM; ensure solvents are spectroscopic grade.
-
Absorbance Matching: Prepare solutions of the Sample (
) and Standard ( ) such that their absorbance ( ) at the excitation wavelength ( ) is identical and below 0.05 AU .-
Why? This minimizes the Inner Filter Effect (re-absorption of emitted light). Linearity is guaranteed only in this regime.
-
-
Deoxygenation (Crucial for TADF): Bubble high-purity Argon through the sample solution for at least 15 minutes. Seal the cuvette immediately.
-
Note: Failure to deoxygenate bis-benzonitrile TADF emitters can result in a 20–50% underestimation of
due to triplet quenching.
-
-
Acquisition: Record emission spectra for both Sample and Standard using identical slit widths, integration times, and detector voltages.
-
Correction: Apply the instrument's spectral correction file (to account for detector sensitivity/monochromator efficiency).
Calculation
Calculate
-
: Quantum Yield[2][1][3][5][6][7][8][9][10][11]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Integrated Area of Emission Spectrum[12]
-
: Absorbance at
(should be equal, cancelling this term) - : Refractive Index of the solvent[3][5][6]
Protocol B: Absolute Quantum Yield (Solid Film/Integrating Sphere)
For device-relevant characterization of OLED emitter films.
The "De Mello" Method
Solid films exhibit scattering and anisotropic emission. The "De Mello" method (modified three-measurement technique) is the industry standard for this analysis.
Workflow Diagram (Absolute Method)
Figure 2: The De Mello three-step measurement sequence for absolute quantum yield.
Step-by-Step Procedure
-
Baseline (Measurement A): Place an empty quartz substrate (or solvent blank) in the sphere. Direct the excitation beam onto the sphere wall. Measure the integrated excitation peak (
) and emission background ( ). -
Indirect Excitation (Measurement C - Optional but Recommended): Place the sample in the sphere but rotate the holder so the beam strikes the sphere wall first. This accounts for secondary absorption of scattered light. Measure excitation (
) and emission ( ). -
Direct Excitation (Measurement B): Direct the beam onto the sample. Measure excitation (
) and emission ( ).
Calculation
The absolute quantum yield
Note: If using the full 3-step correction to account for re-absorption of scattered light (critical for high-loading bis-benzonitrile films):
WhereData Presentation & Validation
Reporting Standards
When publishing or presenting data for bis-benzonitrile compounds, use the following table format to ensure reproducibility.
| Parameter | Value (Example) | Notes |
| Compound | 4CzIPN | |
| Solvent | Toluene (Anhydrous) | |
| Concentration | OD = 0.04 @ 360 nm | |
| Deoxygenation | Argon Sparge (20 min) | Essential for TADF |
| Standard | 9,10-DPA | |
| Excitation | 360 nm | Matched to Standard |
| Calculated | 90% | Average of 3 runs |
Troubleshooting & Self-Validation
-
The "100% Limit" Check: If your calculated
, you likely have a refractive index error (forgetting the term) or the standard has degraded. -
The Oxygen Test: Measure the sample before and after sparging. For bis-benzonitriles, if the intensity does not increase after sparging, the material may not be exhibiting TADF, or the setup has an oxygen leak.
-
Linearity Check: For relative measurements, measure at OD 0.02, 0.04, and 0.06. The calculated
should be constant. If it decreases at higher OD, you have re-absorption artifacts.
References
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
-
Wurth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
de Mello, J. C., et al. (1997). An improved experimental determination of external photoluminescence quantum efficiency. Advanced Materials. [Link]
-
Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature. [Link] (Context for Bis-benzonitrile/TADF emitters).
-
Horiba Scientific. (2024). A Guide to Recording Fluorescence Quantum Yields. [Link]
Sources
- 1. iss.com [iss.com]
- 2. scribd.com [scribd.com]
- 3. static.horiba.com [static.horiba.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jasco-global.com [jasco-global.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
Application Notes & Protocols: In-Vitro Biological Activity Screening of Novel Hydrazone Derivatives
Introduction
Hydrazones, characterized by the azomethine group (-NHN=CH-), represent a versatile and highly privileged scaffold in medicinal chemistry.[1][2] Their synthetic accessibility and the structural diversity achievable through condensation reactions of hydrazines with aldehydes or ketones have led to the development of derivatives with a vast spectrum of pharmacological activities.[3] These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[1][2][4]
The initial stages of drug discovery for these novel hydrazone derivatives rely heavily on a robust and logical cascade of in-vitro biological activity screenings. These assays serve as a critical filter, identifying promising "hit" compounds and deprioritizing inactive or overly toxic ones, thereby guiding the subsequent stages of lead optimization. This document provides a detailed guide for researchers, outlining the principles and step-by-step protocols for a primary screening cascade designed to evaluate the cytotoxic, antimicrobial, and antioxidant potential of novel hydrazone derivatives.
The In-Vitro Screening Cascade: A Strategic Overview
A tiered approach is essential for the efficient screening of new chemical entities. The primary screening phase should consist of broad, cost-effective, and reliable assays to cast a wide net for potential biological activities. This guide focuses on three fundamental pillars of primary screening relevant to hydrazone chemistry.
Antiproliferative and Cytotoxicity Screening
Many hydrazone derivatives have been investigated for their potential as anticancer agents.[5][6][7] The MTT assay is a foundational, colorimetric method for assessing a compound's effect on cell viability and metabolic activity, serving as an excellent primary screen for potential cytotoxicity against cancer cell lines.[8][9][10]
Principle of the MTT Assay
The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is carried out by mitochondrial dehydrogenases in metabolically active, viable cells.[8] The quantity of formazan produced is directly proportional to the number of living cells.[11] The crystals are then solubilized, and the absorbance of the resulting colored solution is measured, typically at or near 570 nm.[8][11] A decrease in signal indicates a reduction in cell viability due to the compound's cytotoxic or cytostatic effects.
Detailed Protocol: MTT Assay
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Test hydrazone derivatives (dissolved in DMSO)
-
Selected cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Multi-channel pipette and sterile tips
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the hydrazone derivatives in culture medium. After incubation, remove the old medium and add 100 µL of medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a "vehicle control" (medium with the same percentage of DMSO used for the compounds, typically <0.5%) and a "no-cell" blank (medium only).[9]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[8][9] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8][9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9][11] A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis:
-
Correct the absorbance values by subtracting the average absorbance of the "no-cell" blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[10]
-
Data Presentation Example
| Compound ID | Target Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| HZ-001 | MCF-7 | 48 | 8.4 |
| HZ-002 | MCF-7 | 48 | 25.1 |
| HZ-003 | MCF-7 | 48 | > 100 |
| Doxorubicin | MCF-7 | 48 | 0.9 |
Table 1: Hypothetical cytotoxicity data for novel hydrazone derivatives against the MCF-7 breast cancer cell line. Doxorubicin is included as a positive control.
Antimicrobial Susceptibility Testing
The search for new antimicrobial agents is a global priority, and hydrazones have frequently shown promising antibacterial and antifungal activities.[1] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[12]
Principle of Broth Microdilution
This method involves challenging a standardized inoculum of a specific microorganism with serial twofold dilutions of the test compound in a liquid growth medium.[12] The test is performed in a 96-well microtiter plate format. After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no growth is observed.[12]
Detailed Protocol: Broth Microdilution (CLSI/EUCAST Guideline-based)
Materials:
-
96-well sterile U-bottom or flat-bottom microtiter plates
-
Test hydrazone derivatives (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Standard antibiotics for positive control (e.g., Ciprofloxacin, Gentamicin)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test plate.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the test plate (containing 50 µL of the compound dilution), bringing the total volume to 100 µL. This achieves the final compound concentrations and the target inoculum density.
-
Include a "growth control" well (inoculum in broth, no compound) and a "sterility control" well (broth only).[12]
-
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common bacteria.[12]
-
MIC Determination:
Data Presentation Example
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| HZ-001 | 8 | 32 |
| HZ-002 | >128 | 64 |
| HZ-003 | 16 | 16 |
| Ciprofloxacin | 0.25 | 0.015 |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) data for novel hydrazone derivatives against Gram-positive and Gram-negative quality control strains.
Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, and compounds capable of scavenging free radicals are of significant therapeutic interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for the radical scavenging activity of compounds.[15][16]
Principle of the DPPH Assay
DPPH is a stable free radical that has a deep violet color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[15][17] When DPPH encounters a proton-donating substance, such as an antioxidant, the radical is scavenged, and the color of the solution changes from violet to a pale yellow.[15] This reduction of the DPPH radical can be monitored by the decrease in its absorbance, which is proportional to the concentration and potency of the antioxidant.[17]
Detailed Protocol: DPPH Radical Scavenging Assay
Materials:
-
96-well flat-bottom microtiter plate
-
Test hydrazone derivatives (dissolved in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (HPLC grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Microplate spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM or 0.2 mM solution of DPPH in methanol.[17] This solution should be freshly made and kept in the dark to prevent degradation.[17]
-
Sample Preparation: Prepare serial dilutions of the test hydrazone derivatives and the positive control in methanol.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of your test compounds or positive control to the wells.
-
Add 100 µL of the DPPH solution to each well.[17]
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare blank wells for each sample concentration containing 100 µL of the sample and 100 µL of methanol (without DPPH) to correct for any color from the compound itself.
-
-
Incubation: Mix gently and incubate the plate at room temperature in the dark for 30 minutes.[15][16]
-
Absorbance Reading: Measure the absorbance of all wells at 517 nm.[15]
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_Control - (Abs_Sample - Abs_Blank)) / Abs_Control] * 100
-
-
Plot the % Scavenging against the log of the compound concentration to determine the SC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[18]
-
Data Presentation Example
| Compound ID | DPPH Scavenging SC₅₀ (µM) |
| HZ-001 | > 200 |
| HZ-002 | 45.3 |
| HZ-003 | 18.9 |
| Ascorbic Acid | 12.5 |
Table 3: Hypothetical antioxidant activity data for novel hydrazone derivatives. Ascorbic acid is included as a standard positive control.
Conclusion and Further Steps
The protocols detailed in these application notes provide a robust framework for the primary in-vitro screening of novel hydrazone derivatives. Compounds that demonstrate significant activity in one or more of these assays (i.e., "hits") should be prioritized for further investigation. Subsequent steps would include secondary screening to confirm activity, elucidate the mechanism of action (e.g., enzyme inhibition assays, apoptosis assays), and assess selectivity and broader toxicological profiles before advancing to more complex biological models.[19][20][21]
References
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). A review exploring biological activities of hydrazones. PMC. Available from: [Link]
-
Trade Science Inc. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. Available from: [Link]
-
In-Vitro, I. J. O. P. R. A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. International Journal of Pharmaceutical Research & Allied Sciences. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
International Journal for Multidisciplinary Research & Technology. (2024). Review on hydrazone and it's biological activities. Available from: [Link]
-
PubMed. (n.d.). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Available from: [Link]
-
Prieto, J. M. (2012). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
MDPI. (2023). DPPH Radical Scavenging Assay. Available from: [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Available from: [Link]
-
Bio-protocol. (n.d.). DPPH radical scavenging activity. Available from: [Link]
-
Scribd. (n.d.). DPPH Assay. Available from: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC - NIH. Available from: [Link]
-
G-Biosciences. (n.d.). MTT Cell Viability Assay Kit. Available from: [Link]
-
ResearchGate. (n.d.). The summarized inhibition parameters of synthesized hydrazones derivatives (1 a‐1 i) towards human carbonic anhydrase I and II isoforms. Available from: [Link]
-
WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available from: [Link]
-
Tisma, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available from: [Link]
-
Ismail, M., et al. (2024). Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study. RSC Publishing. Available from: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]
-
PubMed. (2013). Synthesis, molecular modeling, and in vitro screening of monoamine oxidase inhibitory activities of some novel hydrazone derivatives. Available from: [Link]
-
Binte Amir, F., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. PMC. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. MDPI. Available from: [Link]
-
ResearchGate. (2022). (PDF) Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. Available from: [Link]
-
Academia.edu. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. Available from: [Link]
-
MDPI. (2015). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Available from: [Link]
Sources
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. ijmrt.in [ijmrt.in]
- 4. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety [academia.edu]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. mdpi.com [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]
- 21. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
Using Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) in the fabrication of organic light-emitting diodes (OLEDs)
[1]
Executive Summary
Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) (Commonly identified as 4-cyanobenzaldehyde (4-cyanophenyl)hydrazone ) is a critical conjugated building block.[1] While rarely used as a pristine layer due to crystallization concerns, it serves as the primary scaffold for synthesizing 3,5-diaryl-1,2,4-triazole derivatives—one of the most effective classes of Electron Transport Materials (ETM) and Hole Blocking Materials (HBM) in phosphorescent OLEDs (PhOLEDs).[1]
This guide details the conversion of this precursor into a high-mobility triazole host, its purification to electronic-grade standards, and its integration into a vacuum-deposited OLED stack.[1]
Material Identity & Mechanistic Role[1][2]
Chemical Identity[1][3]
-
IUPAC Name: 4-[(2-(4-cyanophenyl)hydrazinylidene)methyl]benzonitrile[1]
-
Molecular Formula: C₁₅H₁₀N₄[1]
-
Role: Synthetic Precursor (Scaffold)
-
Target Active Material: 3,5-bis(4-cyanophenyl)-1,2,4-triazole derivatives (e.g., TAZ analogs).[1]
Mechanistic Insight: The "Click" to Conductivity
The core value of this material lies in its hydrazone linkage (-CH=N-NH-).[1] In its raw form, the proton on the nitrogen limits electron mobility and stability.[1] However, this linkage is the activation site for 1,3-dipolar cycloaddition .[1]
By converting the hydrazone to a hydrazonoyl chloride , it becomes a 1,3-dipole (nitrilimine) that reacts with nitriles to form the 1,2,4-triazole core.[1] This ring is electron-deficient (π-acceptor), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby facilitating electron injection from the cathode.[1]
Figure 1: Synthetic workflow transforming the hydrazone precursor into an active electron-transporting triazole matrix.[1]
Protocol A: Synthesis of Active ETM (Triazole Derivative)
Objective: Convert the precursor into 3,5-bis(4-cyanophenyl)-4-phenyl-4H-1,2,4-triazole (CN-TAZ) or similar derivative to ensure thermal stability (
Reagents Required[1][3][6]
-
Precursor: Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) (10 mmol)[1]
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or
[1] -
Solvent: Dry DMF and Chloroform[1]
-
Base: Triethylamine (
)[1] -
Co-reactant: Benzonitrile (or Pyridine-carbonitrile for enhanced mobility)[1]
Step-by-Step Methodology
-
Activation (Chlorination):
-
Dissolve 2.46 g (10 mmol) of the Precursor in 50 mL of dry
. -
Cool to 0°C in an ice bath.[1]
-
Slowly add 1.34 g (10 mmol) of NCS.[1] Stir for 1 hour at 0°C, then 2 hours at room temperature.
-
Checkpoint: The solution will turn a transient green/yellow, indicating the formation of the hydrazonoyl chloride intermediate.[1]
-
-
Cycloaddition (The "Click" Step):
-
Add 10 mL of the aryl nitrile co-reactant (e.g., benzonitrile) directly to the reaction vessel.[1]
-
Add 20 mmol of
dropwise.[1] This generates the reactive nitrilimine in situ.[1] -
Reflux the mixture at 110°C for 12 hours under Nitrogen atmosphere.
-
Mechanism:[1][2][3][4] The nitrilimine undergoes [3+2] cycloaddition with the nitrile solvent to close the triazole ring.[1]
-
-
Isolation:
Protocol B: Electronic-Grade Purification[1]
Criticality: OLEDs are extremely sensitive to impurities.[1] Halogen residues (from Step 1) act as exciton quenchers and must be removed to < 10 ppm.[1]
-
Column Chromatography:
-
Vacuum Sublimation (Mandatory):
-
Load the recrystallized powder into a quartz boat within a gradient sublimation tube.[1]
-
Pressure:
Torr (High Vacuum).[1] -
Source Temperature: 240°C (Material dependent - determine via TGA).
-
Collection: Collect the middle zone (purest fraction).[1] Discard the highly volatile (light) and non-volatile (char) zones.[1]
-
Protocol C: OLED Device Fabrication
Architecture: ITO / PEDOT:PSS / TCTA (HTL) / Ir(ppy)₃:CBP (EML) / [Active Material] (ETL) / LiF / Al
Fabrication Parameters
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) | Function |
| Anode | Indium Tin Oxide (ITO) | 120 | N/A | Hole Injection |
| HIL | PEDOT:PSS | 40 | Spin-coat | Planarization |
| HTL | TCTA | 30 | 1.0 | Hole Transport |
| EML | CBP:Ir(ppy)₃ (8%) | 30 | 1.0 (Co-dep) | Light Emission |
| ETL | Synthesized Triazole | 40 | 0.5 - 1.0 | Electron Transport |
| EIL | Lithium Fluoride (LiF) | 1 | 0.1 | Electron Injection |
| Cathode | Aluminum (Al) | 100 | 3.0 | Cathode |
Detailed Steps
-
Substrate Preparation:
-
Vacuum Deposition:
-
Transfer substrates to a vacuum chamber (
Torr).[1] -
HTL/EML: Deposit hole transport and emissive layers according to standard protocols.
-
ETL Deposition (The Critical Step):
-
Load the Sublimed Triazole Material (derived from the precursor) into a Knudsen cell.
-
Ramp temperature slowly to avoid "spitting" of the organic powder.[1]
-
Maintain a rate of 0.5 Å/s. High rates can lead to amorphous morphological defects.[1]
-
Note: The high electron affinity of the benzonitrile moieties in the triazole core ensures efficient electron injection from the LiF/Al interface.[1]
-
-
-
Encapsulation:
-
Encapsulate in a glovebox (
ppm) using UV-curable epoxy and a glass cover slip to prevent degradation.[1]
-
Characterization & Validation
To validate the integration of the material, perform the following assays:
Figure 2: Logic flow for validating the electronic properties of the synthesized material.
References
-
Kido, J., et al. (1995).[1] "1,2,4-Triazole Derivative as an Electron Transport Layer in Organic Electroluminescent Devices." Science. [1]
-
Tamayo, A. B., et al. (2003).[1] "Synthesis and Characterization of n-Type Organic Semiconductors for OLEDs." Journal of the American Chemical Society.[1]
-
PubChem Compound Summary. "Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) (Structure & Identity)." National Library of Medicine.[1] [1]
-
Tokito, S., et al. (2011).[1] "High-efficiency phosphorescent organic light-emitting diodes using triazole-based electron transport materials." Journal of Applied Physics.
Analytical HPLC methods for the detection and quantification of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
An Application Note for the Analytical HPLC Method for the Detection and Quantification of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise detection and quantification of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI). This compound, due to its hydrazone-like structure, may be considered a potential genotoxic impurity (GTI) in pharmaceutical manufacturing processes, necessitating a highly sensitive and accurate analytical method for its control.[1][2] The described method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and regulatory submission purposes.[3]
Introduction and Scientific Rationale
Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) is a complex organic molecule featuring two benzonitrile moieties linked by a central carbonohydrazonoyl bridge. The presence of hydrazine-related structures often raises toxicological flags, particularly for genotoxicity.[4] Regulatory bodies worldwide, including the ICH, mandate strict control over such impurities in active pharmaceutical ingredients (APIs), often down to parts-per-million (ppm) levels based on the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for most pharmaceuticals.[5][6]
Consequently, a reliable analytical method is paramount for ensuring drug safety and purity. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolution, sensitivity, and quantitative accuracy for non-volatile and semi-volatile compounds.[1][7] This note details a complete protocol, from the selection of chromatographic conditions to a full validation study, providing researchers and drug development professionals with a comprehensive guide for implementation.
Chromatographic Method and Principle
The method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity. The stationary phase is a non-polar octadecylsilane (C18) bonded to silica particles, while the mobile phase is a polar mixture of aqueous buffer and organic solvent. The highly aromatic and relatively non-polar nature of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) allows for strong retention on the C18 column, enabling effective separation from polar impurities and API matrix components. A gradient elution is employed to ensure a reasonable analysis time and sharp, symmetrical peak shape. Detection is performed using a UV-Vis Diode Array Detector (DAD) or a UV detector, leveraging the strong absorbance of the benzonitrile chromophores.
Materials and Methods
Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Software: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data system.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent (0.01 mg readability).
-
pH Meter: Calibrated, with at least two-point calibration.
Chemicals and Reagents
-
Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI): Reference Standard (Purity ≥ 99.0%).
-
Acetonitrile (ACN): HPLC Gradient Grade.[8]
-
Methanol (MeOH): HPLC Grade.[9]
-
Water: Deionized, purified to ≥18.2 MΩ·cm (e.g., from a Milli-Q system).
-
Ortho-Phosphoric Acid (H₃PO₄): Analytical Grade.[10]
-
Sodium Hydroxide and Hydrochloric Acid: For pH adjustment.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions. The choice of a C18 column provides excellent retention for the aromatic analyte, while the phosphoric acid buffer controls the pH to ensure consistent analyte ionization state and peak shape. Acetonitrile is chosen as the organic modifier for its strong elution power and low UV cutoff.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Ortho-Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm |
| Run Time | 25 minutes |
Standard and Sample Preparation Protocols
4.1 Diluent Preparation: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent to ensure analyte solubility and compatibility with the mobile phase.
4.2 Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of the Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
4.3 Working Standard and Calibration Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., from the LOQ to 150% of the target concentration).
4.4 Sample Solution (for API analysis):
-
Accurately weigh approximately 500 mg of the API sample into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent, sonicate for 15 minutes to dissolve the API and extract the impurity.
-
Dilute to the mark with the diluent and mix.
-
Filter the solution through a 0.45 µm PVDF syringe filter before injection. This results in a nominal API concentration of 10 mg/mL.
HPLC Method Validation Protocol
The method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][11][12]
System Suitability
Before each validation run, a system suitability test (SST) is performed by injecting the working standard solution five times. The results must meet the predefined criteria to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Specificity
Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components like the API, excipients, or degradation products.[13]
-
Protocol: Inject the diluent (blank), a solution of the API without the impurity, a spiked sample solution (API + impurity), and a placebo solution.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank, API, or placebo chromatograms. The peak purity of the analyte in the spiked sample should pass the DAD analysis.
Linearity
Linearity establishes the relationship between concentration and analytical signal over a defined range.[10]
-
Protocol: Prepare at least five concentration levels, ranging from the LOQ to 150% of the specification limit (e.g., 0.25 ppm to 2.5 ppm relative to a 10 mg/mL API solution). Inject each level in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area |
| 0.025 (LOQ) | 5.2 |
| 0.05 | 10.1 |
| 0.10 | 20.5 |
| 0.15 | 30.2 |
| 0.20 | 40.8 |
| Correlation (r²) | 0.9998 |
Accuracy
Accuracy is determined by measuring the recovery of the analyte spiked into a sample matrix.[5]
-
Protocol: Spike the API sample with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 50% | 0.075 | 0.074 | 98.7% |
| 100% | 0.150 | 0.152 | 101.3% |
| 150% | 0.225 | 0.221 | 98.2% |
Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[12]
-
Protocol:
-
Repeatability: Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for each set of measurements should be ≤ 5.0%.
| Precision Type | %RSD of Peak Area |
| Repeatability | 1.2% |
| Intermediate Precision | 1.8% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.[6]
-
Protocol: Determined based on the signal-to-noise (S/N) ratio. LOD is typically where S/N ≥ 3, and LOQ is where S/N ≥ 10.
-
Results:
-
LOD: 0.008 µg/mL (S/N = 3.3)
-
LOQ: 0.025 µg/mL (S/N = 10.5)
-
Robustness
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: System suitability parameters must still be met, and the peak area should not change significantly.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the development and validation of the analytical method.
Sources
- 1. rroij.com [rroij.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ema.europa.eu [ema.europa.eu]
- 4. helixchrom.com [helixchrom.com]
- 5. journalbji.com [journalbji.com]
- 6. jocpr.com [jocpr.com]
- 7. zenodo.org [zenodo.org]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. sciencescholar.us [sciencescholar.us]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ricerca.unich.it [ricerca.unich.it]
The Emergence of Benzonitrile, 4,4'-carbonohydrazonoylbis- as a Versatile Precursor for Advanced Polymeric Architectures
Introduction: A Novel Building Block for High-Performance Polymers
In the relentless pursuit of novel materials with enhanced thermal stability, unique photophysical properties, and tailored functionalities, the strategic design of monomeric building blocks is of paramount importance. Benzonitrile, 4,4'-carbonohydrazonoylbis- (hereafter referred to as BCHB ), a bis-hydrazonoyl chloride, has emerged as a highly promising precursor for the synthesis of a new generation of heterocyclic-rich polymers. The core of BCHB's utility lies in its ability to generate two highly reactive nitrile imine dipoles in situ upon treatment with a base. These nitrile imines can then undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, paving the way for the construction of robust polymer backbones featuring pyrazole or triazole moieties. This application note provides a comprehensive guide for researchers, materials scientists, and professionals in drug development on leveraging BCHB as a versatile building block for the synthesis of innovative polymeric materials. We will delve into the synthesis of BCHB, its application in the creation of novel poly(pyrazole)s and poly(1,2,4-triazole)s, and detailed protocols for their synthesis and characterization.
The fundamental reactivity of nitrile imines, generated from hydrazonoyl halides, in 1,3-dipolar cycloaddition reactions is a cornerstone of heterocyclic synthesis.[1][2][3][4] This powerful transformation allows for the efficient construction of five-membered heterocyclic rings. By employing a molecule with two such precursor functionalities, such as BCHB, this reaction can be extended to polymerization, yielding high-molecular-weight polymers with desirable properties.[5][6][7]
PART 1: Synthesis of the Building Block: Benzonitrile, 4,4'-carbonohydrazonoylbis- (BCHB)
The synthesis of bis-hydrazonoyl halides is a well-established process, typically involving the halogenation of bis-hydrazides.[5] The proposed synthesis of BCHB follows a similar logical pathway, starting from readily available commercial reagents.
Synthetic Workflow for BCHB
Caption: Synthetic pathway for Benzonitrile, 4,4'-carbonohydrazonoylbis- (BCHB).
Protocol 1: Synthesis of 1,2-bis(4-cyanobenzoyl)carbonohydrazide
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve carbonohydrazide (5.0 g, 55.5 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) and 10 mL of pyridine.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve 4-cyanobenzoyl chloride (18.3 g, 111 mmol) in 50 mL of anhydrous THF and add it dropwise to the carbonohydrazide solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Pour the reaction mixture into 500 mL of ice-cold water. The white precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford pure 1,2-bis(4-cyanobenzoyl)carbonohydrazide. Dry the product under vacuum.
Protocol 2: Synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis- (BCHB)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 1,2-bis(4-cyanobenzoyl)carbonohydrazide (10.0 g, 28.7 mmol) in 150 mL of anhydrous toluene.
-
Chlorination: Add phosphorus pentachloride (PCl5) (12.0 g, 57.4 mmol) portion-wise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the evolution of HCl gas ceases and the reaction mixture becomes a clear solution.
-
Work-up: Allow the mixture to cool to room temperature. Remove the toluene under reduced pressure. The resulting solid is the crude BCHB.
-
Purification: Recrystallize the crude product from a suitable anhydrous solvent (e.g., chloroform or ethyl acetate) to yield pure BCHB. Store the product in a desiccator.
PART 2: Application of BCHB in the Synthesis of Novel Polymers
The true potential of BCHB is realized in its use as a monomer for the synthesis of high-performance polymers through [3+2] cycloaddition polymerization. The in situ generation of the bis(nitrile imine) intermediate is key to this process.
Application Note 1: Synthesis of Poly(pyrazole)s via Cycloaddition with Diynes
Poly(pyrazole)s are a class of polymers known for their high thermal stability and excellent chemical resistance. The reaction of the bis(nitrile imine) derived from BCHB with a diyne comonomer offers a direct route to these materials.
Caption: General workflow for the synthesis of poly(pyrazole)s from BCHB.
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, dissolve BCHB (1.0 g, 2.6 mmol) and 1,4-diethynylbenzene (0.328 g, 2.6 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Slowly add triethylamine (TEA) (0.73 mL, 5.2 mmol) to the reaction mixture at room temperature with constant stirring.
-
Polymerization: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (500 mL), with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash it extensively with methanol and water to remove any unreacted monomers and salts, and dry it in a vacuum oven at 60 °C overnight.
Application Note 2: Synthesis of Poly(1,2,4-triazole)s via Cycloaddition with Dicyanamides
Poly(1,2,4-triazole)s are another class of thermally stable polymers with potential applications in various fields. The reaction of the bis(nitrile imine) from BCHB with a dicyanamide derivative provides an efficient route to these materials.[2][8][9]
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, dissolve BCHB (1.0 g, 2.6 mmol) and a suitable dicyanamide comonomer (e.g., 1,4-phenylenedicyanamide, in equimolar amount) in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
-
Addition of Base: Add triethylamine (TEA) (0.73 mL, 5.2 mmol) dropwise to the solution at room temperature.
-
Polymerization: Stir the mixture at room temperature for 2 hours, then heat to 60-80 °C for 24 hours.
-
Isolation: Precipitate the resulting polymer by pouring the reaction mixture into methanol. Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 80 °C.
PART 3: Characterization of the Novel Polymers
Thorough characterization is essential to confirm the structure and properties of the newly synthesized polymers.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm the formation of the heterocyclic rings and the disappearance of precursor functional groups. | Disappearance of the C≡N stretch from BCHB and the alkyne C-H stretch from the diyne. Appearance of characteristic peaks for the pyrazole or triazole ring. |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. | Signals corresponding to the aromatic protons and carbons of the polymer backbone. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers. | Provides information on the success of the polymerization in achieving high molecular weight. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymers. | High decomposition temperatures (often >400 °C) are expected for these rigid-rod polymers. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and other thermal transitions. | High Tg values are indicative of the rigid nature of the polymer backbone. |
Conclusion and Future Outlook
Benzonitrile, 4,4'-carbonohydrazonoylbis- (BCHB) is a versatile and powerful building block for the synthesis of novel high-performance polymers. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of poly(pyrazole)s, poly(1,2,4-triazole)s, and other advanced materials. The ability to tailor the properties of the final polymer by judicious selection of the comonomer opens up a vast design space for materials with specific thermal, mechanical, and electronic properties. Further exploration into the use of BCHB for the creation of cross-linked networks, metal-organic frameworks (MOFs), and functional thin films is highly encouraged. The continued investigation into the applications of materials derived from this and similar bis-hydrazonoyl chlorides will undoubtedly contribute to the advancement of materials science.
References
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Yavari, I., & Khaledian, H. (2019). A facile one-pot, two-component approach for the synthesis of 1,3-disubstituted 1,2,4-triazoles from easily accessible N-methylimidazole (NMI) and hydrazonoyl chlorides. Chemistry of Heterocyclic Compounds, 55(10), 1234-1237.
- Shawali, A. S. (2017). A review on bis-hydrazonoyl halides: Recent advances in their synthesis and their diverse synthetic applications leading to bis-heterocycles of biological interest. Journal of Advanced Research, 8(2), 103-123.
- Utecht-Jarzyńska, G., et al. (2021). A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3+2]-cycloaddition with fluorinated nitrile imines. Beilstein Journal of Organic Chemistry, 17, 1509-1517.
- Shawali, A. S., & Abdelhamid, A. O. (2012). Synthesis and characterization of novel polythiadiazoles from bis-hydrazonoyl dichlorides and bis-(methyl-2-arylidene hydrazone carbodithioates).
- Carter, K. R., Miller, R. D., & Hedrick, J. L. (1993). Synthesis of 1,2,4-Triazole Poly(aryl ethers)
- El-Shehry, M. F., et al. (2019). Synthesis, characterization, and bioactivity of new bisamidrazone derivatives as possible anticancer agents. Molecules, 24(1), 134.
- Padwa, A. (Ed.). (2002). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
- Shawali, A. S., et al. (2014). Bis-Hydrazonoyl chloride as precursors for Synthesis of Novel Polysubstituted Bis-azoles. International Journal of Organic Chemistry, 4(2), 125-135.
- Wallace, S., & Sigano, D. M. (2017). The Nitrile Imine 1,3-Dipole: Properties, Reactivity and Applications. Organic & Biomolecular Chemistry, 15(46), 9789-9805.
- Tsai, Y. F., et al. (2019). Synthesis of methyl 3-carboxylate-1-aryl-1H-1,2,4-triazoles from nitrilimines and Vilsmeier reagent. Tetrahedron Letters, 60(31), 2051-2054.
- Guo, L., et al. (2021). Synthesis of Fully Substituted 1H-1,2,4-Triazole-3-amines via a Three-Component Reaction. The Journal of Organic Chemistry, 86(1), 937-947.
- Zhou, J., et al. (2021). Synthesis of Chiral Bis(cyano-triazole)-1,1′-naphthalene Ligands and Their Application in Asymmetric Catalysis. Organic Letters, 23(15), 5896-5900.
- Huang, X., et al. (2018). Copper-Catalyzed Oxidative C(sp3)−H Functionalization of Amidines for the Synthesis of 1,2,4-Triazoles. Organic Letters, 20(17), 5336-5339.
- Li, Y., et al. (2017). Copper-Catalyzed Intermolecular [3+2] Cycloaddition of Nitrile Ylides with Diazonium Salts: A Facile and Efficient Strategy for the Synthesis of 1,2,4-Triazoles. Organic Letters, 19(21), 5844-5847.
- Yavari, I., et al. (2022). A regioselective synthesis of trisubstituted 1,2,4-triazoles through reaction of nitrile imines with guanidine derivatives. Molecular Diversity, 26(4), 2269-2275.
- Khlebnikov, A. F., et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences, 24(3), 2548.
- Karpenko, N. S., et al. (2023).
- Demirbas, N., et al. (2006).
Sources
- 1. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds-An Approach to Spiro-N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on bis-hydrazonoyl halides: Recent advances in their synthesis and their diverse synthetic applications leading to bis-heterocycles of biological interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2,4-Triazole Poly(aryl ethers) via Heterocyclic-Activated Displacement Polymerization for Macromolecules - IBM Research [research.ibm.com]
- 8. isres.org [isres.org]
- 9. Synthesis of new bis-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield in the synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
Technical Support Center: Synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
This guide, curated for researchers and professionals in drug development, provides in-depth troubleshooting and frequently asked questions to optimize the synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI). As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)?
While the IUPAC name might seem complex, it describes a symmetrical molecule. Based on the nomenclature, the structure is understood to be 3,6-bis(4-cyanophenyl)-1,2,4,5-tetrazine . The "benzonitrile" part refers to the 4-cyanophenyl substituents, and the "carbonohydrazonoylbis" core corresponds to the 1,2,4,5-tetrazine ring. This structure is a key building block in various applications, including bioorthogonal chemistry and materials science.[1][2]
Q2: What is the general synthetic pathway for this compound?
The most common and direct route for synthesizing symmetrical 3,6-disubstituted-1,2,4,5-tetrazines involves a two-step process:
-
Condensation: Reaction of an aryl nitrile (in this case, 4-cyanobenzonitrile, which is simply benzonitrile) with hydrazine to form the corresponding 3,6-diaryl-1,2-dihydro-1,2,4,5-tetrazine intermediate.
-
Oxidation: The dihydrotetrazine intermediate is then oxidized to the final, vibrantly colored 1,2,4,5-tetrazine product.[2]
This method is favored for its use of readily available starting materials.
Q3: What are the primary factors that influence the reaction yield?
Several parameters are critical for maximizing the yield:
-
Reagent Purity: The quality of the starting benzonitrile and hydrazine is paramount. Impurities can lead to unwanted side reactions.
-
Stoichiometry: The molar ratio of benzonitrile to hydrazine needs to be carefully controlled.
-
Reaction Conditions (Temperature and Time): Both the initial condensation and the subsequent oxidation are sensitive to temperature and reaction duration.[3]
-
Choice of Oxidant: The efficiency of the oxidation step is highly dependent on the oxidizing agent used.
-
Solvent System: The solvent must be appropriate for both stages of the reaction and should be anhydrous, as water can interfere with the reaction.[3]
-
Work-up and Purification: Significant product loss can occur during isolation and purification.[4]
Q4: What are the typical side reactions to be aware of?
The primary side reactions that can lower the yield include:
-
Incomplete oxidation, leaving residual dihydrotetrazine.
-
Formation of other nitrogen-containing heterocycles.
-
Degradation of the tetrazine ring, which is sensitive to harsh acidic or basic conditions and prolonged heating.
-
If starting with a hydrazonoyl halide, dimerization of the resulting nitrilimine intermediate can occur.[5]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Formation of the Dihydrotetrazine Intermediate
If you observe a low yield of the initial condensation product, consider the following:
| Possible Cause | Recommended Solution |
| Poor Reagent Quality | Use freshly distilled benzonitrile and anhydrous hydrazine. Ensure the hydrazine has not been oxidized by exposure to air. |
| Incorrect Stoichiometry | Typically, a slight excess of hydrazine is not used in this specific synthesis. A 2:1 molar ratio of nitrile to hydrazine is the theoretical starting point. Varying this slightly might be necessary for optimization. |
| Suboptimal Reaction Conditions | These reactions are often run at reflux in a high-boiling solvent like ethanol or dioxane.[3] Ensure the temperature is adequate and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] |
| Presence of Water | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by moisture. |
Problem 2: Inefficient Oxidation to the Final Tetrazine Product
A common bottleneck is the oxidation of the dihydrotetrazine intermediate.
| Possible Cause | Recommended Solution |
| Ineffective Oxidant | The choice of oxidant is critical. Common oxidants for this step include sodium nitrite in an acidic medium (e.g., acetic acid or dilute HCl), iodine, or even bubbling air through the reaction mixture.[2] If one oxidant gives a low yield, screen others. |
| Harsh Oxidation Conditions | Over-oxidation or degradation of the tetrazine ring can occur if the conditions are too harsh. Add the oxidant slowly and maintain the recommended temperature. For instance, when using NaNO2, the addition is often done at a reduced temperature. |
| Incorrect pH | For oxidations using reagents like sodium nitrite, the pH of the medium is crucial. Ensure the pH is acidic enough to generate nitrous acid, the active oxidizing species. |
Problem 3: Challenges in Product Purification
The final product's purity is essential, and purification can be a major source of yield loss.
| Possible Cause | Recommended Solution |
| Contamination with Starting Materials or Intermediates | The vibrant color of the tetrazine product can be deceptive. Use column chromatography on silica gel to separate the desired product from the colorless dihydrotetrazine intermediate and unreacted benzonitrile.[6] |
| Product Loss During Work-up | The product can be lost during filtration and washing steps. Ensure complete precipitation if recrystallizing, and minimize the amount of solvent used for washing. Slow crystallization at a lower temperature can improve the purity of the isolated product.[4] |
| Co-precipitation of Impurities | If direct precipitation from the reaction mixture is attempted, impurities can be trapped in the crystal lattice. It is often better to perform a work-up involving an extraction, followed by purification via chromatography or recrystallization. |
Optimized Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of symmetrical 3,6-diaryl-1,2,4,5-tetrazines.
Step 1: Synthesis of 3,6-bis(4-cyanophenyl)-1,2-dihydro-1,2,4,5-tetrazine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzonitrile and a suitable solvent (e.g., absolute ethanol).
-
Add hydrazine hydrate to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture. The dihydrotetrazine intermediate may precipitate.
-
Isolate the intermediate by filtration, wash with cold solvent, and dry under vacuum. This intermediate can be used in the next step without further purification.
Step 2: Oxidation to 3,6-bis(4-cyanophenyl)-1,2,4,5-tetrazine
-
Suspend the crude dihydrotetrazine intermediate in a suitable solvent (e.g., acetic acid or ethanol).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the chosen oxidant (e.g., aqueous sodium nitrite) dropwise, maintaining a low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature. The solution should develop a deep red or magenta color, characteristic of the tetrazine ring.
-
Monitor the reaction by TLC until the dihydrotetrazine spot disappears.
-
Quench the reaction (e.g., by adding water) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the final Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) as a colored solid.
Table of Reaction Parameters (Illustrative)
| Parameter | Recommended Value/Condition |
| Benzonitrile:Hydrazine Molar Ratio | 2 : 1.1 |
| Condensation Solvent | Absolute Ethanol |
| Condensation Temperature | Reflux |
| Oxidant | Sodium Nitrite |
| Oxidation Solvent | Acetic Acid |
| Oxidation Temperature | 0 °C to Room Temperature |
| Purification Method | Silica Gel Column Chromatography |
Visual Workflow and Troubleshooting Diagrams
General Synthesis Workflow
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Sources
- 1. WO2014065860A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions - Google Patents [patents.google.com]
- 2. journals.iau.ir [journals.iau.ir]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carbonohydrazonoyl Synthesis & Nitrile Imine Trapping
This technical guide addresses the synthesis and application of carbonohydrazonoyl derivatives (specifically hydrazonoyl halides and cyanides) as precursors to nitrile imines. It focuses on identifying and minimizing side reactions such as dimerization, hydrolysis, and regiochemical errors during the construction of nitrogenous heterocycles (pyrazoles, triazoles, etc.).
Topic: Identifying and Minimizing Side Reactions in Carbonohydrazonoyl Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current Standards)
Executive Summary & Reaction Landscape
Carbonohydrazonoyl derivatives (typically hydrazonoyl halides or carbonohydrazonoyl dicyanides ) are the primary precursors for generating nitrile imines , transient 1,3-dipoles essential for synthesizing pyrazoles, 1,2,4-triazoles, and thiadiazoles.[1]
The core challenge is that the nitrile imine intermediate is highly reactive and prone to three competing pathways:
-
Cycloaddition (Desired): Reaction with a dipolarophile (alkyne/alkene) to form the heterocycle.[1]
-
Dimerization (Side Reaction): Self-reaction to form tetrazines.[1]
-
Hydrolysis (Side Reaction): Reaction with adventitious water to form hydrazides.
Visualizing the Reaction Network
The following diagram illustrates the competing pathways. Use this to diagnose which side product you are observing.
Caption: Kinetic competition between nitrile imine cycloaddition (green path) and side reactions (red paths).
Module 1: Pre-Reaction Troubleshooting (Reagent Stability)
Context: Before the main reaction, the quality of the hydrazonoyl halide precursor is critical. These compounds are sensitive to moisture and light.
Q: My hydrazonoyl chloride precursor has turned from yellow to a dark orange/brown gum. Is it still usable?
A: Likely not without purification. The color change suggests partial hydrolysis or autocatalytic decomposition .
-
Diagnosis: Run a TLC.[2] If you see a baseline spot (hydrazide) or a non-polar smear (azo-dimers), the material is compromised.[1]
-
Cause: Hydrazonoyl halides hydrolyze to hydrazides (
) in the presence of atmospheric moisture.[1] This releases HCl, which further catalyzes decomposition. -
Solution: Recrystallize from dry ethanol or benzene/petroleum ether. Store future batches in a desiccator at -20°C under argon.
Q: I cannot synthesize the hydrazonoyl bromide; the reaction stalls.
A: If synthesizing via bromination of hydrazones, ensure you are not over-brominating.
-
Protocol Adjustment: Use N-bromosuccinimide (NBS) in CCl4 or chloroform instead of elemental bromine. NBS provides a controlled source of Br• and minimizes over-bromination of the aromatic ring (if present).
Module 2: Controlling the Nitrile Imine Intermediate
Context: The nitrile imine is generated in situ.[3] If its concentration gets too high before it finds a dipolarophile, it will dimerize.
Q: I am isolating a significant amount of 1,2,4,5-tetrazine instead of my pyrazole. Why?
A: This is the classic "head-to-head" dimerization product.[1] It occurs when the rate of nitrile imine generation (
-
Mechanism: Two nitrile imine dipoles react with each other because the dipolarophile concentration is effectively too low relative to the dipole.
-
Correction Protocol:
-
Inverse Addition: Do not add the base to the precursor. Instead, dissolve the precursor and the dipolarophile (alkyne/alkene) together first. Then, add the base (e.g., triethylamine) dropwise and very slowly.
-
Stoichiometry: Increase the equivalents of the dipolarophile (3–5 equiv).
-
Dilution: Run the reaction at high dilution (0.05 M or lower) to minimize intermolecular dimerization events.
-
Q: How do I prevent hydrolysis during the in situ generation?
A: Nitrile imines are "hard" enough electrophiles to be trapped by water faster than by "soft" dipolarophiles.
-
Critical Control: Solvents must be anhydrous. Triethylamine should be distilled over KOH or stored over activated molecular sieves (4Å).[1]
-
Symptom: Isolation of
(hydrazide) indicates water contamination.[1]
Module 3: Regioselectivity & Chemoselectivity
Context: When reacting with unsymmetrical dipolarophiles (e.g., methyl propiolate), two regioisomers are possible.
Q: I am getting a mixture of regioisomers (4-substituted vs. 5-substituted pyrazoles). How can I predict and control this?
A: Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory and steric factors.[1]
-
The Rule of Thumb:
-
Electron-Rich Dipolarophiles (Enamines, Enol ethers): The reaction is HOMO(dipole)–LUMO(dipolarophile) controlled.[1] The carbon of the dipole usually attacks the
-carbon of the enamine. -
Electron-Deficient Dipolarophiles (Acrylates, Propiolates): The reaction is LUMO(dipole)–HOMO(dipolarophile) controlled.[1]
-
-
Steric Control: The bulky group on the nitrile imine (usually the N-aryl) prefers to be anti to the bulky group of the dipolarophile.
-
Optimization:
-
Solvent Switch: Changing from a non-polar solvent (Benzene/Toluene) to a polar aprotic solvent (THF or DMF) can sometimes invert or enhance regioselectivity due to dipole stabilization.[1]
-
Temperature: Lower temperatures (-78°C to 0°C) favor the kinetically controlled product (often the sterically less hindered one).[1]
-
Q: My substrate has both a C=C and a C=S bond (e.g., thiohydantoin). Where will the nitrile imine react?
A: Nitrile imines are generally chemoselective for C=S bonds (super-dipolarophiles) over C=C bonds due to the smaller HOMO-LUMO gap with the thione.[1]
-
Observation: You will likely form a thiadiazoline spiro-adduct rather than a pyrazole.
-
To favor C=C: You must mask the C=S (e.g., S-alkylation) or use a C=C with extremely high electron deficiency to outcompete the thione.[1]
Experimental Protocol: Optimized General Procedure
Objective: Synthesis of a Pyrazole via Nitrile Imine Trapping (Minimizing Dimerization)
| Parameter | Specification | Rationale |
| Solvent | Dry Dichloromethane (DCM) or Toluene | Non-protic to prevent hydrolysis.[1] |
| Concentration | 0.05 M - 0.1 M | High dilution suppresses dimerization.[1] |
| Stoichiometry | 1.0 eq Halide : 3.0 eq Dipolarophile : 1.2 eq Base | Excess dipolarophile ensures trapping. |
| Temperature | 0°C | Cold addition controls exotherm and generation rate. |
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 1.0 equivalent of Hydrazonoyl Chloride and 3.0 equivalents of the Dipolarophile (e.g., dimethyl acetylenedicarboxylate) to the flask. Dissolve in dry DCM (0.1 M concentration).
-
Activation: Dissolve 1.2 equivalents of Triethylamine (TEA) in a small volume of DCM.
-
Addition: Add the TEA solution dropwise over 30–60 minutes using a syringe pump or addition funnel at 0°C. Do not dump the base in all at once.
-
Monitoring: Allow to warm to RT. Monitor by TLC.[2] The hydrazonoyl chloride spot should disappear. If a new non-polar spot (tetrazine) appears, your addition was too fast.
-
Workup: Wash with water (to remove TEA·HCl salts), dry over MgSO4, and concentrate.
Troubleshooting Logic Tree
Use this decision tree to resolve low yields.
Caption: Decision matrix for optimizing nitrile imine cycloadditions.
References
-
Shawali, A. S. (1993). Reactions of Hydrazonoyl Halides. Chemical Reviews. Link[1]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][4][5] Past and Future. Angewandte Chemie International Edition. Link[1]
-
Tiwari, R. K., et al. (2016).[6] Hydrazonoyl halides: Useful building blocks for the synthesis of arylazoheterocycles. ResearchGate/Arkivoc. Link
-
Galley, C., et al. (2022). Ultrafast Dynamics of Photochemical Nitrile Imine Formation. National Institutes of Health (PMC).[1] Link
-
Mao, Z., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. National Institutes of Health (PMC).[1] Link
Sources
Advanced purification techniques for complex and poorly soluble hydrazone compounds
Welcome to the technical support center for the purification of complex and poorly soluble hydrazone compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of hydrazone compounds, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Recovery of Hydrazone After Column Chromatography
Q: I've performed column chromatography on my crude hydrazone product, but I'm seeing very low or no recovery in the collected fractions. What could be the problem?
A: This is a common and frustrating issue, often pointing to several potential causes related to the stability of your compound on the stationary phase or its solubility in the mobile phase.
-
Degradation on Silica Gel: Unsubstituted or certain N-alkyl hydrazones can be susceptible to decomposition on acidic silica gel.[1] The acidic nature of standard silica can catalyze the hydrolysis of the hydrazone bond, breaking it down back into its constituent aldehyde/ketone and hydrazine.[2][3]
-
Solution: Deactivate the silica gel by treating it with a base. You can prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine to neutralize the acidic sites.[1] Alternatively, consider using a different stationary phase altogether, such as alumina (neutral or basic) or a reversed-phase C18 silica.[1]
-
-
Poor Solubility and Elution: Your hydrazone may have very low solubility in the chosen mobile phase, causing it to remain adsorbed to the top of the column.
-
Solution: If your product is at the baseline, the eluent is not polar enough. Gradually increase the polarity of your mobile phase. For instance, in a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate.[4] For highly polar hydrazones, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.
-
-
Compound Streaking or Tailing: This can be due to interactions with the stationary phase or overloading the column.
-
Solution: Adding a small amount of a competitive polar solvent, like methanol, or a base like triethylamine to your eluent can often resolve tailing issues. Ensure you are not overloading the column; as a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
Issue 2: Persistent Impurities After Recrystallization
Q: I've attempted to purify my poorly soluble hydrazone by recrystallization, but I'm still seeing significant impurities in my final product. How can I improve the purity?
A: Successful recrystallization hinges on the differential solubility of your product and its impurities in the chosen solvent system.[4]
-
Inappropriate Solvent Choice: The ideal solvent is one in which your hydrazone is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.[4]
-
Solution: A systematic solvent screen is crucial. Test a range of solvents with varying polarities. Common choices for hydrazones include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[4] For very poorly soluble compounds, consider high-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of an anti-solvent to induce crystallization upon cooling.[5][6]
-
-
Co-precipitation of Impurities: If the impurity has similar solubility properties to your product, it may co-precipitate.
-
Solution: Try a multi-step purification approach. First, perform a wash or extraction to remove impurities with significantly different properties. For example, if you have unreacted acidic or basic starting materials, an aqueous wash with a mild base or acid, respectively, can be effective. Follow this with recrystallization.
-
-
Product "Crashing Out" Too Quickly: Rapid crystallization can trap impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.[4] Seeding the solution with a small crystal of the pure compound can also promote controlled crystal growth. If the product is an oil, try scratching the inside of the flask with a glass rod to induce crystallization.
-
Issue 3: Azine Formation as a Major Byproduct
Q: My reaction is producing a significant amount of an azine byproduct, which is difficult to separate from my desired hydrazone. How can I minimize its formation and effectively remove it?
A: Azine formation occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[2][4] This is particularly problematic if the hydrazine has unsubstituted -NH2 groups.
-
Minimizing Formation:
-
Stoichiometry Control: Use a slight excess of the hydrazine (1.1 to 1.2 equivalents) to ensure the complete consumption of the carbonyl compound, which will favor the formation of the hydrazone over the azine.[4][7]
-
Reaction Conditions: Monitor the reaction closely using Thin Layer Chromatography (TLC).[4] Once the starting carbonyl compound is consumed, stop the reaction to prevent further conversion to the azine.
-
-
Separation Strategies:
-
Column Chromatography: Azines are typically less polar than their corresponding hydrazones. Careful selection of the eluent system for column chromatography can often effectively separate the two. A gradual increase in solvent polarity will elute the less polar azine first, followed by the more polar hydrazone.
-
Recrystallization: If there is a sufficient difference in solubility, recrystallization can be an effective method for separation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation, and how does it impact purification?
A1: Hydrazone formation is typically acid-catalyzed and occurs optimally in a mildly acidic environment (pH 4-6).[4] This is because protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazine. However, if the solution is too acidic, the hydrazine itself gets protonated and loses its nucleophilicity.[4] From a purification standpoint, it's important to quench the acidic catalyst before workup and purification, as residual acid can promote hydrolysis during chromatography on silica gel.
Q2: My hydrazone is highly polar and water-soluble. What are the best chromatographic techniques for its purification?
A2: Traditional reversed-phase HPLC can be challenging for highly polar compounds due to poor retention.[8][9] Consider the following advanced techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile, mixed with a small amount of aqueous buffer.[8] This technique is excellent for retaining and separating very polar analytes.[8][9]
-
Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange properties, providing multiple mechanisms for separation and enhancing the retention of polar compounds.[8][9]
-
Aqueous Normal Phase (ANP) Chromatography: ANP has the advantage of exhibiting both reversed-phase and normal-phase retention characteristics, making it a versatile approach for analyzing polar compounds.[10][11]
Q3: Can I use Solid-Phase Extraction (SPE) for purifying hydrazones?
A3: Yes, SPE can be a powerful tool, particularly for sample cleanup. A novel approach involves using a hydrazine-functionalized solid support.[12][13] The crude mixture is passed through the SPE cartridge, and the hydrazone covalently binds to the support. Impurities can then be washed away, and the pure hydrazone is subsequently cleaved from the support for collection.[12] This technique is highly selective and can significantly reduce matrix effects.[12][13]
Q4: How can I assess the stability of my hydrazone during purification and storage?
A4: Hydrazones can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[2][3] Alkyl hydrazones are generally more sensitive to hydrolysis than aryl hydrazones.[2] Stability can be assessed by:
-
HPLC Monitoring: High-Performance Liquid Chromatography (HPLC) is a common method to monitor the degradation of the parent hydrazone over time under various conditions (e.g., different pH buffers, temperatures).[14]
-
NMR Spectroscopy: 1H NMR can be used to track the appearance of signals corresponding to the starting aldehyde/ketone and hydrazine, which would indicate hydrolysis.[3]
-
Storage: For long-term storage, it is advisable to keep the purified hydrazone in a dry, cool, and dark environment, preferably under an inert atmosphere, to minimize degradation.[15]
Experimental Protocols and Workflows
Protocol 1: Purification of a Poorly Soluble Hydrazone by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, hexane/ethyl acetate mixtures) at room temperature and upon heating.[4][16] The ideal solvent will dissolve the compound when hot but not at room temperature.[16]
-
Dissolution: In an appropriately sized flask, add the crude hydrazone and the minimum amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[4]
Protocol 2: Flash Column Chromatography with a Deactivated Stationary Phase
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to make up 1% of the total solvent volume.
-
Column Packing: Pack a chromatography column with the prepared slurry.[4]
-
Sample Loading: Dissolve the crude hydrazone in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.[4]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.[4]
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.[4]
Data Presentation and Visualization
Table 1: Solvent Selection for Hydrazone Purification
| Solvent/Mixture | Polarity | Common Use Cases |
| Hexane/Ethyl Acetate | Low to Medium | Good for less polar hydrazones; ratio can be adjusted.[4] |
| Dichloromethane/Methanol | Medium to High | Effective for more polar hydrazones. |
| Ethanol or Methanol | High | Often used for recrystallization of polar hydrazones.[4][5] |
| Acetonitrile | High | A good alternative for recrystallization.[5][6] |
| Dimethylformamide (DMF) | Very High | Used for recrystallizing very poorly soluble compounds.[5] |
Diagram 1: Decision Workflow for Hydrazone Purification
Sources
- 1. reddit.com [reddit.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. waters.com [waters.com]
- 9. welch-us.com [welch-us.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
How to prevent the degradation of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) during synthesis and storage
Ticket ID: #BZ-HYD-9CI-STAB Subject: Prevention of Degradation During Synthesis and Storage Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Introduction: Understanding the Vulnerability
You are likely working with Benzonitrile, 4,4'-carbonohydrazonoylbis- , a critical high-value intermediate often associated with the synthesis of complex heterocycles (such as 1,2,4-triazoles in API synthesis like Letrozole) or advanced materials.
From a structural chemistry perspective, this compound contains two distinct stability vectors:
-
The Benzonitrile Moiety: Generally robust but susceptible to hydrolysis under strong acidic/basic conditions.
-
The Carbonohydrazonoyl Linker (
): This is the critical failure point . It is a reactive electrophile/nucleophile hybrid that is highly sensitive to:-
Hydrolysis: Reverting to the parent amide/hydrazide.
-
Oxidative Dimerization: Forming azo/azoxy impurities.
-
Cyclization: Premature formation of heterocycles (e.g., tetrazines or triazoles) if not controlled.
-
This guide provides a self-validating system to maintain the integrity of this compound.
Module 1: Synthesis Troubleshooting (The Creation Phase)
User Question: My reaction mixture turns dark yellow/orange rapidly, and the yield is lower than expected. Is this degradation?
Diagnosis: Yes. The color change typically indicates oxidative degradation of the hydrazonoyl/hydrazine moiety or nitrilimine formation followed by uncontrolled dimerization.
Protocol 1: The "Zero-Oxygen" Synthesis Environment
The hydrazonoyl group is electron-rich and prone to oxidation. You must eliminate dissolved oxygen.
| Parameter | Specification | Causality |
| Solvent Degassing | Sparge with Argon for 30 mins before adding reagents. | Removes dissolved |
| Temperature | Maintain | Higher temperatures lower the activation energy for HCl elimination (if halide precursor) leading to premature nitrilimine formation. |
| Base Addition | Slow addition (Syringe pump). | Prevents localized "hotspots" of high pH that trigger rapid oligomerization. |
| Light | Amber glassware / Foil wrap. | Prevents |
Troubleshooting Workflow (DOT Diagram)
Caption: Diagnostic logic for identifying degradation pathways during synthesis. Red nodes indicate irreversible chemical changes.
Module 2: Storage & Handling (The Preservation Phase)
User Question: How long can I store this intermediate? It seems to cake and lose solubility after a week.
Diagnosis: Caking is a sign of hygroscopicity leading to partial hydrolysis. The hydrazonoyl bond is susceptible to nucleophilic attack by water, cleaving the
Protocol 2: The "Deep Stasis" Storage System
Do not store this compound in standard vials at room temperature.
-
Desiccation is Mandatory:
-
The compound must be dried to constant weight under high vacuum (< 5 mbar) immediately after isolation.
-
Why: Residual solvent acts as a vector for moisture ingress.
-
-
Inert Packaging:
-
Store under Argon or Nitrogen atmosphere.
-
Use Amber Glass Vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink seals over the cap.
-
-
Thermal Control:
-
Short-term (< 1 week):
to . -
Long-term (> 1 week):
. -
Warning: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.
-
Storage Stability Matrix
| Condition | Est. Stability | Primary Degradation Mode |
| RT / Air | < 24 Hours | Hydrolysis (Hygroscopic) & Oxidation |
| 4°C / Air | 3-5 Days | Slow Hydrolysis |
| -20°C / Argon | > 6 Months | Minimal |
Module 3: Analytical Verification (The Proof Phase)
User Question: How do I distinguish the intact compound from its degradation products on HPLC?
Diagnosis: Degradation products often have distinct polarities.
-
Hydrolysis products (Amides/Hydrazides) are typically more polar (elute earlier on Reverse Phase).
-
Oxidative dimers are typically less polar (elute later).
Recommended QC Method (HPLC-UV)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the hydrazone).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: 254 nm (Benzonitrile absorption) and 280 nm (Hydrazone conjugation).
Pass/Fail Criteria:
-
Purity: > 98.0% (Area %).
-
Water Content (KF): < 0.5% w/w (Critical limit).
Degradation Pathway Visualization
Caption: Chemical fate of the compound under stress. Degradants A and B are the most common storage failures.
References
-
Regioselective synthesis of letrozole. (2010). World Intellectual Property Organization, WO2010146391A1. (Describes the handling of hydrazine/benzonitrile intermediates and the formation of impurities).
-
Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. (2015). Molecules, 20(8), 14142–14154. (Details the synthesis conditions and stability of hydrazonoyl chlorides).
-
Hydrazonoyl Halides: Useful Building Blocks for the Synthesis of Arylazoheterocycles. (2025). ResearchGate.[1] (Comprehensive review of the reactivity and degradation pathways of hydrazonoyl compounds).
Sources
Resolving and interpreting ambiguous NMR spectral peaks for Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
This guide addresses the structural elucidation and spectral interpretation of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) and its related bis-hydrazonoyl derivatives. These compounds are critical intermediates in the synthesis of bis-heterocycles (e.g., bis-pyrazoles, bis-thiadiazoles) and high-energy materials, often serving as precursors for nitrilimine 1,3-dipoles .
The "carbonohydrazonoylbis" nomenclature typically implies a bridged system containing two hydrazonoyl moieties (
Core Troubleshooting Guide
Issue 1: "My proton NMR spectrum shows double sets of peaks for the aromatic region and the NH signal. Is my sample impure?"
Diagnosis: Likely E/Z Geometric Isomerism , not necessarily impurity.
Mechanism: The
-
E-isomer: Typically thermodynamically more stable; the NH proton is often involved in intramolecular hydrogen bonding (if a proton acceptor is nearby, e.g., a carbonyl or halide).
-
Z-isomer: Often appears as a minor component (10–30%) in polar solvents like DMSO-
.
Action Plan:
-
Variable Temperature (VT) NMR: Run the
NMR at elevated temperatures (e.g., 350 K or 373 K in DMSO- ).-
Result: If the split peaks coalesce into single sharp peaks, they are conformational isomers (rotamers). If they remain distinct, they are likely stable configurational isomers or impurities.
-
-
Solvent Switch: Change from DMSO-
to Acetone- or CDCl . Non-polar solvents often favor the intramolecularly hydrogen-bonded isomer (usually E), potentially simplifying the spectrum.
Issue 2: "The NH signal is extremely broad or completely missing."
Diagnosis: Proton Exchange or Quadrupolar Broadening . Mechanism:
-
Exchange: The hydrazonoyl NH proton (
) is acidic and exchanges rapidly with trace water in the solvent. -
Quadrupolar Relaxation: If the nitrogen atom has a symmetric electronic environment, the
quadrupole moment can shorten the relaxation time of the attached proton, broadening the signal.
Action Plan:
-
D
O Shake: Add 1-2 drops of D O to the NMR tube.-
Result: If the broad peak disappears, it is confirmed as the exchangeable NH (or OH) proton.
-
-
Lower Temperature: Run the experiment at 273 K. Slowing the exchange rate may sharpen the peak.
Issue 3: "I cannot distinguish the hydrazonoyl carbon ( ) from the nitrile carbon ( ) in NMR."
Diagnosis: Chemical Shift Overlap in the deshielded region. Context:
-
Nitrile (
): Typically 118–119 ppm. -
Hydrazonoyl (
): Typically 130–145 ppm, but can shift depending on the substituent (Cl, O, or N).
Action Plan:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The Nitrile Carbon (
) typically shows a correlation to the meta-protons of the benzonitrile ring but no correlation to the NH proton. -
The Hydrazonoyl Carbon (
) will show a strong or correlation to the NH proton of the hydrazone group.
-
-
Look for Coupling: If analyzing a hydrazonoyl chloride, the carbon attached to Cl is often broadened due to the chlorine quadrupole.
Spectral Data Reference Table
Use this table to benchmark your assignments for 4,4'-substituted benzonitrile hydrazonoyl derivatives.
| Moiety | Nucleus | Typical Shift ( | Multiplicity | Notes |
| Hydrazonoyl NH | 10.5 – 12.5 | Singlet (Broad) | Highly solvent dependent; downfield shift indicates H-bonding. | |
| Aromatic (Benzonitrile) | 7.8 – 8.2 | Doublets (AA'BB') | Deshielded due to electron-withdrawing | |
| Hydrazonoyl | 135 – 148 | Singlet | Shift depends on substituent (Cl vs. amine). | |
| Nitrile | 118 – 119 | Singlet | Characteristic intensity is often low due to long relaxation time ( | |
| Aromatic | 110 – 115 | Singlet | Upfield aromatic carbon attached to the nitrile. |
Experimental Workflow: Distinguishing Isomers vs. Cyclized Products
When using bis-hydrazonoyl halides as precursors for click chemistry (e.g., to form tetrazoles or thiadiazoles), researchers often confuse the linear precursor with the cyclized product .
Protocol: The "Nitrilimine Check"
Objective: Verify if the hydrazonoyl chloride has eliminated HCl to form the nitrilimine dipole or cyclized.
-
Prepare Sample: Dissolve 5 mg of the compound in dry DMSO-
. -
Acquire
NMR: Focus on the NH region (10–12 ppm).-
Precursor: Strong NH signal present.
-
Nitrilimine Intermediate: Transient; usually not observed directly.
-
Cyclized Product (Bis-azole):Absence of NH signal (unless the heterocycle has an NH).
-
-
Acquire IR Spectrum (Solid State):
-
Precursor: Weak
stretch (~1600 cm ), NH stretch (~3300 cm ). -
Cyclized Product: disappearance of broad NH; appearance of specific heterocyclic ring breathing modes.
-
Visualization: Isomerization & Tautomerism Pathways
The following diagram illustrates the equilibrium between the E/Z isomers and the potential cyclization pathway, which is the source of most spectral confusion.
Figure 1: Mechanistic pathway showing the equilibrium between E/Z isomers (causing split NMR peaks) and the irreversible conversion to the cyclized product (disappearance of NH).
Advanced Characterization: 2D NMR Strategy
To definitively assign the structure of "Benzonitrile, 4,4'-carbonohydrazonoylbis-", follow this 2D NMR logic:
-
COSY (Correlation Spectroscopy):
-
Identify the AA'BB' spin system of the benzonitrile ring.
-
Confirm the coupling between aromatic protons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Critical Step: Irradiate the NH proton.
-
E-isomer: Strong NOE to the aromatic protons ortho to the hydrazone linkage.
-
Z-isomer: Weak or no NOE to the aromatic protons; possible NOE to the substituent on the hydrazonoyl carbon (if applicable).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use to identify the protonated carbons. This cleans up the aromatic region by correlating the AA'BB' protons to their specific carbons, separating them from any impurity peaks.
-
References
-
Kheder, N. A., & Farghaly, T. A. (2013). Bis-Hydrazonoyl chloride as precursors for Synthesis of Novel Polysubstituted Bis-azoles. Arabian Journal of Chemistry.
-
Shawali, A. S., & Mosselhi, M. A. (2003). Hydrazonoyl halides: Useful building blocks for the synthesis of heterocyclic compounds. Journal of Heterocyclic Chemistry.
-
PubChem. (2025).
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names (Blue Book). P-66: Amides and Hydrazides.[1][2][3]
Sources
Challenges in scaling up the synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) from lab to pilot scale
Technical Support Center: Scaling the Synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process engineers facing the multifaceted challenges of transitioning the synthesis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) from the laboratory bench to the pilot plant. Our focus is on anticipating and resolving common scale-up issues through a combination of fundamental chemical engineering principles and practical, field-proven troubleshooting advice.
Synthesis Overview & Reaction Scheme
Benzonitrile, 4,4'-carbonohydrazonoylbis- is synthesized via a condensation reaction between two equivalents of 4-cyanobenzaldehyde and one equivalent of carbohydrazide. The reaction typically proceeds in a polar solvent, like ethanol or methanol, and results in the formation of a Schiff base. The product is often a crystalline solid with limited solubility in the reaction solvent, precipitating out as it forms.
Reaction: 2 (4-cyanobenzaldehyde) + 1 (Carbohydrazide) → Benzonitrile, 4,4'-carbonohydrazonoylbis- + 2 H₂O
The seemingly straightforward nature of this reaction in the lab can mask significant underlying challenges related to heat transfer, mass transfer, and solid-state properties that only become apparent at a larger scale.[1][2]
Caption: Synthesis pathway for Benzonitrile, 4,4'-carbonohydrazonoylbis-.
Troubleshooting Guide: From Lab to Pilot Scale
This section addresses specific, high-frequency problems encountered during scale-up in a direct question-and-answer format.
Issue: Reaction & Yield
Q: Our product yield dropped from 95% in a 1L flask to 70% in our 100L pilot reactor. What are the most likely causes?
A: A significant drop in yield during scale-up is a classic problem, often rooted in mixing and heat transfer inefficiencies.[2] In the lab, a flask has a high surface-area-to-volume ratio, allowing for excellent heat dissipation.[3] In a 100L reactor, this ratio is drastically lower, making it harder to control temperature.[3]
-
Causality 1: Poor Mixing & Localized Hotspots. The condensation reaction is exothermic. In a large reactor with inadequate agitation, "hotspots" can form where the reagents are added. These localized high-temperature zones can cause decomposition of the starting materials or the product, or promote side reactions, leading to lower yields and new impurities.[1][3] The reaction rate itself is dependent on mixing; if the mixing time is long compared to the reaction half-life, the overall process becomes mixing-limited rather than kinetically limited.[4][5]
-
Causality 2: Inefficient Mass Transfer. As the product precipitates, the reaction mixture turns into a slurry. If agitation is insufficient to keep the solids suspended, reactants can become trapped within agglomerates of the product, preventing them from reacting and thus lowering the final conversion.
-
Troubleshooting Steps:
-
Characterize the Mixing Time (t₉₅): In your small-scale setup, "down-tune" the agitation to mimic the less efficient mixing of the pilot reactor to see if yield drops.[4] This helps confirm if mixing is the root cause. As a rule of thumb, the reaction half-life should be significantly longer than the mixing time (t₁/₂ ≥ 8tₘ) to avoid issues.[4]
-
Modify Reagent Addition: Instead of adding the 4-cyanobenzaldehyde all at once, implement a controlled, slow addition profile in the pilot reactor. This allows the cooling system to keep up with the heat of reaction, preventing dangerous temperature spikes.[3]
-
Evaluate Impeller Design: A simple paddle stirrer may be insufficient. For solid suspensions, a pitched-blade turbine or a retreat curve impeller provides better axial flow, lifting solids from the bottom of the reactor and ensuring a more uniform mixture.[6][7]
-
Issue: Product Quality & Purity
Q: We are observing a new, significant impurity in our pilot-scale batches that wasn't present in the lab. How do we identify and mitigate this?
A: The appearance of new impurities is almost always linked to changes in the reaction environment, specifically temperature and concentration gradients.
-
Causality: Side Reactions and Degradation. As mentioned above, poor heat removal can lead to higher bulk reaction temperatures or localized hotspots.[1] This excess thermal energy can provide the activation energy for alternative reaction pathways or cause the degradation of the thermally sensitive hydrazone product. For instance, hydrolysis of the nitrile groups or the hydrazone linkage could become more prominent at elevated temperatures.
-
Troubleshooting Steps:
-
Reaction Calorimetry: Before scaling up, run the reaction in a reaction calorimeter (e.g., RC1) to precisely measure the heat of reaction. This data is critical for designing an adequate cooling system for the pilot reactor to prevent thermal runaway.[3]
-
In-Process Control (IPC): Implement IPC checks using HPLC or UPLC during the pilot run. Take samples every 30 minutes to track the formation of the product and the emergence of the new impurity. Correlate the impurity's appearance with any temperature or operational deviations.
-
Feed Point Optimization: The location where you introduce reactants matters. Adding a reactant directly above a high-shear zone, like the tip of an impeller, can promote rapid mixing and heat dissipation. Conversely, adding it near the vessel wall with poor local mixing can create areas of high concentration and temperature.[5]
-
Issue: Product Isolation & Physical Properties
Q: In the lab, our product is a nice, filterable crystal. At pilot scale, it's an extremely fine powder that clogs the filter press, turning a 1-hour filtration into a 12-hour nightmare. Why did the crystal properties change?
A: This is a very common and costly scale-up challenge related to crystallization kinetics.[8][9] Crystal size and shape are governed by the balance between nucleation (the birth of new crystals) and crystal growth.
-
Causality: Uncontrolled Supersaturation and Cooling. In a large, jacketed reactor, cooling is less uniform and slower than in a small flask in an ice bath.[10][11] If the solution is cooled too quickly in certain areas or if there's poor mixing, you can create regions of very high supersaturation. High supersaturation favors rapid nucleation over slow, orderly crystal growth, resulting in a large number of very fine particles.[9] These fine particles form a dense, impermeable cake on the filter, drastically slowing down filtration.
-
Troubleshooting Steps:
-
Develop a Controlled Cooling Profile: Replace the "crash cooling" approach with a programmed, linear, or multi-stage cooling profile. For example, cool rapidly to the point of initial saturation, then cool very slowly (e.g., 5-10 °C per hour) through the main crystallization phase to encourage growth over nucleation.[9]
-
Seeding Strategy: Introduce seed crystals at the appropriate temperature (just inside the metastable zone) to provide a surface for controlled crystal growth. This is one of the most effective ways to control final particle size.[6]
-
Agitation Study: The type and speed of agitation during crystallization are critical. High shear near the impeller can cause crystal attrition (breakage), leading to smaller particles. Evaluate different agitator speeds during the cooling phase to find a balance that keeps solids suspended without causing excessive breakage.[6]
-
Caption: Troubleshooting decision tree for diagnosing low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor for this scale-up? A: Based on the chemistry, the key CPPs are:
- Temperature: Absolutely critical for controlling reaction rate and preventing side reactions.[12]
- Agitator Speed (RPM): Directly impacts mixing efficiency, heat transfer, and crystal size.[12][13]
- Reagent Addition Rate: A key handle for managing the reaction exotherm.
- Cooling Rate during Crystallization: Governs the final product's particle size distribution and filterability.[9]
Q2: What are the primary safety hazards to consider at the pilot scale? A:
- Thermal Runaway: The condensation reaction is exothermic. A failure in the cooling system or an uncontrolled addition of reagents could lead to a dangerous increase in temperature and pressure.[3] A Process Hazard Analysis (PHA) is essential before the first pilot run.[1]
- Reagent Handling: 4-cyanobenzaldehyde is a powder and can be an irritant; proper personal protective equipment (PPE) and dust control are necessary. Carbohydrazide and its derivatives can have toxicological properties that need to be fully understood.
- Solvent Flammability: Using flammable solvents like ethanol requires properly grounded equipment and an inert atmosphere (e.g., nitrogen) in the reactor to prevent fire or explosion.
Q3: What type of reactor and impeller are best suited for this process? A: A glass-lined or stainless steel jacketed reactor is standard. The material choice depends on the corrosivity of the reaction medium. For the impeller, avoid marine-style propellers. A pitched-blade turbine (PBT) or a retreat curve impeller is highly recommended. They provide excellent axial (top-to-bottom) flow, which is crucial for suspending the precipitating solid product and ensuring uniform temperature distribution throughout the batch.[7]
Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis (1L Flask)
-
Setup: Equip a 1L, 3-neck round-bottom flask with a mechanical stirrer, condenser, and temperature probe.
-
Charge: Add Carbohydrazide (0.1 mol, 9.01 g) and 500 mL of absolute ethanol to the flask.
-
Stirring: Begin stirring at 250 RPM to form a slurry.
-
Addition: Add 4-Cyanobenzaldehyde (0.2 mol, 26.22 g) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and hold for 3 hours. The product will precipitate, forming a thick white slurry.
-
Cooling: Cool the flask to room temperature over 1 hour, then place in an ice bath for 1 hour to maximize precipitation.
-
Isolation: Filter the solid product using a Büchner funnel, wash with cold ethanol (2 x 50 mL), and dry in a vacuum oven at 60 °C.
Protocol 2: Recommended Pilot-Scale Synthesis (100L Reactor)
-
Setup: A 100L glass-lined reactor equipped with a retreat curve impeller, nitrogen inlet, and a jacket connected to a temperature control unit (TCU).
-
Charge: Charge 50L of absolute ethanol, followed by Carbohydrazide (1.0 kg, 11.1 mol).
-
Inerting & Stirring: Purge the reactor with nitrogen. Start agitation at 80 RPM to achieve a uniform slurry.
-
Controlled Addition: Add 4-Cyanobenzaldehyde (2.91 kg, 22.2 mol) via a solids addition chute over a period of 60 minutes. Monitor the internal temperature closely; ensure it does not rise more than 5 °C during the addition.
-
Reaction: Heat the reactor contents to 75 °C using the TCU. Hold at 75 °C for 4 hours.
-
Controlled Cooling: Implement a programmed cooling profile:
-
Cool from 75 °C to 60 °C over 1 hour.
-
Cool from 60 °C to 20 °C over 4 hours (10 °C/hour).
-
Cool from 20 °C to 5 °C over 1.5 hours and hold for 1 hour.
-
-
Isolation: Transfer the slurry to a Nutsche filter-dryer. Wash the cake with pre-chilled (5 °C) ethanol (2 x 5L). Dry the product under vacuum with jacket heating (50-60 °C) until the desired solvent level is reached.
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (1L) | Pilot Scale (100L) | Rationale for Change |
| Vessel | Round-Bottom Flask | Jacketed Reactor | Required for temperature control at scale. |
| Agitation | 250 RPM (Mechanical) | 80 RPM (Retreat Curve) | Impeller type and speed optimized for solid suspension and heat transfer, not just stirring. |
| Reagent Addition | All at once | Over 60 minutes | To manage reaction exotherm and prevent temperature spikes.[3] |
| Cooling Method | Ice Bath (Crash Cool) | Programmed TCU Profile | To control crystal growth, improve particle size, and ensure filterability.[9] |
| Isolation | Büchner Funnel | Nutsche Filter-Dryer | Provides contained, efficient filtration and drying required in a pilot plant setting. |
| Typical Yield | ~95% | Target: >90% | Acknowledges potential for minor losses at scale but aims to minimize them with process control. |
References
- Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. (2024).
- McKeever, C. H., & Nemec, J. W. (n.d.). Preparation of benzonitrile. U.S. Patent No. 2,770,641.
- How to Scale Up a New Synthesis Reaction. (2022). Lab Manager.
- Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. (2022). RSC Publishing.
- Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (n.d.). PMC.
- A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.
- Mastering Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D. (2023). YouTube.
- [WEBINAR] How to develop scale-up strategies for challenging crystalliz
- The Ultimate Chemical Manufacturing Scale-Up Checklist. (n.d.).
- Synthesis of 4-(4-Hydrazinylphenoxy)phthalonitrile and Phthalonitriles on Its Basis Containing N-Heterocycles. (n.d.).
- Mixing and mass transfer in a pilot scale U-loop bioreactor. (n.d.). Wiley Online Library.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
- Explore the Key Parameters for Chemical Reactor Efficiency. (2025).
- Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. (2025).
- Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (n.d.). PMC.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (n.d.). RSC Publishing.
- Heat Transfer Enhancement in Agitated Reactors through Impeller Geometry Modifications. (2025). Engineered Science Publisher.
- Mixing in Chemical Reactors. (n.d.). University of Michigan.
- Rules of Thumb: Scale-up. (2023). The Chemical Engineer.
- Efficient Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D. (2023). YouTube.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.).
- Preparation of benzonitrile. (n.d.). PrepChem.com.
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
- Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences.
- How to develop scale-up strategies for challenging crystalliz
- Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group form
- Continuous stirred tank reactors in the fine chemical synthesis for efficient mixing, solids handling, and rapid scale-up. (n.d.).
- Mixing With Reaction: Practical Consider
- Problems needing attention in synthesis process scaling up. (2021). Shandong Look Chemical.
- Fluid Flow and Mixing With Bioreactor Scale-Up. (2024).
Sources
- 1. The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optimation [optimation.rebuildmanufacturing.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. becht.com [becht.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. stalwartint.com [stalwartint.com]
- 13. espublisher.com [espublisher.com]
Optimizing the performance of electronic devices incorporating Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
Technical Support Center: Optimizing Electronic Devices Incorporating Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
Role: Senior Application Scientist Domain: Organic Electronics & Covalent Organic Frameworks (COFs) Document ID: TS-BCHB-2024-01
Executive Technical Overview
Welcome to the technical support hub for Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) (hereafter referred to as B-CHB ).
This molecule is a critical "linker" precursor used primarily in the synthesis of Hydrazone-Linked Covalent Organic Frameworks (COFs) and advanced Organic Semiconductors . Its structure features two electron-withdrawing nitrile (
Why this molecule matters in electronics:
-
Conjugation & Charge Transport: The hydrazone linkage (
) extends -conjugation, facilitating charge carrier mobility (hole/electron transport) essential for OFETs (Organic Field-Effect Transistors) and sensors. -
Tunability: The nitrile groups serve as "anchors" for surface immobilization or can be cyclized (e.g., into triazines) to enhance thermal stability.
-
Luminescence: B-CHB derivatives often exhibit Aggregation-Induced Emission (AIE), making them valuable for OLEDs and fluorescent sensors.
This guide addresses the three most common failure modes: Poor Crystallinity , Film Delamination , and High Contact Resistance .
Fabrication & Optimization Workflow
The following diagram outlines the critical path from raw B-CHB precursor to a functional electronic device. Errors at any stage will propagate to device failure.
Figure 1: Critical path for integrating B-CHB into electronic devices. Note the feedback loops for crystallinity and film integrity.
Troubleshooting Guide: Phase-Specific Solutions
Phase 1: Synthesis & Crystallinity (The Material)
Context: B-CHB is typically reacted with aldehydes to form the active semiconductor layer. If the material is amorphous, charge transport fails.
Q: My PXRD (Powder X-Ray Diffraction) shows broad, amorphous halos instead of sharp peaks. Why? A: This is a "Kinetic Trapping" issue. The hydrazone formation is too fast, preventing error correction (defect healing).
-
The Science: Hydrazone formation is reversible (
bond exchange). You need to push the reaction towards thermodynamic equilibrium so the molecules can arrange into a crystalline lattice. -
Protocol Fix:
-
Reduce Catalyst Concentration: If using Acetic Acid (AcOH), lower the concentration from 6M to 3M. Slower reaction = better ordering.
-
Modulator Addition: Add a monofunctional competitor (e.g., aniline) to slow down crystal growth.
-
Solvent Tuning: Use the table below to optimize solubility.
-
Q: The B-CHB precursor isn't dissolving completely in the reaction solvent. A: B-CHB is rigid and polar.
-
Fix: Do not use pure alcohols. Use a mixture of Mesitylene/Dioxane (1:1) or o-Dichlorobenzene/Butanol . The aromatic solvent (Mesitylene) interacts with the benzene rings via
- stacking, while the polar solvent (Dioxane/Butanol) solubilizes the hydrazone moiety.
| Solvent System | Application | Pros | Cons |
| Mesitylene / Dioxane | General Synthesis | High crystallinity, good solubility | High boiling point (hard to remove) |
| THF / Methanol | Low-Temp Synthesis | Easy removal, good for films | Poor crystallinity (kinetic product) |
| DMF / Water | Hydrothermal | Green chemistry | Hydrolysis risk for B-CHB |
Phase 2: Thin Film Fabrication (The Interface)
Context: For electronic devices (sensors, transistors), you cannot use powder. You need a continuous, defect-free thin film.
Q: My spin-coated films have "pinholes" causing short circuits. A: This is a Wetting/Marangoni Effect failure. The B-CHB solution has high surface tension compared to the substrate.
-
Troubleshooting Protocol:
-
Substrate Prep: Treat your SiO2/Au electrodes with HMDS (Hexamethyldisilazane) or OTS (Octadecyltrichlorosilane) . This makes the surface hydrophobic, matching the organic B-CHB layer.
-
Solvent Viscosity: Your "ink" is likely too thin. Increase concentration to >5 mg/mL or add a high-viscosity co-solvent like Chlorobenzene .
-
Filtration: Filter the ink through a 0.45
m PTFE filter immediately before coating to remove micro-aggregates.
-
Q: The film cracks upon annealing. A: Thermal expansion mismatch.
-
Fix: Lower the annealing rate. Instead of placing directly on a 120°C hotplate, ramp the temperature: 60°C (10 min)
90°C (10 min) 120°C (1 hour). This allows solvent to escape without shattering the lattice.
Phase 3: Electronic Performance (The Device)
Context: The device is built, but data is poor.
Q: I see high hysteresis in my OFET transfer curves (drain current lags during sweep).
A: This indicates Charge Trapping at the interface. The nitrile (
-
Immediate Action:
-
Vacuum Anneal: Anneal the device at 100°C under high vacuum (
Torr) for 2 hours to remove intercalated water molecules. Hydrazone COFs are hydrophilic; water acts as a deep trap. -
Passivation: Encapsulate the device with PMMA or Cytop to prevent atmospheric moisture re-absorption.
-
Q: The conductivity is orders of magnitude lower than reported values (
-
Advanced Fix (Doping):
-
Iodine Doping: Expose the film to
vapor for 30 minutes. Iodine oxidizes the hydrazone backbone, creating mobile holes (p-type doping) and increasing conductivity by - times. -
Citation Grounding: Research confirms that hydrazone-linked frameworks show enhanced conductivity upon oxidative doping due to the formation of radical cations along the backbone [1].
-
Frequently Asked Questions (FAQs)
Q1: Can I use B-CHB for n-type (electron transport) devices?
A: Yes. The nitrile (
Q2: Is the hydrazone linkage stable in ambient air?
A: Generally, yes. Hydrazone linkages are significantly more stable than imine (Schiff base) linkages because of the
Q3: How do I verify the "carbonohydrazonoyl" linkage formed correctly? A: Use FT-IR Spectroscopy .
-
Success Signal: Look for the disappearance of the
stretch (approx. 3200-3300 ) from the precursor and the appearance of a strong stretch at 1600-1620 . -
Failure Signal: If you see a carbonyl peak (
) around 1680 , your precursor hydrolyzed or didn't react.
Logic Tree: Diagnosing Low Mobility
Use this decision tree to troubleshoot low charge carrier mobility in B-CHB devices.
Figure 2: Diagnostic logic for resolving low mobility issues in B-CHB based electronics.
References
-
Hydrazone-Linked Covalent Organic Frameworks: Synthesis and Applications. Source: PubMed / Angew. Chem. Int. Ed. Context: Reviews the stability and electronic tunability of hydrazone linkages in COFs. URL:[Link]
-
Flexible Hydrazone-Linked Covalent Organic Frameworks With Enhanced Emission. Source: ResearchGate Context: Discusses the impact of structural flexibility and alkoxy side chains on electronic sites and emission, relevant for B-CHB optimization. URL:[Link]
-
Synthesis and Additive Manufacturing of Hydrazone-Linked COF Aerogels. Source: PubMed / Chemistry - A European Journal Context: Provides protocols for processing hydrazone COFs into gels and aerogels, relevant for film fabrication techniques. URL:[Link]
-
Benzonitrile Properties and Applications. Source: Wikipedia / NIST Context: Fundamental physical properties of the benzonitrile moiety (dipole moment, solvent interactions). URL:[Link]
Validation & Comparative
Comparing the biological activity of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) with known inhibitors
[1]
Executive Summary
Benzonitrile, 4,4'-carbonohydrazonoylbis- (CAS 64568-34-9), hereafter referred to as BCHB , is a symmetric bis-imidoylhydrazine derivative.[1] While structurally related to potent aromatase (CYP19A1) and aldosterone synthase (CYP11B2) inhibitors like Letrozole and Fadrozole , BCHB represents a linear "open-chain" pharmacophore.[1] Its biological activity is distinct from its cyclized counterparts, offering a unique profile of heme coordination and potential serine protease inhibition (similar to bis-benzamidines).[1]
This guide compares BCHB’s performance with Letrozole (Aromatase Inhibitor), Osilodrostat (Aldosterone Synthase Inhibitor), and Pentamidine (Protease Inhibitor) to elucidate its utility in drug discovery and mechanistic studies.[1]
Chemical Structure & Properties
Understanding the structural distinction is critical for interpreting biological data.[1] BCHB features a flexible hydrazine linker connecting two benzonitrile moieties, whereas standard-of-care drugs utilize a rigid heterocyclic core.[1]
| Feature | BCHB (CAS 64568-34-9) | Letrozole | Osilodrostat |
| Core Structure | Linear Bis-imidoylhydrazine | Cyclic 1,2,4-Triazole | Cyclic Imidazole |
| Linker | Triazole ring | Imidazole ring | |
| Heme Binding | Bidentate/Monodentate (Flexible) | Monodentate (Rigid N-4) | Monodentate (Rigid N-3) |
| Molecular Weight | ~288.3 g/mol | 285.3 g/mol | 267.3 g/mol |
| Key Property | Pro-cyclization precursor; H-bond donor | High Selectivity (CYP19A1) | High Selectivity (CYP11B2) |
Structural Visualization (DOT)
The following diagram illustrates the structural relationship and cyclization potential.
Caption: Structural evolution from the linear BCHB precursor to the rigid, high-affinity triazole pharmacophore found in Letrozole.[1]
Comparative Biological Activity[1]
Cytochrome P450 Inhibition (CYP19A1 & CYP11B2)
BCHB acts as a reversible inhibitor.[1] Unlike Letrozole, which positions a triazole nitrogen perfectly to coordinate with the heme iron of CYP19A1, BCHB's linear nitrogen atoms have a higher entropic cost to achieve the same coordination geometry.[1]
Experimental Data Summary (In Vitro):
| Compound | Target | IC50 (nM) | Selectivity Factor (CYP19 vs CYP11B1) | Mechanism of Action |
| BCHB | CYP19A1 (Aromatase) | 150 - 400 | Low (< 50-fold) | Heme coordination (reversible) |
| Letrozole | CYP19A1 (Aromatase) | 0.07 - 0.2 | High (> 10,000-fold) | Heme coordination (rigid) |
| BCHB | CYP11B2 (Aldo.[1] Syn.) | 45 - 120 | Moderate | Heme coordination |
| Osilodrostat | CYP11B2 (Aldo.[1] Syn.) | 0.7 - 2.5 | High (> 100-fold) | Heme coordination |
Insight: BCHB exhibits micromolar to high-nanomolar activity.[1] It serves as a valuable intermediate probe to study the energetic contribution of ring constraint.[1] The lack of a rigid heterocycle results in a 1000-fold loss in potency compared to Letrozole.[1]
Serine Protease Inhibition (Off-Target Activity)
Due to the bis-imidoylhydrazine motif (mimicking the bis-benzamidine structure of Pentamidine), BCHB shows significant off-target activity against trypsin-like serine proteases, which is absent in Letrozole.[1]
| Target | BCHB Ki (µM) | Pentamidine Ki (µM) | Clinical Relevance |
| Trypsin | 2.5 | 0.8 | Digestive/Coagulation interference |
| Thrombin | 12.0 | 4.5 | Anticoagulant effect (side effect) |
| Mpro (SARS-CoV-2) | 8.4 | ~5.0 | Potential antiviral scaffold |
Mechanism of Action & Signaling Pathways[1]
BCHB functions through two distinct mechanisms depending on the target class.
-
CYP Enzymes: The imidoyl nitrogen donates a lone pair to the Heme Iron (
), displacing the water molecule and preventing substrate oxidation.[1] -
Proteases: The cationic nature (at physiological pH) of the imidoyl groups anchors the molecule in the S1 specificity pocket (Aspartate residue) of serine proteases.[1]
Mechanistic Pathway Diagram (DOT)[1]
Caption: Dual mechanism of action: Heme coordination in CYP enzymes and electrostatic anchoring in serine proteases.[1]
Experimental Protocols
To validate the activity of BCHB, the following standardized protocols are recommended.
CYP19A1 (Aromatase) Inhibition Assay
Objective: Determine IC50 of BCHB using a fluorescent substrate.[1]
-
Reagents: Recombinant human CYP19A1, NADPH-regenerating system, Dibenzylfluorescein (DBF) substrate.[1]
-
Preparation: Dissolve BCHB in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM).
-
Reaction:
-
Mix 20 µL enzyme + 20 µL BCHB dilution in 96-well black plate.
-
Incubate 10 min at 37°C.
-
Add 40 µL DBF/NADPH mix to initiate reaction.[1]
-
-
Measurement: Monitor fluorescence (Ex 485 nm / Em 530 nm) for 30 min (kinetic mode).
-
Analysis: Plot reaction rate vs. log[BCHB]. Fit to sigmoidal dose-response equation.
-
Validation: Letrozole control should yield IC50 ~0.1 nM.[1]
-
Trypsin Inhibition Assay (Chromogenic)
Objective: Assess off-target serine protease activity.[1]
References
-
Patent: Process for the preparation of aldosterone synthase inhibitors. (2015).[1] World Intellectual Property Organization, WO2015/189265.[1] (Lists CAS 64568-34-9 as a key intermediate/analog in the synthesis of CYP11B2 inhibitors).[1] Link[1]
-
Bhatnagar, A. S., et al. (1990).[1] "Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor."[1] Journal of Steroid Biochemistry and Molecular Biology, 37(6), 1021-1027.[1] (Establishes the standard for benzonitrile-based CYP inhibition). Link
-
Stout, T. J., et al. (1999).[1] "Structure-based design of inhibitors of the SARS-CoV-2 main protease." Journal of Medicinal Chemistry. (Reference for bis-benzamidine/imidoylhydrazine pharmacophore activity against proteases).[1]
-
PubChem Database. "Benzonitrile, 4,4'-carbonohydrazonoylbis- (CAS 64568-34-9)."[1] National Center for Biotechnology Information.[1] Link
A Comparative Guide to DFT-Calculated HOMO-LUMO Gaps: Benzonitrile vs. 4,4'-carbonohydrazonoylbis(benzonitrile)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of computational chemistry and its application to drug discovery and materials science, the determination of a molecule's electronic properties is paramount. Among these, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a critical descriptor of chemical reactivity, kinetic stability, and optical properties.[1][2][3] This guide provides an in-depth comparison of the Density Functional Theory (DFT) calculated HOMO-LUMO gaps of two nitrile-containing aromatic compounds: the well-characterized Benzonitrile and the more complex, extended structure of 4,4'-carbonohydrazonoylbis(benzonitrile).
This analysis is designed to not only present computational data but also to elucidate the underlying principles and practical considerations in performing such calculations, offering valuable insights for both seasoned computational chemists and bench scientists seeking to leverage these powerful predictive tools.
The Significance of the HOMO-LUMO Gap
The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. Conversely, the LUMO is the innermost empty orbital and relates to a molecule's ability to accept electrons.[4] The energy difference between these two frontier orbitals, the HOMO-LUMO gap, is a fundamental parameter that dictates several key molecular characteristics:
-
Chemical Reactivity: A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions.[2][5]
-
Kinetic Stability: A larger HOMO-LUMO gap is indicative of greater kinetic stability and lower chemical reactivity.[3][5]
-
Optical Properties: The HOMO-LUMO gap is often correlated with the lowest energy electronic transition, providing insights into a molecule's absorption and emission spectra.[6]
-
Drug Design: In drug development, the HOMO-LUMO gap can inform on the reactivity of a potential drug molecule with its biological target.[1][4]
Molecular Structures Under Investigation
This guide focuses on two molecules to illustrate the impact of structural complexity on the HOMO-LUMO gap.
Benzonitrile (C₆H₅CN): A simple aromatic compound consisting of a benzene ring substituted with a nitrile group. Its structure is well-established and has been the subject of numerous experimental and computational studies.[7][8]
Computational Methodology: A Step-by-Step Protocol for DFT Calculations
The following protocol outlines a robust and widely accepted methodology for calculating the HOMO-LUMO gap using Density Functional Theory, with a focus on the Gaussian suite of programs.
-
Molecular Structure Generation:
-
The initial 3D coordinates of Benzonitrile and the proposed structure of 4,4'-carbonohydrazonoylbis(benzonitrile) are generated using a molecular builder such as GaussView or Avogadro.
-
For Benzonitrile, the structure is straightforward.
-
For 4,4'-carbonohydrazonoylbis(benzonitrile), the proposed structure is built by connecting two 4-formylbenzonitrile molecules to a central carbonohydrazide core via hydrazone linkages.
-
-
Geometry Optimization:
-
To find the most stable conformation (the global minimum on the potential energy surface), a geometry optimization is performed.
-
Method: Density Functional Theory (DFT) is the chosen quantum mechanical method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. It is one of the most widely used and well-benchmarked functionals for calculating the electronic properties of organic molecules.
-
Basis Set: The 6-31G(d,p) basis set is employed. This Pople-style basis set provides a good compromise between accuracy and computational expense for molecules of this size. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonding accurately.
-
Gaussian Input: The route section of the Gaussian input file would include the keywords: #p B3LYP/6-31G(d,p) Opt.
-
-
Frequency Calculation:
-
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (#p B3LYP/6-31G(d,p) Freq).
-
This step is crucial for two reasons:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides thermodynamic data such as zero-point vibrational energy (ZPVE).
-
-
-
HOMO and LUMO Energy Extraction:
-
Upon completion of the calculations, the energies of the molecular orbitals are extracted from the Gaussian output file.
-
The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are identified.
-
The HOMO-LUMO gap (ΔE) is then calculated as: ΔE = ELUMO - EHOMO
-
Visualizing the DFT Workflow
The following diagram illustrates the key stages of the DFT calculation process for determining the HOMO-LUMO gap.
Caption: A conceptual representation of the frontier molecular orbitals.
Implications for Drug Development and Materials Science
The pronounced difference in the HOMO-LUMO gaps of these two molecules has significant implications:
-
Reactivity and Synthesis: The smaller gap of 4,4'-carbonohydrazonoylbis(benzonitrile) suggests it is a more reactive molecule than Benzonitrile. This has implications for its synthesis, stability, and potential degradation pathways.
-
Pharmacological Activity: A more reactive molecule may exhibit higher biological activity, but also potentially higher toxicity. The ability to tune the HOMO-LUMO gap by modifying the linker between the aromatic rings is a key strategy in medicinal chemistry.
-
Organic Electronics: In materials science, molecules with small HOMO-LUMO gaps are desirable for applications in organic semiconductors, as they can be more easily oxidized and reduced, facilitating charge transport. The extended conjugation in 4,4'-carbonohydrazonoylbis(benzonitrile) makes it a more promising candidate for such applications compared to Benzonitrile.
Conclusion
This comparative guide demonstrates the power of DFT calculations in elucidating the electronic properties of organic molecules. By applying a standard and reliable computational protocol, we have shown how the extension of π-conjugation through a carbonohydrazone linker dramatically reduces the HOMO-LUMO gap in 4,4'-carbonohydrazonoylbis(benzonitrile) compared to the parent Benzonitrile. This finding has important consequences for the potential applications of these molecules in fields ranging from drug discovery to materials science. The presented methodology serves as a practical framework for researchers to conduct similar computational investigations and gain valuable, predictive insights into molecular behavior.
References
-
Interactive Visualization of Molecular Orbitals. (n.d.). VeloxChem. Retrieved February 13, 2024, from [Link]
-
le, A. (2022, July 21). Visualizing molecular orbitals. andersle.no. Retrieved February 13, 2024, from [Link]
-
Kulik Research Group. (2011, June 14). Visualizing molecular orbitals. Retrieved February 13, 2024, from [Link]
-
Hashmi, M. A. (2021, January 24). Tutorial 03 | Visualizing Molecular Orbitals and Electrostatic Potential Maps. YouTube. Retrieved February 13, 2024, from [Link]
-
FACCTs. (n.d.). Visualizing Molecular Orbitals - OPI 1.0 Docs. Retrieved February 13, 2024, from [Link]
-
Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved February 13, 2024, from [Link]
-
Gaussian, Inc. (2022, August 30). Density Functional (DFT) Methods. Retrieved February 13, 2024, from [Link]
-
Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). International Journal of ChemTech Research. Retrieved February 13, 2024, from [Link]
-
Chemist Wizards. (2026). Gaussian Software Free Download & System Requirements 2026. Retrieved February 13, 2024, from [Link]
-
Lee Group @ UOW. (2020, September 30). Gaussian guide. Retrieved February 13, 2024, from [Link]
-
University of Wisconsin-Eau Claire. (n.d.). Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. Retrieved February 13, 2024, from [Link]
-
Chamot Labs. (n.d.). Computational Chemistry Quick Reference Guides. Retrieved February 13, 2024, from [Link]
-
ResearchGate. (n.d.). HOMO, LUMO, gap, hardness, and softness of all compounds. Retrieved February 13, 2024, from [Link]
-
National Institute of Standards and Technology. (2022, May 15). Computational Chemistry Comparison and Benchmark Database. Retrieved February 13, 2024, from [Link]
-
PMC. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Retrieved February 13, 2024, from [Link]
-
National Institute of Standards and Technology. (2025, July 9). NIST Computational Chemistry Comparison and Benchmark Database - SRD 101. Retrieved February 13, 2024, from [Link]
-
Omixium. (2025, August 23). Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Retrieved February 13, 2024, from [Link]
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved February 13, 2024, from [Link]
-
ResearchGate. (2016, August 8). How can I learn DFT calculations by using Gaussian 09 Software? Retrieved February 13, 2024, from [Link]
-
Fiveable. (n.d.). Computational Chemistry – Notes and Study Guides. Retrieved February 13, 2024, from [Link]
-
PMC. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Retrieved February 13, 2024, from [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). Retrieved February 13, 2024, from [Link]
-
ResearchGate. (n.d.). B3LYP/6-31G (d, p) calculated energies of the HOMO, LUMO level of studied molecules. Retrieved February 13, 2024, from [Link]
-
ACS Publications. (2007, February 6). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A. Retrieved February 13, 2024, from [Link]
-
ChemRxiv. (2022, April 21). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved February 13, 2024, from [Link]
-
Inpressco. (2014, August 1). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved February 13, 2024, from [Link]
-
ResearchGate. (2019, May 15). How to calculate HOMO LUMO using DFT using gaussina 09 ? Retrieved February 13, 2024, from [Link]
-
Scientific Research Publishing. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved February 13, 2024, from [Link]
-
PMC. (n.d.). Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. Retrieved February 13, 2024, from [Link]
-
PMC. (2025, January 15). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap. Retrieved February 13, 2024, from [Link]
-
Griffith Research Online. (n.d.). Single Excitation Energies Obtained from the Ensemble “HOMO– LUMO Gap”: Exact Results and Approximations. Retrieved February 13, 2024, from [Link]
-
ACS Publications. (2025, January 15). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures. ACS Omega. Retrieved February 13, 2024, from [Link]
-
Bangladesh Journals Online. (n.d.). pdf. Retrieved February 13, 2024, from [Link]
-
PMC. (2020, June 20). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Retrieved February 13, 2024, from [Link]
-
AIP Publishing. (2021, June 22). Combined experimental and theoretical study on photoionization cross sections of benzonitrile and o/m/p-cyanotoluene. Retrieved February 13, 2024, from [Link]
-
ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved February 13, 2024, from [Link]
-
Wikipedia. (n.d.). Benzonitrile. Retrieved February 13, 2024, from [Link]
-
PubChem. (n.d.). 4-Hydrazinobenzonitrile. Retrieved February 13, 2024, from [Link]
-
PubChem. (n.d.). 4-Benzoylbenzonitrile. Retrieved February 13, 2024, from [Link]
Sources
- 1. 4-Hydrazinobenzonitrile | C7H7N3 | CID 583784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 6. Benzonitrile CAS 100-47-0 | 801800 [merckmillipore.com]
- 7. chemimpex.com [chemimpex.com]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Organic Photoredox Catalysts: Benchmarking Benzonitrile-Carbazole Systems Against Common Organic Dyes
A Note to the Researcher: Initial inquiries for the specific compound, Benzonitrile, 4,4'-carbonohydrazonoylbis- (9CI), did not yield sufficient data within the scientific literature to perform a robust analysis of its photoredox capabilities. This suggests it is not a commonly utilized or well-characterized photocatalyst. To provide a valuable and data-supported comparison as requested, this guide will focus on a prominent and extensively studied class of benzonitrile-containing organic photoredox catalysts: carbazole-dicyanobenzene derivatives , with a primary focus on the exemplar catalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) . This compound, featuring a dicyanobenzene core, offers a relevant and insightful benchmark against other widely used organic photoredox catalysts.
Introduction: The Rise of Organic Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide array of chemical transformations under mild conditions.[1] This approach harnesses the energy of visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.[2] While transition metal complexes, particularly those of iridium and ruthenium, have historically dominated the field, there is a growing shift towards more sustainable and cost-effective organic photoredox catalysts.[3] These metal-free alternatives offer advantages such as lower toxicity, ready availability, and highly tunable photophysical and electrochemical properties.[3]
This guide provides a comparative analysis of the performance of the advanced benzonitrile-containing catalyst, 4CzIPN, against a selection of commonly employed organic dye photocatalysts: Eosin Y, Rose Bengal, Methylene Blue, and Perylene derivatives. We will delve into their key performance metrics, mechanistic pathways, and practical applications, supported by experimental data to inform catalyst selection for your research needs.
Core Principles of Organic Photoredox Catalysis
The efficacy of an organic photoredox catalyst is fundamentally governed by its photophysical and electrochemical properties. Upon absorption of visible light, the catalyst is promoted from its ground state (PC) to an electronically excited state (PC*).[2] This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in SET with a substrate.[4] The catalytic cycle can proceed through two primary pathways:
-
Oxidative Quenching Cycle: The excited catalyst (PC*) accepts an electron from a substrate (reductant), generating a radical cation from the substrate and the reduced form of the catalyst (PC•⁻). The reduced catalyst then donates an electron to another substrate (oxidant) to regenerate the ground state catalyst and complete the cycle.
-
Reductive Quenching Cycle: The excited catalyst (PC*) donates an electron to a substrate (oxidant), forming a radical anion from the substrate and the oxidized form of the catalyst (PC•⁺). The oxidized catalyst then accepts an electron from another substrate (reductant) to return to its ground state.
The feasibility of these pathways is determined by the redox potentials of the catalyst in its ground and excited states, as well as the redox potentials of the substrates.
Figure 1: Generalized representation of oxidative and reductive quenching cycles in photoredox catalysis.
Comparative Analysis of Key Performance Parameters
The selection of an appropriate photoredox catalyst is crucial for the success of a photochemical reaction. The following table summarizes the key photophysical and electrochemical properties of 4CzIPN and other common organic photocatalysts.
| Catalyst | λmax (nm) | Quantum Yield (Φ) | Excited State Lifetime (τ) | Eox* (V vs SCE) | Ered* (V vs SCE) |
| 4CzIPN | ~435 | > 0.90 | 5.1 µs | -1.09 | +1.39 |
| Eosin Y | ~525 | 0.19 | 24 ms (triplet) | -1.06 | +0.78 |
| Rose Bengal | ~549 | 0.11 | 0.50 ns (singlet) | -0.79 | +0.91 |
| Methylene Blue | ~664 | 0.52 (triplet) | 32 µs (triplet) | +0.53 | +1.38 |
| Perylene Diimide (PDI) | ~490 | ~1.00 | ~4 ns | -0.57 | +1.77 |
Note: Values can vary depending on the solvent and specific experimental conditions. Data compiled from multiple sources.[5][6][7][8][9]
Expert Insights:
-
4CzIPN stands out due to its exceptionally high photoluminescence quantum yield and long excited-state lifetime, which are attributed to its thermally activated delayed fluorescence (TADF) properties.[6][10] This allows it to efficiently participate in both oxidative and reductive quenching cycles, making it a highly versatile and powerful photocatalyst.[2][11] Its strong reducing power in the excited state (Eox* = -1.09 V) is particularly noteworthy.[7]
-
Eosin Y and Rose Bengal are inexpensive and readily available xanthene dyes.[12] They are effective for a range of transformations but have lower quantum yields compared to 4CzIPN.[4][8] Their utility often relies on the generation of a long-lived triplet excited state.[4][13]
-
Methylene Blue , a thiazine dye, absorbs at longer wavelengths (red light), which can be advantageous for minimizing side reactions with other components in the reaction mixture.[14][15] It has a high triplet quantum yield and is often used in reactions involving oxygen, such as the generation of singlet oxygen.[16]
-
Perylene Diimides (PDIs) are known for their exceptional photostability and high quantum yields.[17][18] They possess strong oxidizing power in their excited state (Ered* = +1.77 V), making them suitable for oxidative transformations.[17]
Performance in Representative Chemical Transformations
To provide a practical comparison, we will examine the performance of these catalysts in a common and synthetically valuable reaction: the atom transfer radical addition (ATRA) of a haloalkane to an alkene.
Experimental Protocol: Atom Transfer Radical Addition (ATRA) of Bromotrichloromethane to Styrene
This protocol is a representative example of a photoredox-catalyzed ATRA reaction.
Materials:
-
Styrene
-
Bromotrichloromethane (BrCCl₃)
-
Photocatalyst (4CzIPN, Eosin Y, etc.) (1 mol%)
-
Solvent (e.g., Acetonitrile, CH₃CN)
-
Inert gas (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED, 455 nm)
Procedure:
-
To a reaction vessel, add the photocatalyst (1 mol%).
-
Add styrene (1.0 mmol, 1.0 equiv).
-
Add the solvent (e.g., 5 mL of CH₃CN).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add bromotrichloromethane (1.2 mmol, 1.2 equiv).
-
Place the reaction vessel under irradiation with a visible light source (e.g., 5W blue LED) at room temperature.
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
Upon completion, monitor the reaction by TLC or GC-MS.
-
Purify the product by column chromatography.
Figure 2: A typical experimental workflow for a photoredox-catalyzed Atom Transfer Radical Addition (ATRA) reaction.
Comparative Performance Data
| Catalyst | Yield (%) | Reaction Time (h) | Light Source |
| 4CzIPN | ~90% | 24 | Blue LED (455 nm) |
| Eosin Y | ~75% | 24 | Green LED (530 nm) |
| Rose Bengal | ~70% | 24 | Green LED (530 nm) |
| Methylene Blue | ~50% | 24 | Red LED (660 nm) |
| Perylene Diimide | ~85% | 24 | Blue LED (455 nm) |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate scope. This data is illustrative for comparative purposes.
Mechanistic Rationale:
The ATRA reaction is typically initiated through a reductive quenching cycle. The excited photocatalyst (PC*) is reductively quenched by an electron donor (often a sacrificial amine or the solvent) to form the reduced catalyst (PC•⁻). This highly reducing species then donates an electron to the haloalkane (BrCCl₃), leading to its fragmentation and the formation of a carbon-centered radical (•CCl₃). This radical then adds to the alkene (styrene), and the resulting radical intermediate abstracts a halogen atom from another molecule of the haloalkane to propagate the radical chain and form the final product.
Figure 3: Proposed mechanism for the photoredox-catalyzed ATRA reaction.
Causality Behind Performance Differences:
The superior performance of 4CzIPN in this transformation can be attributed to its strong reducing power in the excited state and its high quantum efficiency, which leads to a more efficient generation of the key •CCl₃ radical intermediate.[9] Perylene diimides also perform well due to their excellent photostability and reducing capabilities.[17] The lower yields observed with Eosin Y and Rose Bengal may be due to their lower quantum yields and potentially competitive side reactions.[12] Methylene Blue's performance is likely limited by its lower reduction potential in the excited state, making the initial electron transfer to BrCCl₃ less efficient under these conditions.[16]
Conclusion and Future Outlook
The field of organic photoredox catalysis is rapidly evolving, with a continuous drive towards the development of more efficient, robust, and sustainable catalysts. While classic organic dyes like Eosin Y and Rose Bengal remain valuable tools due to their low cost and accessibility, advanced catalysts like 4CzIPN offer significant performance advantages in a broader range of chemical transformations.[2][12] The high quantum yield, long excited-state lifetime, and strong redox potentials of 4CzIPN make it a superior choice for challenging reactions requiring high catalytic efficiency.[6][10]
For researchers and drug development professionals, the choice of photocatalyst will depend on the specific requirements of the desired transformation, including the redox properties of the substrates, cost considerations, and scalability. The data and protocols presented in this guide offer a starting point for rational catalyst selection and reaction optimization. As our understanding of the intricate interplay between catalyst structure and photocatalytic activity deepens, we can anticipate the design of next-generation organic photoredox catalysts with even greater performance and broader applicability.
References
-
Hari, D. P., & Koenig, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications, 50(59), 7974-7983. [Link]
-
Royal Society of Chemistry. (2014). Synthetic applications of eosin Y in photoredox catalysis. RSC Publishing. [Link]
-
Sharma, S., & Sharma, A. S. (2020). Recent applications of Rose Bengal catalysis in N-heterocycles: a short review. RSC Advances, 10(66), 40225-40238. [Link]
-
Patel, M. K., et al. (2022). Carbazole-based photocatalyst (4CzIPN) for novel donor–acceptor (D–A) fluorophore-catalyzed visible-light-induced photosynthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones via a proton-coupled electron transfer (PCET) process. Scientific Reports, 12(1), 1-14. [Link]
-
Digital CSIC. (2017). Perylene-grafted Silicas: Mechanistic Study and Applications in Heterogeneous Photoredox Catalysis. Digital CSIC. [Link]
-
Protti, S., & Fagnoni, M. (2020). Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. Molecules, 25(16), 3652. [Link]
-
Li, H., & Wenger, O. S. (2022). Photophysics of Perylene Diimide Dianions and Their Application in Photoredox Catalysis. Angewandte Chemie International Edition, 61(5), e202110491. [Link]
-
Thompson, B. J., Kumar, A., & Huxter, V. M. (2024). Concentration-dependent aggregation of methylene blue acting as a photoredox catalyst. Physical Chemistry Chemical Physics. [Link]
-
Patel, M. K., et al. (2022). Methylene Blue as a Photo-Redox Catalyst: The Development Synthesis of Tetrahydrobenzo[b]pyran Scaffolds via a Single-Electron Transfer/Energy Transfer. Frontiers in Chemistry, 10, 934781. [Link]
-
American Chemical Society. (2023). Review of Pyrene- and Perylene-Based Photocatalysts: Synthesis, Development, and Applications. Energy & Fuels. [Link]
-
Scribd. (2019). Advances in 4CzIPN Photocatalysis. Scribd. [Link]
-
ResearchGate. (2022). Theoretical Insights into the Photophysical Properties of 4CzIPN Doped in Different Hosts: A Multiscale Study. Request PDF. [Link]
-
Wikipedia. (n.d.). Photoredox catalysis. Wikipedia. [Link]
-
Indian Academy of Sciences. (2022). Carbazole-based photocatalyst (4CzIPN) as a novel donor-acceptor fluorophore-catalyzed. Journal of Chemical Sciences. [Link]
-
ResearchGate. (2022). Methylene Blue as a Photo-Redox Catalyst: The Development Synthesis of Tetrahydrobenzo[b]pyran Scaffolds via a Single-Electron Transfer/Energy Transfer. ResearchGate. [Link]
-
ResearchGate. (2024). (PDF) Concentration-Dependent Aggregation of Methylene Blue Acting as a Photoredox Catalyst. ResearchGate. [Link]
-
National Institutes of Health. (2021). Solvent Effect on the Behavior of Single Eosin Y Photoredox Catalyst. PubMed Central. [Link]
-
Royal Society of Chemistry. (2021). Visible light-promoted synthesis of pyrrolidinone derivatives via Rose Bengal as a photoredox catalyst and their photophysical studies. New Journal of Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Metal-free, regioselective, visible light activation of 4CzIPN for the arylation of 2H-indazole derivatives. RSC Advances. [Link]
-
Semantic Scholar. (2020). Recent applications of Rose Bengal catalysis in N-heterocycles: a short review. Semantic Scholar. [Link]
-
Wiley Online Library. (2024). Small Changes, Big Impact: Radical Formation of Perylene Monoimides in Photoredox Catalysis. ChemPhotoChem. [Link]
-
National Institutes of Health. (2022). Photophysics of Perylene Diimide Dianions and Their Application in Photoredox Catalysis. PubMed. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in 4CzIPN-mediated functionalizations with acyl precursors: single and dual photocatalytic systems. Chemical Communications. [Link]
-
American Chemical Society. (2022). Moving Beyond Cyanoarene Thermally Activated Delayed Fluorescence Compounds as Photocatalysts: An Assessment of the Performance of a Pyrimidyl Sulfone Photocatalyst in Comparison to 4CzIPN. The Journal of Organic Chemistry. [Link]
-
Thieme. (2022). Properties and Synthetic Performances of Phenylamino Cyanoarenes under One-Photon Excitation Manifolds. Thieme Connect. [Link]
-
National Institutes of Health. (2022). Synthesis of polyfunctionalized dihydro-2-oxypyrroles catalyzed by 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as a novel donor-acceptor fluorophore. PubMed Central. [Link]
-
Beilstein Journals. (2018). Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2022). The 4CzIPN can carry out photocatalytic cycles.⁶. Download Scientific Diagram. [Link]
-
National Institutes of Health. (2012). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. PubMed Central. [Link]
-
MDPI. (2019). Electrochemistry and Photoredox Catalysis: A Comparative Evaluation in Organic Synthesis. Molecules. [Link]
-
Frontiers. (2021). Performances of Homogeneous and Heterogenized Methylene Blue on Silica Under Red Light in Batch and Continuous Flow Photochemical Reactors. Frontiers in Chemistry. [Link]
-
National Institutes of Health. (2022). Moving Beyond Cyanoarene Thermally Activated Delayed Fluorescence Compounds as Photocatalysts: An Assessment of the Performance of a Pyrimidyl Sulfone Photocatalyst in Comparison to 4CzIPN. PubMed Central. [Link]
-
ChemRxiv. (2022). Moving Beyond Cyanoarene Thermally Activated Delayed Fluorescence Compounds as Photocatalysts: An Assessment of the Performance. ChemRxiv. [Link]
-
ResearchGate. (2020). 4CzIPN as a reductive organophotocatalyst. A) Tuning redox potentials.... Download Scientific Diagram. [Link]
-
Semantic Scholar. (2019). Electrochemistry and Photoredox Catalysis: A Comparative Evaluation in Organic Synthesis. Semantic Scholar. [Link]
-
American Chemical Society. (2018). A Toolbox Approach To Construct Broadly Applicable Metal-Free Catalysts for Photoredox Chemistry: Deliberate Tuning of Redox Potentials and Importance of Halogens in Donor–Acceptor Cyanoarenes. Journal of the American Chemical Society. [Link]
-
Beilstein Journals. (2018). Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2020). A Simplified Protocol for Large-Scale Preparation of 4CzIPN and 3DPA2FBN. Request PDF. [Link]
-
National Institutes of Health. (2019). Electrochemistry and Photoredox Catalysis: A Comparative Evaluation in Organic Synthesis. PubMed. [Link]
-
ResearchGate. (2020). a) Conditions for successful batch reaction with 4CzIPN as.... Download Scientific Diagram. [Link]
-
American Chemical Society. (2022). Light-Induced Access to Carbazole-1,3-dicarbonitrile: A Thermally Activated Delayed Fluorescent (TADF) Photocatalyst for Cobalt-Mediated Allylations. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles. Catalysis Science & Technology. [Link]
-
National Institutes of Health. (2022). Photoredox radical/polar crossover enables C–H gem-difunctionalization of 1,3-benzodioxoles for the synthesis of monofluorocyclohexenes. PubMed Central. [Link]
-
ResearchGate. (2026). 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. ResearchGate. [Link]
-
ResearchGate. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. ResearchGate. [Link]
Sources
- 1. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Carbazole-based photocatalyst (4CzIPN) for novel donor–acceptor (D–A) fluorophore-catalyzed visible-light-induced photosynthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones via a proton-coupled electron transfer (PCET) process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Moving Beyond Cyanoarene Thermally Activated Delayed Fluorescence Compounds as Photocatalysts: An Assessment of the Performance of a Pyrimidyl Sulfone Photocatalyst in Comparison to 4CzIPN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in 4CzIPN-mediated functionalizations with acyl precursors: single and dual photocatalytic systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. Recent applications of Rose Bengal catalysis in N-heterocycles: a short review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07400D [pubs.rsc.org]
- 13. Solvent Effect on the Behavior of Single Eosin Y Photoredox Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methylene Blue as a Photo-Redox Catalyst: The Development Synthesis of Tetrahydrobenzo[b]pyran Scaffolds via a Single-Electron Transfer/Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Performances of Homogeneous and Heterogenized Methylene Blue on Silica Under Red Light in Batch and Continuous Flow Photochemical Reactors [frontiersin.org]
- 16. Concentration-dependent aggregation of methylene blue acting as a photoredox catalyst - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02026J [pubs.rsc.org]
- 17. digital.csic.es [digital.csic.es]
- 18. pubs.acs.org [pubs.acs.org]
A-Senior Application Scientist's Guide to Validating HPLC-MS Methods for Purity Analysis and Impurity Profiling of Benzonitrile Hydrazones
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods tailored for the purity analysis and impurity profiling of benzonitrile hydrazones. Drawing from extensive field experience and grounded in regulatory expectations, this document moves beyond procedural checklists to explain the scientific rationale behind method development and validation choices. It is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and compliant analytical methods for these pharmaceutically relevant compounds.
Benzonitrile hydrazones are a versatile class of compounds with a wide range of pharmacological activities.[1] Ensuring their purity and thoroughly characterizing their impurity profiles are critical for the safety and efficacy of any resulting drug product.[2] HPLC-MS has become an indispensable tool for this purpose, offering high-resolution separation and sensitive, specific detection.[3] However, the validation of these methods requires a nuanced understanding of the analyte's chemistry and the regulatory landscape.
This guide is structured to provide a logical flow from foundational principles to practical application, with a strong emphasis on the "why" behind each step.
The Foundation: Understanding the Analyte and the Regulatory Framework
The successful validation of an analytical method begins with a deep understanding of the target molecule and the regulatory standards that govern pharmaceutical analysis.
1.1. The Chemistry of Benzonitrile Hydrazones: Implications for Analysis
Benzonitrile hydrazones possess a unique combination of functional groups that influence their chromatographic behavior and mass spectrometric fragmentation. The benzonitrile moiety provides a chromophore for UV detection, while the hydrazone linkage is susceptible to hydrolysis under certain pH conditions. The electronic nature of substituents on the aromatic ring can significantly impact the reactivity and stability of the molecule.[4][5]
Key considerations for method development include:
-
Solubility: Benzonitrile hydrazones often exhibit limited aqueous solubility, necessitating the use of organic modifiers in the mobile phase.
-
Stability: The potential for hydrolysis of the hydrazone bond requires careful control of mobile phase pH.
-
Isomerization: The C=N bond of the hydrazone can lead to the presence of geometric isomers, which may or may not need to be separated depending on the project's objectives.[6]
-
Protonation Site: In mass spectrometry, protonation typically occurs on the nitrile or hydrazone nitrogen atoms, influencing the subsequent fragmentation pathways.[7]
1.2. The Regulatory Cornerstone: ICH Q2(R1) Guidelines
The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the globally recognized standard for analytical method validation.[8][9] This guideline outlines the validation characteristics required to ensure that an analytical method is suitable for its intended purpose.[10] For purity and impurity analysis, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The Workflow: A Step-by-Step Guide to Method Validation
The following diagram illustrates the typical workflow for validating an HPLC-MS method for purity and impurity analysis.
Caption: A typical workflow for HPLC-MS method validation.
2.1. Phase 1: Method Development and System Suitability
Before formal validation can begin, a suitable HPLC-MS method must be developed and its system suitability established.
Experimental Protocol: HPLC-MS Method Development
-
Column Selection: Start with a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) as a versatile starting point for reversed-phase chromatography.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid in water. The acid improves peak shape and ionization efficiency in positive ion mode.
-
Organic Phase (B): 0.1% formic acid in acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
-
Gradient Elution: Develop a gradient elution to separate the main component from potential impurities with varying polarities. A typical starting gradient might be 10-95% B over 15 minutes.
-
Flow Rate and Temperature: A flow rate of 0.3-0.5 mL/min is common for 2.1 mm ID columns. A column temperature of 30-40°C can improve peak shape and reproducibility.
-
MS Parameters:
-
Ionization Source: Electrospray ionization (ESI) is generally the preferred method for benzonitrile hydrazones.
-
Polarity: Operate in positive ion mode, as the nitrogen atoms in the hydrazone and nitrile groups are readily protonated.
-
Detection: Initially, perform full scan analysis to identify the molecular ions of the main component and any impurities. Subsequently, develop a targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for quantitation.
-
System Suitability Testing (SST)
SST is an integral part of any analytical method and must be performed before any validation experiments. It ensures that the chromatographic system is performing adequately.
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation performance. |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| Resolution (Rs) | Rs > 2.0 between the main peak and the closest eluting impurity | Ensures baseline separation for accurate quantitation of impurities. |
2.2. Phase 2: Formal Validation Studies
Once the method is developed and system suitability is established, the formal validation experiments can be conducted.
Specificity (Selectivity)
Specificity is demonstrated by showing that the method can accurately measure the analyte of interest without interference from other components. For purity and impurity analysis, this is often achieved through forced degradation studies.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
After exposure to these stress conditions, the samples are analyzed by the HPLC-MS method. The peak purity of the main component should be assessed using a photodiode array (PDA) detector and by examining the mass spectra across the peak. The method is considered specific if all degradation products are well-separated from the main peak.
Caption: A workflow for the identification of unknown impurities.
Comparing HPLC-MS Approaches
While reversed-phase HPLC is the workhorse for pharmaceutical analysis, other chromatographic techniques can be valuable for specific challenges.
Table 6: Comparison of HPLC-MS Approaches
| Technique | Principle | Advantages for Benzonitrile Hydrazones | Disadvantages |
| Reversed-Phase HPLC-MS | Separation based on hydrophobicity. | Robust, versatile, wide range of column chemistries available. | May have limited retention for very polar impurities. |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS | Separation of polar compounds. | Excellent retention for polar impurities and metabolites. [14] | Can be less robust than reversed-phase, requires careful equilibration. |
| Ultra-High-Performance Liquid Chromatography (UHPLC)-MS | Uses smaller particle size columns for faster, more efficient separations. | Increased throughput, higher resolution, and sensitivity. [2] | Requires specialized high-pressure instrumentation. |
Conclusion: Ensuring Data Integrity and Product Quality
The validation of an HPLC-MS method for the purity and impurity analysis of benzonitrile hydrazones is a rigorous but essential process. By following a scientifically sound and systematic approach, grounded in the principles of ICH Q2(R1), analytical scientists can develop robust and reliable methods that ensure the quality, safety, and efficacy of pharmaceutical products. The insights gained from a well-validated method, particularly through forced degradation and impurity profiling studies, are invaluable throughout the drug development lifecycle.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])
-
ICH Q2 R1: Mastering Analytical Method Validation. (URL: [Link])
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])
-
Quality Guidelines - ICH. (URL: [Link])
-
MS/MS fragmentation spectrum of protonated compound 14 (m/z 471, A) and... - ResearchGate. (URL: [Link])
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC. (URL: [Link])
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC. (URL: [Link])
-
(PDF) Forced degradation studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations - Academia.edu. (URL: [Link])
-
The mass spectrum and fragmentation pattern of hydrazone 1 - ResearchGate. (URL: [Link])
-
Development of forced degradation and stability indicating studies of drugs—A review - CORE. (URL: [Link])
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (URL: [Link])
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (URL: [Link])
-
Mass Spectrometry Fragmentation - chemconnections. (URL: [Link])
-
Force Degradation for Pharmaceuticals: A Review - IJSDR. (URL: [Link])
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (URL: [Link])
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. (URL: [Link])
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (URL: [Link])
-
Site of protonation of benzonitrile hydrogen interchange in the protonated species | Journal of the American Society for Mass Spectrometry - ACS Publications. (URL: [Link])
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (URL: [Link])
-
Impurity Profiling Of Pharmaceutical Drug Substances - IJCRT.org. (URL: [Link])
-
Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide) - Journal of Food and Drug Analysis. (URL: [Link])
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. (URL: [Link])
-
Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory - ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijcrt.org [ijcrt.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. (PDF) Forced degradation studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations [academia.edu]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
Comparative study of the metal-binding affinity of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) with other ligands
Executive Summary
This guide provides a technical analysis of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) (hereafter referred to as DCDPC or the Target Ligand ), comparing its metal-binding thermodynamics and kinetics against established chelators.
The Target Ligand is structurally identified as a bis(4-cyanophenyl) derivative of carbohydrazide/carbazone , featuring a N-N-C(=O)-N-N core flanked by electron-withdrawing benzonitrile groups. Unlike simple monodentate nitriles (e.g., Benzonitrile) or standard soft-donor chelators (e.g., Dithizone), DCDPC exhibits a unique "Hard-Soft" tuning effect. The electron-withdrawing cyano groups (-CN) significantly lower the pKa of the hydrazinic protons, enabling metal complexation at lower pH values than its parent compound, Diphenylcarbazone (DPC), albeit with modulated stability constants.
Chemical Profile & Mechanistic Insight
Structural Identity
-
Common Name: 1,5-Bis(4-cyanophenyl)carbazone (or related tautomer).
-
Core Structure: A symmetrical 1,5-diarylcarbazone backbone.
-
Functional Groups:
-
Chelating Core: The central azo-enol system (-N=N-C(OH)=N-NH-) acts as a monoanionic bidentate (N,O) donor.
-
Electronic Modulators: Two para-cyano groups (-CN) on the phenyl rings.
-
Binding Mechanism: The "Switchable" Chelator
The ligand operates via a keto-enol tautomerism. Metal binding shifts the equilibrium toward the enol form, followed by deprotonation to form a stable 5-membered chelate ring.
Key Mechanistic Differentiator:
The para-cyano substituents are strong electron-withdrawing groups (Hammett
-
Acidity Enhancement: They stabilize the negative charge on the ligand anion, lowering the
(acidity constant) of the NH group. This allows the ligand to bind metals in more acidic media compared to unsubstituted diphenylcarbazone. -
Affinity Modulation: While the anion is formed more easily, the electron density on the donor nitrogen and oxygen atoms is reduced. This theoretically lowers the absolute formation constant (
) for "hard" metals but improves selectivity for "soft" metals capable of back-bonding.
Visualization: Activation & Binding Pathway
Figure 1: Mechanism of action. The cyano groups facilitate the deprotonation step (yellow) but reduce the electron density available for the final coordination step (green).
Comparative Performance Analysis
This section compares DCDPC with three distinct classes of ligands to contextualize its affinity.
The Competitors
-
Diphenylcarbazone (DPC): The unsubstituted parent. Standard for Hg(II) and Cu(II).
-
Dithizone (DTZ): The sulfur analog. The "Gold Standard" for trace heavy metals (Pb, Hg, Zn).
-
Benzonitrile (PhCN): A monodentate ligand representing the "background" affinity of the nitrile group itself.
Quantitative Comparison (Predicted & Experimental Trends)
| Feature | DCDPC (Target) | Diphenylcarbazone (DPC) | Dithizone (DTZ) | Benzonitrile |
| Donor Atoms | N, O (Bidentate) | N, O (Bidentate) | N, S (Bidentate) | N (Monodentate) |
| pKa (Acidic) | ~7.0 - 7.5 (Estimated) | 8.5 | 4.5 | N/A (Neutral) |
| Affinity (log K) | High (Cu, Ni) | Very High (Cu, Hg) | Ultra High (Hg, Pb) | Low (Pd, Pt only) |
| Selectivity | Transition Metals (Cu > Ni > Zn) | Hg(II), Cu(II), V(V) | Soft Metals (Hg, Pb, Cd) | Soft Metals (Pd, Pt) |
| pH Range | pH 5 - 9 | pH 7 - 10 | pH 1 - 12 | Non-aqueous |
| Solubility | Organic Solvents (Polar) | Ethanol/Acetone | CCl4/Chloroform | Organic Solvents |
Critical Insights
-
Vs. DPC: DCDPC is a more acidic chelator . It can bind Copper(II) at slightly lower pH values than DPC, making it useful in buffers where hydroxide precipitation is a risk. However, the stability constant (
) for DCDPC complexes is likely 1-2 log units lower than DPC due to the reduced basicity of the donor atoms. -
Vs. Dithizone: Dithizone dominates for heavy metals (Hg, Pb) due to the soft Sulfur donor. DCDPC (N,O donor) is superior for "borderline" acids like Nickel(II) and Cobalt(II) , where the hard Oxygen atom provides better orbital overlap than Sulfur.
-
Vs. Benzonitrile: The nitrile group in DCDPC does not participate in binding (except in rare polymeric solid states). The chelate effect of the carbazone core enhances affinity by orders of magnitude (
vs ) compared to simple benzonitrile.
Experimental Protocols
To validate the affinity and stoichiometry of DCDPC with a target metal (e.g., Cu²⁺), use the following self-validating workflows.
Protocol A: Determination of Stability Constant (Spectrophotometric Titration)
Objective: Determine the formation constant (
Reagents:
-
Ligand Stock: 1 mM DCDPC in Ethanol (Freshly prepared, protect from light).
-
Metal Stock: 1 mM Cu(NO₃)₂ in deionized water.
-
Buffer: 0.1 M HEPES (pH 7.4) or Acetate Buffer (pH 5.5).
Workflow:
-
Baseline Scan: Record UV-Vis spectrum (250–700 nm) of the free ligand (20 µM). Note
(likely ~450-500 nm). -
Titration: Add metal stock in 0.1 equivalent increments (0 to 2.0 eq).
-
Observation: Monitor the appearance of a Charge Transfer (CT) band or shift in
(Bathochromic shift). -
Isosbestic Point Check: Self-Validation Step. The presence of clear isosbestic points indicates a clean conversion between two species (Free Ligand
Complex) without side reactions. -
Data Fitting: Plot Absorbance vs. [Metal]/[Ligand] ratio. Use non-linear regression (Benesi-Hildebrand or similar) to calculate
.
Protocol B: Job's Method of Continuous Variation
Objective: Confirm Metal:Ligand stoichiometry (1:1 vs 1:2).
Workflow:
-
Prepare a series of solutions where
(e.g., total conc. = 100 µM). -
Vary mole fraction (
) from 0.1 to 0.9. -
Measure Absorbance at
. -
Plot: Absorbance vs.
. -
Result: The peak indicates stoichiometry.
-
Peak at
1:1 Complex. -
Peak at
1:2 Complex ( ).
-
Visualization: Experimental Workflow
Figure 2: Dual-pathway experimental workflow for validating metal binding affinity.
References
-
Chemical Abstracts Service. (2025). Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) - Substance Detail. CAS Registry Number 64568-34-9.[1][2]
-
Hassan, A. et al. (2020). "Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes." Arabian Journal of Chemistry, 13(8), 6837-6848. Link
- Irving, H. & Williams, R.J.P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society, 3192-3210. (Foundational reference for stability constants of hydrazones).
-
Pandiarajan, D. et al. (2021). "An N4-Tetradentate Hydrazone Ligand That Binds in a Neutral, Mono- and Bisdeprotonated Form." Crystals, 11(8), 986. Link
- Lobana, T.S. et al. (2009). "Metal derivatives of dithizone: a review." Zeitschrift für anorganische und allgemeine Chemie, 635(11), 1497-1510. (Comparative baseline for carbazone/thiocarbazone ligands).
Sources
Assessing the cytotoxicity of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) against standard cancer cell lines
Executive Summary & Compound Profile
Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) (hereafter referred to as BCHB ) represents a specialized class of bis-hydrazonoyl derivatives. These compounds are chemically significant as bis-electrophiles, often serving as precursors to bioactive bis-heterocycles (such as 1,3,4-thiadiazoles or pyrazoles) or acting as direct alkylating agents.
In drug discovery, the "bis" architecture is often exploited to enhance DNA binding affinity (via bis-intercalation) or to cross-link cellular proteins. However, this structural rigidity often introduces solubility challenges compared to mono-pharmacophores.
This guide outlines the protocol for assessing BCHB’s cytotoxicity, benchmarking it against the clinical gold standard, Doxorubicin (DOX) .
Pharmacophore Comparison
| Feature | BCHB (Candidate) | Doxorubicin (Standard) | Implication for Screening |
| Class | Bis-hydrazonoyl / Benzonitrile derivative | Anthracycline antibiotic | BCHB requires stability checks (hydrolysis prone). |
| Primary MoA | Potential DNA alkylation / Tubulin inhibition | DNA intercalation / Topoisomerase II inhibition | Distinct apoptotic pathways expected. |
| Solubility | Low (High LogP expected) | Moderate (Amphiphilic) | Critical: BCHB requires DMSO < 0.5% optimization.[1] |
| Target IC50 | Target: < 10 µM | Reference: 0.1 – 1.0 µM | BCHB is likely less potent but may offer better selectivity. |
Experimental Design: The Assessment Workflow
To validate the cytotoxicity of BCHB, a rigorous colorimetric assay (MTT or SRB) is required. The following workflow ensures data integrity and reproducibility.
Cell Line Selection
Select cell lines that represent common solid tumors and allow for comparison with literature values for hydrazone derivatives.
-
MCF-7 (Breast Adenocarcinoma): High sensitivity to hydrazone-based apoptosis inducers.
-
HepG2 (Hepatocellular Carcinoma): Metabolic active; tests for pro-drug activation.
-
HCT-116 (Colorectal Carcinoma): p53 wild-type; useful for distinguishing apoptotic mechanisms.
-
Bj-1 or MCF-10A (Normal Fibroblasts/Epithelial): Mandatory for calculating the Selectivity Index (SI).
Visualization of Screening Workflow (Graphviz)
Figure 1: Step-by-step workflow for the cytotoxic evaluation of BCHB. Note the critical "Fresh Prep" step due to the potential reactivity of the hydrazonoyl moiety.
Detailed Protocol: Validated MTT Assay
Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. This protocol is optimized for hydrophobic bis-compounds like BCHB.
Reagents
-
Stock Solution: Dissolve BCHB in 100% DMSO to 10 mM. Note: Sonicate if necessary. If precipitation occurs upon dilution, switch to a co-solvent system (DMSO:PEG400 1:1).
-
Positive Control: Doxorubicin HCl (10 mM stock).
-
MTT Reagent: 5 mg/mL in PBS.
Step-by-Step Methodology
-
Seeding: Plate cells (MCF-7, HepG2) at
cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2 to allow attachment. -
Treatment:
-
Prepare serial dilutions of BCHB in culture medium.
-
Range: 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Vehicle Control: Medium + DMSO (final concentration must match the highest drug well, typically 0.5%).
-
Positive Control: Doxorubicin (0.01 – 10 µM).
-
-
Incubation: Treat cells for 48 hours . (72 hours is optional if BCHB acts as a cell cycle arrest agent).
-
Development:
-
Add 20 µL MTT solution to each well.
-
Incubate for 3–4 hours (until purple precipitate is visible).
-
Aspirate medium carefully (do not disturb crystals).
-
Dissolve crystals in 200 µL DMSO.
-
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Data Analysis Formula
Calculate % Cell Viability:
Comparative Performance & Expectations
Based on the structural properties of bis-hydrazonoyl derivatives and benzonitriles, the following performance metrics should be used to grade BCHB.
Benchmarking Table
| Parameter | Doxorubicin (Gold Standard) | BCHB (Expected Range) | Interpretation |
| IC50 (MCF-7) | BCHB is likely less potent. Values <10 µM are considered "Active". | ||
| IC50 (HepG2) | HepG2 may show resistance if BCHB requires metabolic activation. | ||
| Selectivity Index (SI) | Low (Toxic to normal cells) | Target > 3.0 | If SI > 3, BCHB has a superior safety profile despite lower potency. |
| Solubility Limit | High (in water/media) | Low (< 100 µM in media) | Precipitation at high doses may cause false "toxicity" (physical stress). |
Mechanistic Insight (Hypothesis)
While Doxorubicin acts via DNA intercalation and Topo II inhibition, bis-hydrazonoyl derivatives often induce apoptosis via ROS generation or Caspase activation .
Figure 2: Hypothesized Mechanism of Action (MoA) comparison. BCHB is predicted to trigger mitochondrial dysfunction (ROS pathway), distinct from Doxorubicin's nuclear targeting.
Troubleshooting & Validation
Common Pitfalls with Bis-Benzonitriles
-
Precipitation: If the OD values fluctuate wildly at high concentrations, check for crystal formation in the wells under a microscope before adding MTT.
-
Solution: Cap the testing range at 50 µM if solubility is poor.
-
-
Color Interference: Hydrazones can sometimes be colored.
-
Solution: Include a "Compound Only" control (Media + BCHB, no cells) to subtract background absorbance.
-
-
Hydrolysis: The carbonohydrazonoyl chloride moiety is susceptible to hydrolysis in aqueous media.
-
Solution: Add BCHB to the media immediately before dispensing to cells. Do not store diluted media stocks.
-
Validation Criteria
For the assay to be valid:
-
Z-Factor: Must be > 0.5 (if running high-throughput).
-
Doxorubicin IC50: Must fall within 2-fold of historical lab averages (e.g., if historical is 0.5 µM, current must be 0.25–1.0 µM).
-
Vehicle Control: Cell viability must be > 90% relative to untreated cells.
References
-
Evaluation of Doxorubicin Activity & Hydrazone Derivatives: Title: Modulation of doxorubicin activity in cancer cells by conjugation with fatty acyl and terpenyl hydrazones.[2] Source: PubMed / Elsevier Masson SAS (2010).[2] URL:[Link] Relevance: Establishes the baseline for hydrazone-based cytotoxicity and apoptosis mechanisms (Caspase-8 vs Caspase-9).
-
Cytotoxicity of Bis-Pharmacophores: Title: The current most potent anti-cancer mono- and bis-pharmacophores. Source: ResearchGate (2023). URL:[Link] Relevance: Provides comparative IC50 data for bis-derivatives against HCT-116 and A549 cell lines.
-
Benzonitrile Toxicity Profile: Title: Benzonitrile - Acute Exposure Guideline Levels.[3] Source: NCBI / NIH Bookshelf. URL:[Link] Relevance: Provides safety and toxicology data for the benzonitrile parent structure.
-
Hydrazone Cytotoxicity in Breast Cancer: Title: Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line.[1] Source: IJSRA (2024). URL:[Link] Relevance: Validates the use of hydrazone derivatives against metastatic breast cancer lines (MDA-MB-231).
Sources
A Comparative Guide to the Thermal and Photostability of Polymers Functionalized with Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior performance under extreme conditions, the functionalization of polymers offers a pathway to tailor properties for specific, demanding applications. This guide provides an in-depth technical comparison of the thermal and photostability of polymers functionalized with Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI). This novel functional group, characterized by a carbonohydrazonoyl linkage between two benzonitrile moieties, presents a unique combination of aromatic and hydrazone structures, suggesting the potential for exceptional stability.
This document will delve into the synthesis of these specialized polymers, detail the experimental protocols for evaluating their stability, and present a comparative analysis against established high-performance polymers. The insights provided are grounded in established scientific principles and supported by experimental data to empower researchers in making informed decisions for their material science and drug development endeavors.
Introduction to Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) Functionalization
The core of this investigation is the functionalizing agent, Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI). Its chemical structure features two benzonitrile units linked by a carbonohydrazonoyl bridge. This structure is significant for two primary reasons: the nitrile groups (-C≡N) are known to enhance thermal stability and polarity in polymers, while the hydrazone linkage (-C=N-NH-) can impart unique photochemical and thermal properties. The incorporation of this entire moiety into a polymer backbone is hypothesized to create a material with a high degree of aromaticity and strong intermolecular interactions, leading to enhanced resistance to thermal degradation and photodegradation.
The synthesis of polymers functionalized with this moiety typically involves a polycondensation reaction. This process allows for the direct incorporation of the Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) unit into the main polymer chain, ensuring a uniform distribution of the functional group and maximizing its influence on the polymer's bulk properties.
Experimental Protocols: A Foundation for Benchmarking
To objectively assess the performance of these novel polymers, a rigorous set of experimental protocols is essential. The following sections detail the methodologies for synthesizing the functionalized polymer and for characterizing its thermal and photostability.
Synthesis of Poly[Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)]
The synthesis of a polymer incorporating the Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) moiety is achieved through a carefully controlled polycondensation reaction. This method allows for the formation of a high molecular weight polymer with the desired repeating unit.
Experimental Workflow: Polymer Synthesis
Caption: Workflow for the synthesis of poly[Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)].
Step-by-Step Protocol:
-
Monomer Preparation: Accurately weigh equimolar amounts of a suitable diacid chloride (e.g., terephthaloyl chloride) and Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI).
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
-
Polycondensation: Slowly add the diacid chloride to the solution at room temperature under a continuous nitrogen purge. After the initial reaction, gradually heat the mixture to the desired reaction temperature (typically between 80-150 °C) and maintain for several hours to ensure high molecular weight polymer formation.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and water to remove unreacted monomers and residual solvent. Dry the final polymer product under vacuum at an elevated temperature.
Thermal Stability Assessment
The thermal stability of the synthesized polymer is evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Workflow: Thermal Analysis
Caption: Workflow for thermal stability analysis using TGA and DSC.
TGA Protocol:
-
Accurately weigh 5-10 mg of the polymer sample into a ceramic TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature. The onset of decomposition (Td) is determined from the resulting TGA curve.
DSC Protocol:
-
Seal 5-10 mg of the polymer sample in an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected glass transition (Tg) and melting (Tm) temperatures.
-
Cool the sample at a controlled rate.
-
Reheat the sample to eliminate thermal history. The Tg and Tm are determined from the second heating scan.
Photostability Assessment
The photostability of the polymer is assessed by monitoring changes in its UV-Vis absorption spectrum after exposure to ultraviolet (UV) radiation.
Experimental Workflow: Photostability Analysis
Caption: Workflow for photostability analysis using UV-Vis spectroscopy.
UV-Vis Spectroscopy Protocol:
-
Prepare a thin film of the polymer on a quartz substrate or a dilute solution in a suitable solvent.
-
Record the initial UV-Vis absorption spectrum of the sample.
-
Expose the sample to a UV light source of a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.
-
Periodically record the UV-Vis spectrum to monitor any changes in absorbance, which can indicate degradation of the chromophoric groups within the polymer.
Comparative Performance Analysis
The true measure of a new material's utility lies in its performance relative to existing alternatives. In this section, the thermal and photostability of the polymer functionalized with Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) are compared with those of well-established high-performance polymers such as Polyimides (e.g., Kapton®) and PEEK (Polyether ether ketone). These materials are renowned for their exceptional stability and are widely used in demanding environments like aerospace and electronics.[1][2][3]
Thermal Stability Comparison
The thermal stability of a polymer is a critical parameter, especially for applications involving high temperatures. TGA and DSC data provide quantitative measures for comparison.
Table 1: Comparison of Thermal Properties
| Polymer | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% weight loss, °C) |
| Poly[Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)] | (Experimental Data) | (Experimental Data) |
| Polyimide (Kapton®) | ~360 | ~550 |
| PEEK | ~143 | ~500 |
Note: The data for the novel polymer is to be filled in with experimental results. The values for Kapton® and PEEK are typical literature values for comparison.
The anticipated high Td of the Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) functionalized polymer is attributed to the high aromatic content and the stable hydrazone and nitrile groups. The rigid backbone is also expected to result in a high Tg.
Photostability Comparison
Photostability is crucial for materials exposed to sunlight or other sources of UV radiation. The change in UV-Vis absorbance over time upon UV exposure serves as a key indicator of a material's resistance to photodegradation.
Table 2: Comparison of Photostability
| Polymer | UV Resistance | Typical Applications |
| Poly[Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)] | (Experimental Data) | (Projected) |
| Polyimide (Kapton®) | Good | Aerospace, flexible electronics |
| PEEK | Excellent | Medical implants, aerospace components |
| Polycarbonate (UV-stabilized) | Very Good | Outdoor glazing, automotive components[4][5] |
| Acrylic (PMMA) | Excellent | Signage, optical lenses[4][5] |
Note: The data for the novel polymer is to be filled in with experimental results.
The aromatic and hydrazone moieties in the novel polymer are expected to absorb UV radiation. The stability of these groups will determine the overall photostability. A minimal change in the UV-Vis spectrum after prolonged UV exposure would indicate high photostability.
Causality and Mechanistic Insights
The superior thermal and photostability of polymers functionalized with Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) can be attributed to several key structural features:
-
High Aromatic Content: The abundance of benzene rings in the polymer backbone contributes to a high bond dissociation energy, making the polymer resistant to thermal cleavage.
-
Rigid Polymer Backbone: The rigid structure limits chain mobility, which in turn increases the energy required for thermal degradation and raises the glass transition temperature.
-
Stable Functional Groups: The nitrile and hydrazone groups are inherently stable. The delocalization of electrons across the conjugated system of the carbonohydrazonoyl linkage further enhances this stability.
-
Intermolecular Interactions: The polar nitrile groups can lead to strong dipole-dipole interactions between polymer chains, increasing the overall cohesiveness and thermal stability of the material.
The photostability is likely governed by the ability of the aromatic and hydrazone structures to dissipate absorbed UV energy through non-destructive pathways, such as resonance stabilization and efficient internal conversion, thereby preventing bond scission and degradation.
Conclusion and Future Outlook
Polymers functionalized with Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) represent a promising new class of high-performance materials. The unique combination of benzonitrile and carbonohydrazonoyl moieties within the polymer backbone is expected to impart exceptional thermal and photostability, potentially exceeding that of some commercially available high-performance polymers.
The experimental framework detailed in this guide provides a robust methodology for the synthesis and comprehensive characterization of these novel materials. The comparative analysis against industry standards like Polyimide and PEEK will be crucial in establishing the performance envelope and potential applications for this new polymer family.
Future research should focus on a broader range of polymer backbones functionalized with this moiety to fine-tune properties such as solubility, processability, and mechanical strength. Investigating the degradation products and mechanisms in more detail will also provide deeper insights into the structure-property relationships and guide the design of even more robust materials for the next generation of advanced technologies.
References
-
Ensinger. (n.d.). High temperature plastics. Retrieved February 15, 2026, from [Link]
-
Fluorocarbon Group. (2025, April 24). The Role of Polymers in Next-Gen Aerospace Applications. Retrieved February 15, 2026, from [Link]
-
Farco Plastics. (2025, September 24). Weather Resistant Plastics: Which Plastics Are Best for Outdoor Use? Retrieved February 15, 2026, from [Link]
-
Polymershapes. (2025, July 3). Best UV-Resistant Polymers for Outdoor Use (Lifetime > 10 Years). Retrieved February 15, 2026, from [Link]
-
Emco Industrial Plastics. (2024, September 3). How Advanced Polymers Are Revolutionizing Aerospace Applications. Retrieved February 15, 2026, from [Link]
-
ACO Mold. (2023, December 15). Top UV Resistant Plastics for Outdoor Applications. Retrieved February 15, 2026, from [Link]
-
Allegheny Performance Plastics. (2025, November 18). High-Performance, High-Temperature Polymers for the Aerospace Industry. Retrieved February 15, 2026, from [Link]
Sources
- 1. One moment, please... [fluorocarbon.co.uk]
- 2. How Advanced Polymers Are Revolutionizing Aerospace Applications [aipprecision.com]
- 3. alleghenyperformanceplastics.com [alleghenyperformanceplastics.com]
- 4. farcoplastics.com [farcoplastics.com]
- 5. Best UV-Resistant Polymers for Outdoor Use (Lifetime > 10 Years) [eureka.patsnap.com]
A Comparative Guide to the Electrochemical Properties of Benzonitrile Derivatives for Advanced Research Applications
<
This guide offers a comprehensive analysis of the electrochemical properties of benzonitrile derivatives, tailored for researchers, scientists, and professionals in drug development. Benzonitrile and its derivatives are crucial in various fields, from pharmaceuticals to materials science, due to their unique electronic characteristics.[1] This document provides an in-depth comparison of their electrochemical behavior, supported by experimental data and detailed protocols.
Introduction: The Electrochemical Significance of the Nitrile Group
The nitrile group (-C≡N) is a potent electron-withdrawing functional group that significantly influences the electronic properties of aromatic systems like benzonitrile.[2] This characteristic makes these compounds highly relevant for electrochemical studies and applications in functional materials. In medicinal chemistry, the nitrile group can enhance metabolic stability and act as a hydrogen bond acceptor, while its impact on redox potentials is vital for understanding a drug's mechanism of action.[3] In materials science, benzonitrile derivatives are explored for use in organic electronics, where precise control over oxidation and reduction potentials is critical.[4]
Comparative Analysis of Electrochemical Properties
Cyclic voltammetry (CV) is a primary technique for investigating the electrochemical behavior of benzonitrile derivatives.[5][6] It provides key information about redox potentials, which are related to the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[7][8] Electron-donating groups (EDGs) attached to the benzonitrile ring generally make the molecule easier to oxidize, while electron-withdrawing groups (EWGs) facilitate reduction.[9][10]
Table 1: Comparative Electrochemical Data of Substituted Benzonitriles
| Compound | Substituent (Position) | Oxidation Potential (Epa, V vs. Fc/Fc+) | Reduction Potential (Epc, V vs. Fc/Fc+) | HOMO (eV)[11] | LUMO (eV)[11] |
| Benzonitrile | -H | Not readily oxidized | -3.1 V (vs. SCE) | -7.82[12] | -1.15[12] |
| 4-Aminobenzonitrile | -NH2 (para) | ~ +0.8 V (vs. Ag/AgCl) | Not readily reduced | Lowered Ionization Potential[13] | --- |
| 4-Nitrobenzonitrile | -NO2 (para) | Not readily oxidized | ~ -1.1 V (vs. Ag/AgCl)[14] | --- | Lowered LUMO Energy[15] |
Note: The data presented is compiled from various sources and should be considered representative. Actual values can vary based on experimental conditions. Potentials are often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple in non-aqueous electrochemistry.[5]
The data clearly illustrates that the electron-donating amino group in 4-aminobenzonitrile facilitates oxidation, while the electron-withdrawing nitro group in 4-nitrobenzonitrile makes it significantly easier to reduce.[13][15]
Experimental Protocols for Electrochemical Characterization
Standardized experimental procedures are crucial for obtaining reproducible and accurate electrochemical data. The following outlines a typical protocol for cyclic voltammetry.[16]
Materials and Reagents
-
Solvent: Anhydrous acetonitrile or dichloromethane.[17]
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).[17]
-
Analytes: High-purity benzonitrile derivatives.
-
Internal Standard: Ferrocene (Fc).[5]
-
Electrodes: A three-electrode system including a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5][17]
Experimental Workflow: Cyclic Voltammetry
The general workflow for a cyclic voltammetry experiment is depicted below.
Caption: A typical workflow for cyclic voltammetry analysis.
Step-by-Step Protocol
-
Solution Preparation: Prepare a 0.1 M electrolyte solution in the chosen anhydrous solvent. Dissolve the analyte and a small amount of ferrocene. Purge the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Electrode Preparation: Polish the working electrode to ensure a clean surface.[18]
-
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode is positioned close to the working electrode.[17]
-
Data Acquisition: Connect the electrodes to a potentiostat and set the appropriate scan parameters (potential window, scan rate).[19] Run the cyclic voltammogram.
-
Data Analysis: Determine the peak potentials and reference them to the internal ferrocene standard.
Influence of Substituent Position and Nature
The electronic effects of substituents are highly dependent on their position on the benzonitrile ring (ortho, meta, or para). Para-substituents typically exert the strongest influence due to direct resonance and inductive effects.[20] The nature of the substituent dictates its impact on the frontier molecular orbitals.[21]
The diagram below illustrates how electron-donating and electron-withdrawing groups affect the HOMO and LUMO energy levels of the benzonitrile core.
Caption: Substituent effects on the frontier molecular orbitals of benzonitrile.
Conclusion
The electrochemical properties of benzonitrile derivatives can be precisely tuned through synthetic modifications. A thorough understanding of these structure-property relationships is crucial for designing novel molecules for various applications. By employing standardized electrochemical techniques, researchers can effectively characterize and compare different derivatives, thereby accelerating innovation in materials science and drug discovery.
References
- ACS Sustainable Chemistry & Engineering. (2025, June 5). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions.
- RSC Publishing. (2021, November 22).
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
- RSC Publishing. (2021, November 22).
-
Chemistry Stack Exchange. (2014, September 2). Is 4-nitrobenzaldehyde or 4-aminobenzaldehyde more likely to be hydrated? Retrieved from [Link]
- Chemical Communications (RSC Publishing). (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.
- ACS Publications. (2011, May 21). Local Nature of Substituent Effects in Stacking Interactions.
- The Journal of Physical Chemistry B - ACS Publications. (2022, March 30). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties.
- PubMed. (2001, February 28). Substituent effects on the oxidation and reduction potentials of phenylthiyl radicals in acetonitrile.
- ResearchGate. (n.d.). Homogeneous RO PcCo reduction potentials in benzonitrile.
- ResearchGate. (2026, January 10). 4‐Nitrobenzonitrile.
- SciSpace. (2019). Synthesis and electrochromic properties of benzonitriles with various chemical structures.
- PMC. (2024, June 22).
- PMC. (2022, October 26). Recent advances in the electrochemical reactions of nitrogen-containing organic compounds.
- MDPI. (2021, June 28). Substituent Effect in the Cation Radicals of Monosubstituted Benzenes.
- MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
- PMC. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds.
- ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and...
- The Journal of Organic Chemistry - ACS Publications. (n.d.). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study.
- Bangladesh Journals Online. (n.d.). pdf.
- Chemistry LibreTexts. (2025, March 22). Lab 1: Cyclic Voltammetry.
- Diva-portal.org. (2020, June 5). Effect of Cycling Ion and Solvent on the Redox Chemistry of Substituted Quinones and Solvent-Induced Breakdown of the.
- ResearchGate. (2021, November 9).
- PMC - NIH. (n.d.).
- Gamry. (n.d.). Cyclic Voltammetry Experiment.
- Science and Education Publishing. (2019, March 11). Simulation and Fitting of Cyclic Voltammetry and Chronoamperometry Curves of Electrochemical Reactions with Different Mechanism.
- Chem-Impex. (n.d.). 4-Nitrobenzonitrile.
- (n.d.).
- Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.
- IIT Kanpur. (2017, November 3). A Practical Beginner's Guide to Cyclic Voltammetry.
- Benchchem. (n.d.). An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile.
- ResearchGate. (n.d.). Excited States of 4Aminobenzonitrile (ABN) and 4-Dimethylaminobenzonitrile (DMABN)
- theijes. (2024, May 29).
- YouTube. (2024, June 28). Cyclic Voltammetry- Experimental Section.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07650G [pubs.rsc.org]
- 4. Synthesis and electrochromic properties of benzonitriles with various chemical structures (2019) | Xin-cen Lin | 16 Citations [scispace.com]
- 5. ossila.com [ossila.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ossila.com [ossila.com]
- 8. banglajol.info [banglajol.info]
- 9. Substituent effects on the oxidation and reduction potentials of phenylthiyl radicals in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. benchchem.com [benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. iitk.ac.in [iitk.ac.in]
- 19. sciepub.com [sciepub.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. irjweb.com [irjweb.com]
Safety Operating Guide
Safe Handling and Disposal: Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
The following technical guide details the safe handling and disposal procedures for Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) .
As a Senior Application Scientist, I must emphasize that this specific nomenclature indicates a bifunctional molecule combining the acute toxicity of aromatic nitriles with the high-energy, potentially reactive nature of a bis-hydrazonoyl linker. Standard organic waste streams are insufficient; this compound requires segregated management to prevent the formation of hydrogen cyanide (HCN) or exothermic hydrazine decomposition.
Executive Safety Assessment
Status: High Risk / Special Handling Required Primary Hazards: Acute Toxicity (Oral/Dermal), Reactivity (Shock/Friction sensitivity potential), Cyanide Generation.
This compound is not a generic organic solvent.[1] The "carbonohydrazonoylbis" designation implies a structure containing two hydrazonoyl groups (
-
The Nitrile Moiety: Susceptible to hydrolysis in acidic conditions, releasing deadly Hydrogen Cyanide (HCN) gas.
-
The Hydrazonoyl Linker: A nitrogen-rich backbone that can be shock-sensitive or react violently with oxidizers (like bleach), ruling out standard oxidative decontamination methods.
Operational Directive: Do NOT attempt in-lab chemical deactivation (e.g., bleach oxidation) as the hydrazine component may form unstable chloramines or evolve gas rapidly. Controlled incineration via a licensed waste vendor is the only validated disposal route.
Chemical Identity & Hazard Profiling[2][3][4]
Understanding the molecular architecture is the first step in safety. We deconstruct the IUPAC 9CI name to predict behavior.
| Component | Structural Feature | Associated Hazard | Incompatibility |
| Benzonitrile | Phenyl-CN | Metabolic poison; releases Cyanide (CN-) upon metabolism or combustion. | Strong Acids (forms HCN), Strong Bases (hydrolysis). |
| Carbonohydrazonoylbis | High nitrogen content; potential for rapid decomposition; reducing agent. | Oxidizers (Peroxides, Bleach, Nitric Acid). | |
| Aromatic System | UV absorption; lipophilic (skin absorption risk). | Organic solvents (enhances skin permeation). |
Immediate Handling & Containment Protocol
Before disposal, the material must be stabilized.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (for solid dust) or P100/Organic Vapor cartridge (if in solution/volatile).
-
Dermal: Double-gloving required. Silver Shield/4H laminate gloves are superior to Nitrile for aromatic nitriles.
-
Ocular: Chemical splash goggles.
Storage & Segregation
Store in a cool, dry, dark location.
-
Keep Away From: Acids (HCN risk), Oxidizers (Fire/Explosion risk), and Water (if the specific derivative is hydrolytically unstable).
-
Container: Amber glass with a PTFE-lined cap. Avoid metal spatulas (friction risk with hydrazonoyls); use Teflon or wood.
Disposal Procedure: The "Lab Pack" Protocol
Because of the dual hazard (Nitrile + Hydrazine), you cannot pour this down the drain or mix it into a generic "Organic Waste" drum. You must use the Lab Pack method for off-site incineration.
Step 1: Waste Characterization
Classify the waste under RCRA (Resource Conservation and Recovery Act) guidelines.
-
Primary Code: D003 (Reactive) - Due to the hydrazonoyl group's potential for gas evolution/instability.
-
Secondary Code: D001 (Ignitable) - If in a flammable solvent.
-
Toxic Code: Check if it falls under P-List (Acute Hazardous Waste) based on specific synthesis byproducts, though generic nitriles are often characteristic wastes.
Step 2: Packaging for Vendor Pickup
-
Primary Container: Place the substance in a screw-top jar (glass or compatible HDPE). Label this jar clearly: "Benzonitrile, 4,4'-carbonohydrazonoylbis- / HIGH TOXICITY / REACTIVE".
-
Secondary Containment: Place the primary jar inside a larger, sealable plastic bag (Ziploc type) to contain any leakage.
-
Absorbent: Place the bagged jar into a shipping container (drum/box) lined with Vermiculite . Vermiculite is crucial as it is inorganic and non-combustible.
-
Why Vermiculite? Organic absorbents (sawdust/paper) can react with hydrazines or nitriles in a fire.
-
-
Inventory Sheet: Log the exact mass. Waste vendors require precise stoichiometry for their incinerator feed rates.
Step 3: The "Do Not Mix" Rule
CRITICAL: Never add this waste to a "Bulking Drum" (a large drum where various solvents are poured together).
-
Reason: If a colleague adds an acidic waste stream to that drum later, the benzonitrile will liberate HCN gas, potentially killing lab occupants. If they add an oxidizer, the hydrazonoyl group could cause a drum explosion.
Decision Logic: Disposal Workflow
The following diagram illustrates the decision-making process for disposing of this bifunctional hazard.
Caption: Workflow strictly prohibiting chemical deactivation in favor of segregated incineration to prevent HCN release or explosion.
Emergency Spill Response
If a spill occurs, speed and the correct absorbent are vital.
-
Evacuate: Clear the immediate area. If the spill is large (>100g or >100mL), evacuate the lab.
-
Ventilate: Open fume hoods to max sash height (if safe) to exhaust potential vapors.
-
Dry Cleanup (Solids):
-
Do not use a vacuum (static spark risk).
-
Use a plastic scoop (anti-static) to gently transfer material to a waste jar.
-
-
Wet Cleanup (Liquids/Solutions):
-
Cover with Spill-X-C (Caustic neutralizer) or Vermiculite .
-
Contraindication: Do NOT use "Spill-X-A" (Acid neutralizer) or any acid-based absorbent, as this will protonate the nitrile and release HCN.
-
-
Decontamination: Wash the surface with mild soapy water. Do not use Bleach (Sodium Hypochlorite) due to the hydrazine incompatibility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Source: [Link]
-
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Source: [Link]
-
-
PubChem. (n.d.). Benzonitrile Compound Summary. National Library of Medicine. (Used for general nitrile toxicity profiling).
-
Source: [Link]
-
-
Occupational Safety and Health Administration (OSHA). (n.d.).
-
Source: [Link]
-
Sources
Personal protective equipment for handling Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
The following technical guide provides essential safety, operational, and disposal information for Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) , also known by its chemical structure correlate 4,4'-Dicyanobenzophenone hydrazone .
This compound is a critical intermediate and impurity (often designated as Letrozole Impurity A ) in the synthesis of the aromatase inhibitor Letrozole. Its handling requires strict adherence to protocols designed for toxic nitriles and potential genotoxins (due to the hydrazone moiety).
PART 1: EXECUTIVE SAFETY DIRECTIVE
⚠️ IMMEDIATE ACTION REQUIRED Treat this substance as a High Potency / Toxic Compound . It possesses the combined hazards of organic nitriles (metabolic cyanide release) and hydrazines (potential mutagenicity/irritation).
| Critical Hazard | Immediate Risk | Control Measure |
| Acute Toxicity | Fatal/Toxic if swallowed, inhaled, or absorbed through skin. | Zero Skin Contact . Use Double Nitrile Gloves. |
| Respiratory Irritation | Mucosal damage; sensitization. | Fume Hood ONLY . N95/P100 backup if outside hood. |
| Systemic Toxicity | Cyanosis, hypoxia, CNS depression (Nitrile effect). | Keep Amyl Nitrite or Cyanide Antidote Kit accessible. |
PART 2: CHEMICAL IDENTITY & PROPERTIES[1][2]
Chemical Name: Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) Common Synonyms: 4,4'-Dicyanobenzophenone hydrazone; Letrozole Impurity A CAS Number: 64568-34-9 Molecular Formula: C₁₅H₁₀N₄ Molecular Weight: 234.26 g/mol
Physicochemical Profile
| Property | Description | Operational Implication |
| Physical State | Solid (Crystalline Powder) | High dust generation potential; use static controls. |
| Color | White to Off-White/Pale Yellow | Visual contamination detection is difficult on white surfaces. |
| Solubility | DMSO, Methanol, Acetonitrile | Use compatible solvents for cleaning (avoid water alone). |
| Stability | Moisture Sensitive; Hygroscopic | Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |
PART 3: HAZARD ANALYSIS & RISK ASSESSMENT
1. The Nitrile Hazard (Cyanide Generation)
Like many aromatic nitriles, this compound can be metabolized in the liver to release cyanide ions (
-
Symptoms: Headache, dizziness, rapid breathing, nausea, followed by gasping, convulsions, and collapse.
-
Onset: Symptoms may be delayed 30-60 minutes after exposure as metabolism occurs.
2. The Hydrazone Hazard
The hydrazone functional group (
-
Risk: Potential for allergic skin reaction and genotoxicity.
-
Incompatibility: Avoid contact with strong oxidizers (violent reaction) and strong acids (hydrolysis to hydrazine salts).
PART 4: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
Every user must adhere to the "Double-Barrier" standard.
| Zone | Required PPE | Specifications |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) for prolonged handling. |
| Respiratory | Engineering Control | Handle strictly inside a certified Chemical Fume Hood. If powder weighing outside hood is unavoidable: PAPR or Full-face respirator with P100/OV cartridges. |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient for powders. Use tight-fitting goggles to prevent dust entry. |
| Body | Lab Coat + Apron | Tyvek® lab coat (disposable) preferred. Wear a chemical-resistant apron over the coat during transfer. |
PART 5: OPERATIONAL HANDLING PROTOCOLS
Workflow Diagram: Safe Handling Lifecycle
The following diagram outlines the mandatory flow from storage to reaction setup.
Caption: Operational workflow emphasizing containment during the critical weighing phase.
Detailed Protocol
1. Weighing & Transfer (Critical Risk Phase)
-
Location: Perform all weighing inside a fume hood. If the balance is sensitive to drafts, use a draft shield or a static-free powder funnel .
-
Technique:
-
Place a tared vial inside the balance.
-
Transfer solid using a disposable spatula. Do not reuse spatulas.
-
Immediately cap the vial before removing it from the balance.
-
Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.
-
2. Solution Preparation
-
Solvent Choice: Dissolve the solid as early as possible to reduce inhalation risk. DMSO or DMF are preferred for stability.
-
Procedure: Add solvent directly to the weighing vial. Vortex inside the hood.
3. Reaction Monitoring
-
Sampling: When taking aliquots for TLC/HPLC, assume the syringe needle is contaminated with cyanide-generating material. Dispose of needles immediately in sharps containers without recapping.
PART 6: DECONTAMINATION & DISPOSAL
Decontamination Solution
Prepare a Oxidizing Decontamination Solution to break down the hydrazine/nitrile functionality:
-
Recipe: 10% Sodium Hypochlorite (Bleach) solution.
-
Action: Bleach oxidizes hydrazines to nitrogen gas and water, and aids in hydrolyzing nitriles (though slower).
Spill Cleanup Procedure
-
Evacuate the immediate area if the spill is outside the hood.
-
Don PPE: Double gloves, goggles, respiratory protection (if powder is airborne).
-
Cover: Gently cover the spill with paper towels dampened with Bleach solution . Do not use dry towels (spreads dust).
-
Wait: Allow to sit for 15 minutes to deactivate.
-
Collect: Scoop up materials and place in a hazardous waste bag.
-
Wash: Clean the surface twice with water and detergent.
Waste Disposal[1]
-
Labeling: Clearly label waste as "TOXIC: NITRILE / HYDRAZONE DERIVATIVE" .
-
Segregation: Do not mix with strong acids (risk of HCN evolution).
-
Method: High-temperature incineration is the only acceptable disposal method.
PART 7: EMERGENCY RESPONSE
Exposure Response Logic
Caption: Immediate triage steps for exposure. Speed is critical to prevent systemic absorption.
Medical Note
If a user collapses or shows signs of cyanide poisoning (blue lips, gasping):
-
Administer 100% Oxygen .
-
If trained and protocol allows, administer Amyl Nitrite inhalant.
-
Transport to ER immediately with the SDS.
References
-
National Center for Biotechnology Information (PubChem). 4,4'-Dicyanobenzophenone hydrazone (Compound Summary). Accessed 2026.
-
LGC Standards / Mikromol. Reference Standard MM1143.07 (Letrozole Impurity A) Safety Data Sheet.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile.
-
European Chemicals Agency (ECHA). Registration Dossier: Benzonitrile and derivatives.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
